molecular formula C4H4ClNS B079373 2-Chloro-3-isothiocyanatopropene CAS No. 14214-31-4

2-Chloro-3-isothiocyanatopropene

Cat. No.: B079373
CAS No.: 14214-31-4
M. Wt: 133.6 g/mol
InChI Key: DGBFPSVUFUDQNA-UHFFFAOYSA-N
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Description

2-Chloro-3-isothiocyanatopropene is a useful research compound. Its molecular formula is C4H4ClNS and its molecular weight is 133.6 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Chloroallyl isothiocyanate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Chloro-3-isothiocyanatopropene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-3-isothiocyanatopropene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-3-isothiocyanatoprop-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H4ClNS/c1-4(5)2-6-3-7/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGBFPSVUFUDQNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CN=C=S)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30161951
Record name Isothiocyanic acid, 2-chloroallyl ester
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Molecular Weight

133.60 g/mol
Source PubChem
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CAS No.

14214-31-4
Record name 2-Chloro-3-isothiocyanato-1-propene
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isothiocyanic acid, 2-chloroallyl ester
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Record name Isothiocyanic acid, 2-chloroallyl ester
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Record name 2-Chlor-3-isothiocyanato-1-propene
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Foundational & Exploratory

In-Depth Technical Guide: 2-Chloro-3-isothiocyanatopropene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-3-isothiocyanatopropene (CAS No. 14214-31-4), a pivotal chemical intermediate in modern synthetic chemistry. Possessing a unique bifunctional structure with both a reactive isothiocyanate group and an electrophilic 2-chloroallyl moiety, this compound serves as a versatile building block, most notably in the agrochemical sector for the synthesis of neonicotinoid insecticides. This document consolidates critical data on its physicochemical properties, predicted spectroscopic characteristics, detailed synthesis protocols, and key reactivity profiles. Emphasis is placed on the mechanistic underpinnings of its transformations, particularly the industrial-scale synthesis of the key heterocyclic precursor, 2-chloro-5-chloromethylthiazole (CCMT). This guide is intended for researchers, process chemists, and drug development professionals seeking to leverage the synthetic potential of this important intermediate.

Core Chemical Identity and Physicochemical Properties

2-Chloro-3-isothiocyanatopropene, also known as 2-chloroallyl isothiocyanate, is a colorless to pale yellow liquid characterized by the pungent odor typical of isothiocyanates.[1][2] Its bifunctional nature is the cornerstone of its synthetic utility, offering two distinct points for chemical modification.[2][3]

The physical and chemical properties reported in the literature show some variation, which is common for technical-grade industrial intermediates. The data is summarized below for clarity.

Table 1: Physicochemical Properties of 2-Chloro-3-isothiocyanatopropene

PropertyValue(s)Source(s)
CAS Number 14214-31-4[4][5]
Molecular Formula C₄H₄ClNS[4][5]
Molecular Weight 133.60 g/mol [4]
Appearance Colorless to pale yellow liquid[2]
Odor Pungent[2]
Boiling Point 182 °C at 760 mmHg; 73-76 °C at 2.4 kPa[4][5]
Density 1.27 g/cm³[4]
Refractive Index ~1.556[4]
Solubility Insoluble in water; Soluble in organic solvents[5]
Vapor Pressure 0.95 hPa at 20 °C; 6.29 hPa at 50 °C
Predicted Spectroscopic Profile
2.1 Infrared (IR) Spectroscopy

The IR spectrum is expected to be dominated by the highly characteristic, strong, and broad absorption of the isothiocyanate group.

  • ~2150-2080 cm⁻¹ (strong, broad): Asymmetric C=N=C stretch of the isothiocyanate (-NCS) group. This is the most prominent and diagnostic peak.[6][7]

  • ~3100-3000 cm⁻¹ (medium): C-H stretch from the vinylic (=C-H) protons.[8]

  • ~1630 cm⁻¹ (weak to medium): C=C stretch of the alkene.[7]

  • ~800-600 cm⁻¹ (strong): C-Cl stretch from the vinyl chloride moiety.[7]

  • ~1420 cm⁻¹ (medium): CH₂ scissoring of the methylene group adjacent to the NCS group.

2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum will show three distinct signals corresponding to the three non-equivalent protons in the 2-chloroallyl system.

  • ~5.5-6.5 ppm (multiplet, 1H): This region is characteristic of the geminal vinylic protons (H₂C=). The presence of a neighboring chlorine atom and the overall electronic structure will influence the exact shift.[9][10][11]

  • ~5.4-5.5 ppm (multiplet, 1H): The second geminal vinylic proton. These two protons will appear as distinct signals and will likely show geminal, and potentially long-range, coupling.[9][10]

  • ~4.1-4.3 ppm (singlet or narrow multiplet, 2H): This downfield shift for the methylene protons (-CH₂-) is due to the adjacent electron-withdrawing isothiocyanate group.[12]

The carbon spectrum will display four signals, with the isothiocyanate carbon being a key, albeit sometimes challenging, signal to observe.

  • ~130-140 ppm (broad): The central carbon of the isothiocyanate group (-N=C=S ). This signal is often very broad and can have a low signal-to-noise ratio due to quadrupolar relaxation and the specific dynamics of the NCS group, a phenomenon sometimes referred to as "near-silence".[13][14][15]

  • ~135-145 ppm: The chlorinated sp² carbon of the alkene (=

  • ~115-125 ppm: The terminal sp² carbon of the alkene (=CH₂).

  • ~45-55 ppm: The sp³ carbon of the methylene group (-CH₂-NCS).[16]

2.3 Mass Spectrometry (MS)

Electron impact (EI) mass spectrometry would provide key structural information through its fragmentation pattern.

  • Molecular Ion (M⁺): A distinct molecular ion peak cluster would be expected at m/z 133 and m/z 135 . The characteristic 3:1 intensity ratio of these peaks is definitive proof of the presence of a single chlorine atom (³⁵Cl and ³⁷Cl isotopes).[17][18]

  • Key Fragmentation Pathways:

    • Loss of Cl radical: A significant fragment at m/z 98 ([M-Cl]⁺) resulting from the cleavage of the C-Cl bond. This would be a stable allyl cation.

    • Loss of NCS radical: A fragment corresponding to the loss of the isothiocyanate group would yield a 2-chloroallyl cation at m/z 75 and m/z 77 (again, in a 3:1 ratio).

    • Alpha-cleavage: Cleavage of the C-C bond alpha to the nitrogen could lead to fragments corresponding to the loss of the vinyl chloride moiety.

Synthesis and Manufacturing Workflow

The primary industrial synthesis of 2-Chloro-3-isothiocyanatopropene involves a nucleophilic substitution reaction using readily available starting materials.[5]

Workflow Diagram

SynthesisWorkflow cluster_reactants Starting Materials cluster_process Reaction & Workup R1 2,3-Dichloropropene P1 Nucleophilic Substitution Solvent: Acetonitrile or Toluene Conditions: Reflux (e.g., 80°C) R1->P1 R2 Sodium Thiocyanate (NaSCN) R2->P1 P2 Filtration (Removal of NaCl) P1->P2 P3 Solvent Removal (Concentration under vacuum) P2->P3 P4 Purification (Vacuum Distillation) P3->P4 Product 2-Chloro-3-isothiocyanatopropene (Final Product) P4->Product

Caption: Industrial synthesis workflow for 2-Chloro-3-isothiocyanatopropene.

Detailed Experimental Protocol: Synthesis of 2-Chloro-3-isothiocyanatopropene

Causality: This procedure is based on a standard SN2 reaction. Acetonitrile is an excellent polar aprotic solvent for this type of reaction, effectively solvating the sodium cation while leaving the thiocyanate anion nucleophilic. A phase-transfer catalyst like tetrabutylammonium bromide can be used, especially in less polar solvents like toluene, to facilitate the transport of the thiocyanate anion into the organic phase.

  • Reactor Setup: Equip a dry 500 mL three-necked round-bottom flask with a magnetic stirrer, a reflux condenser, a dropping funnel, and a thermometer. Maintain an inert atmosphere (e.g., nitrogen).

  • Charging Reagents: To the flask, add sodium thiocyanate (NaSCN, 97.3 g, 1.2 mol) and 250 mL of anhydrous acetonitrile. If using toluene as a solvent, add a catalytic amount of tetrabutylammonium bromide (e.g., 2.5 g).

  • Addition of Substrate: Begin vigorous stirring and add 2,3-dichloropropene (111.0 g, 1.0 mol) dropwise from the dropping funnel over 30 minutes. An initial exotherm may be observed.

  • Reaction: After the addition is complete, heat the mixture to reflux (approx. 80-85 °C in acetonitrile) and maintain for 3.5-4 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Cool the reaction mixture to room temperature. Filter the mixture through a pad of celite to remove the precipitated sodium chloride (NaCl) and any unreacted NaSCN. Wash the filter cake with a small amount of fresh solvent.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil is purified by vacuum distillation (e.g., 73-76 °C at 2.4 kPa) to yield the final product as a clear, colorless to pale yellow liquid.[5]

Chemical Reactivity and Mechanistic Pathways

The synthetic value of 2-Chloro-3-isothiocyanatopropene stems from its two distinct reactive sites, which can be addressed selectively or used in tandem for cyclization reactions.[2][3]

4.1 Nucleophilic Addition to the Isothiocyanate Group

The central carbon of the -N=C=S group is highly electrophilic and readily undergoes attack by nucleophiles such as amines, alcohols, and thiols to form thioureas, thiocarbamates, and dithiocarbamates, respectively. This reactivity is fundamental to the construction of many heterocyclic systems.[3]

4.2 Electrophilic Nature of the 2-Chloroallyl Group

The molecule contains two potential sites for nucleophilic substitution: the allylic carbon and the vinylic carbon. The allylic C-Cl bond is significantly more reactive towards SN2 displacement due to the stabilization of the transition state by the adjacent pi-system. This allows for the selective introduction of nucleophiles at this position.[3]

4.3 Key Application: Cyclization to 2-chloro-5-chloromethylthiazole (CCMT)

The most significant industrial application of 2-Chloro-3-isothiocyanatopropene is its conversion to 2-chloro-5-chloromethylthiazole (CCMT), a crucial building block for neonicotinoid insecticides like Thiamethoxam and Clothianidin.[4][19] The reaction proceeds via an electrophilic cyclization pathway.

Caption: Mechanism for the synthesis of CCMT from 2-Chloro-3-isothiocyanatopropene.

  • Electrophilic Addition: A chlorinating agent (e.g., chlorine gas, sulfuryl chloride) adds across the double bond. This proceeds via a chloronium ion intermediate, leading to the formation of a more stable carbocation on the internal carbon.

  • Intramolecular Cyclization: The lone pair of electrons on the nitrogen atom of the isothiocyanate group acts as an internal nucleophile, attacking the carbocation.

  • Aromatization: Subsequent elimination and rearrangement lead to the formation of the stable, aromatic thiazole ring.

Causality: This protocol uses a controlled chlorination to initiate the cyclization cascade. The choice of a non-polar solvent like 1,2-dichloroethane is typical for reactions involving chlorine gas. The reaction is run at a controlled temperature to minimize side reactions and decomposition. The final neutralization step is critical to deprotonate the thiazole hydrochloride salt to yield the free base product.

  • Reactor Setup: In a well-ventilated fume hood, equip a 250 mL jacketed reactor with a mechanical stirrer, a gas inlet tube, a thermometer, and a gas outlet connected to a scrubber (e.g., NaOH solution).

  • Charging Reagents: Add 1,2-dichloroethane (150 mL) to the reactor, followed by 2-Chloro-3-isothiocyanatopropene (15.0 g, 0.112 mol).

  • Chlorination: Cool the stirred solution to 25-30 °C using a circulating bath. Slowly bubble chlorine gas (approx. 8.0 g, 0.112 mol) through the solution over 3 hours, ensuring the temperature does not exceed 40 °C.

  • Reaction: After the chlorine addition is complete, continue stirring the mixture at the same temperature for an additional 7-8 hours. A precipitate of 2-chloro-5-chloromethylthiazole hydrochloride will form.

  • Isolation: Filter the solid precipitate and wash the filter cake with a small amount of cold 1,2-dichloroethane.

  • Neutralization: Suspend the filter cake in water (100 mL) and adjust the pH to 4-6 by the careful addition of a 10% sodium bicarbonate solution. The product will separate as a dense lower layer.

  • Final Product: Separate the lower organic layer, which is the pure 2-chloro-5-chloromethylthiazole product. It can be used directly or further dried. The yield is typically high (e.g., >85%).

Applications in Pharmaceutical and Agrochemical Discovery

While the primary documented use of 2-Chloro-3-isothiocyanatopropene is in the agrochemical field, its inherent reactivity makes it a valuable scaffold for discovery chemistry.[19] The thiazole ring, readily accessible from this intermediate, is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs such as the antiretroviral Ritonavir and the anticancer agent Dasatinib .[3][20]

The ability to generate substituted thiazoles and other sulfur-nitrogen heterocycles makes this intermediate a potentially useful starting point for creating libraries of novel compounds for screening against various biological targets.[21][22][23]

Safety and Handling

2-Chloro-3-isothiocyanatopropene is a hazardous substance and must be handled with extreme care by trained personnel.

  • GHS Classification: Acute Toxicity, Oral (Category 3); Acute Toxicity, Dermal (Category 2); Skin Corrosion (Category 1C); Serious Eye Damage (Category 1); Acute Toxicity, Inhalation (Category 1).[20]

  • Hazard Statements: H301 (Toxic if swallowed), H310 (Fatal in contact with skin).[20]

  • Handling: Use only in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Avoid all contact with skin, eyes, and clothing. Do not breathe vapor or mist.[20]

  • Storage: Store locked up in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.

References
  • Semantic Scholar. (n.d.). 1,3-Dichloropropenes – in the preparation of thiazole derivatives – 2-chloro-5-chloromethylthiazole and 5-hydroxymethylthiazole. Retrieved from [Link]

  • ACS Publications. (2024). Efficient Synthesis of Thiazole-Fused Bisnoralcohol Derivatives as Potential Therapeutic Agents. ACS Omega. Retrieved from [Link]

  • Patsnap. (n.d.). Method for preparing 2-chlorine-5 chloromethyl thiazole - Eureka. Retrieved from [Link]

  • Google Patents. (n.d.). CN105254584A - Preparation method of 2-chloro-5-chloromethyl thiazole.
  • Scribd. (n.d.). Process for 2-Chloro-5-Chloromethylthiazole. Retrieved from [Link]

  • LookChem. (n.d.). Cas 14214-31-4,2-chloro-3-isothiocyanato-prop-1-ene. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]

  • International Journal of Health and Biological Sciences. (2022). Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. Retrieved from [Link]

  • ACS Publications. (2015). Near-Silence of Isothiocyanate Carbon in 13C NMR Spectra: A Case Study of Allyl Isothiocyanate. The Journal of Organic Chemistry. Retrieved from [Link]

  • Glaser, R. (2015). Near-Silence of Isothiocyanate Carbon in 13C NMR Spectra. Retrieved from [Link]

  • RSC Publishing. (n.d.). A comparative multinuclear 1H, 13C, and 15N magnetic resonance study of organic thiocyanates and isothiocyanates. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

  • ACS Publications. (n.d.). Carbon-13 Magnetic Resonance Study of Alkyl Cyanides, Isocyanides, Isocyanates, and Isothiocyanates. The Journal of Physical Chemistry. Retrieved from [Link]

  • Scribd. (n.d.). Infrared Absorption Frequencies Guide. Retrieved from [Link]

  • Gauth. (n.d.). How many NMR signals are possible for vinyl chloride in 1H NMR?. Retrieved from [Link]

  • ResearchGate. (n.d.). A Joined Theoretical-Experimental Investigation on the (1)H and (13)C NMR Signatures of Defects in Poly(vinyl chloride). Retrieved from [Link]

  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

  • UMass. (n.d.). IR Group Frequencies. Retrieved from [Link]

  • Table of Characteristic Proton NMR Shifts. (n.d.). Retrieved from [Link]

  • JoVE. (n.d.). Video: Mass Spectrometry: Alkyl Halide Fragmentation. Retrieved from [Link]

  • Prezi. (n.d.). Fragmentation Patterns of Alkyl Halides. Retrieved from [Link]

Sources

An In-depth Technical Guide to 2-Chloro-3-isothiocyanatoprop-1-ene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of 2-chloro-3-isothiocyanatoprop-1-ene, a versatile bifunctional reagent with significant applications in synthetic chemistry. We will delve into its precise chemical identity according to IUPAC nomenclature, explore its physicochemical properties, detail a validated synthetic protocol, and discuss its reactivity profile. The document aims to serve as a critical resource for researchers, chemists, and drug development professionals by synthesizing technical data with practical insights into its application as a synthetic intermediate, particularly in the agrochemical sector. Safety, handling, and toxicological aspects are also addressed to ensure its responsible use in a laboratory and industrial context.

Chemical Identity and Nomenclature

The compound in focus is a trifunctional molecule containing an alkene, a vinyl chloride, and an isothiocyanate group. These features dictate its reactivity and nomenclature.

IUPAC Name

The correct and systematic name assigned by the International Union of Pure and Applied Chemistry (IUPAC) is 2-chloro-3-isothiocyanato-prop-1-ene .[1][2][3] The numbering of the carbon chain prioritizes the double bond, which starts at position 1. Consequently, the chlorine atom is located at position 2, and the isothiocyanate group is at position 3.

Synonyms and Common Identifiers

In literature and commercial listings, this compound is frequently referred to by several other names. Understanding these synonyms is crucial for exhaustive literature searches.

  • 2-Chloroallyl isothiocyanate[2][4]

  • β-Chloroallyl isothiocyanate[4][5]

  • Isothiocyanic acid, 2-chloroallyl ester[3][4]

  • 1-Propene, 2-chloro-3-isothiocyanato-[2][4]

Key Identifiers:

  • CAS Number: 14214-31-4[1][2][3]

  • Molecular Formula: C₄H₄ClNS[2][3]

  • Molecular Weight: 133.60 g/mol [2][3]

Physicochemical Properties

A summary of the key physical and chemical properties is presented below. This data is essential for planning reactions, purification procedures, and for safe handling.

PropertyValueSource(s)
Appearance Colorless to pale yellow liquid[1][4]
Odor Pungent[4]
Boiling Point 73-76 °C at 2.4 kPa[1][3]
Density ~1.27 g/cm³[5]
Solubility Insoluble in water; Soluble in organic solvents[1][6]
Refractive Index ~1.556[5][6]

Synthesis and Manufacturing

The primary industrial synthesis of 2-chloro-3-isothiocyanatoprop-1-ene involves the reaction of an allyl halide with a thiocyanate salt. This nucleophilic substitution is a robust and scalable method.

Synthetic Route

The most common synthesis involves the reaction of 2,3-dichloropropene with sodium thiocyanate (NaSCN).[1][3][6] The reaction proceeds via a nucleophilic substitution where the thiocyanate ion displaces the primary allylic chloride. The vinyl chloride moiety is significantly less reactive under these conditions. An optional subsequent heating step can be employed to isomerize any formed 2-chloroallyl thiocyanate intermediate to the more stable isothiocyanate product.[7][8]

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// Edges Reactants -> Reaction [label="1."]; Conditions -> Reaction; Reaction -> Mixture [label="2."]; Mixture -> Filtration [label="3. Remove NaCl"]; Filtration -> Concentration [label="4."]; Concentration -> Purification [label="5."]; Purification -> Product [label="6. Isolate Product"]; }

Caption: General workflow for the synthesis of 2-chloro-3-isothiocyanatoprop-1-ene.

Detailed Experimental Protocol

This protocol is a representative example based on established literature procedures.[1][3][8]

Objective: To synthesize 2-chloro-3-isothiocyanatoprop-1-ene from 2,3-dichloropropene.

Materials:

  • 2,3-Dichloropropene (1.0 eq)

  • Sodium thiocyanate (1.1 eq)

  • Acetonitrile (solvent)

  • Phase-transfer catalyst (e.g., Aliquat 336, optional but recommended)

Procedure:

  • Setup: A round-bottom flask is equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet. The system is flushed with nitrogen to ensure an inert atmosphere.

    • Scientist's Note: An inert atmosphere is crucial to prevent side reactions involving atmospheric moisture, which could hydrolyze the isothiocyanate product.

  • Charging Reactants: Charge the flask with acetonitrile, 2,3-dichloropropene, sodium thiocyanate, and the phase-transfer catalyst.

    • Scientist's Note: Acetonitrile is an excellent solvent for this reaction due to its polar aprotic nature, which effectively solvates the sodium cation without interfering with the nucleophile (SCN⁻). A phase-transfer catalyst is used to improve the solubility and reactivity of the thiocyanate salt in the organic medium.[8][9]

  • Reaction: Heat the mixture to reflux (approx. 82°C for acetonitrile) and maintain for 3-4 hours.[1][3] Monitor the reaction progress by TLC or GC-MS.

  • Workup: Cool the reaction mixture to room temperature. Filter the mixture to remove the precipitated sodium chloride and any unreacted sodium thiocyanate.

  • Purification: Concentrate the filtrate under reduced pressure to remove the acetonitrile. The resulting crude oil is then purified by vacuum distillation to yield the final product as a colorless to pale yellow liquid.[3]

    • Scientist's Note: Vacuum distillation is necessary because the product has a high boiling point at atmospheric pressure and may decompose upon excessive heating.

Chemical Reactivity and Applications

The utility of 2-chloro-3-isothiocyanatoprop-1-ene stems from its dual reactivity. The isothiocyanate group is a potent electrophile, while the 2-chloroallyl moiety offers sites for other transformations.

Reactivity of the Isothiocyanate Group

The central carbon atom of the -N=C=S group is highly electrophilic and readily reacts with nucleophiles.[10][11][12]

  • Reaction with Amines: Primary and secondary amines add to the isothiocyanate to form N,N'-disubstituted thioureas. This is a cornerstone reaction for creating complex molecules and for bioconjugation, as the amino groups of proteins (e.g., lysine side chains) can be targeted.[10]

  • Reaction with Thiols and Alcohols: These nucleophiles can also add to the isothiocyanate group, though the reaction is typically slower than with amines.

Reactivity

Caption: Reaction of an isothiocyanate with a primary amine to form a thiourea.

Key Applications

The primary documented use of 2-chloro-3-isothiocyanatoprop-1-ene is as a key intermediate in the synthesis of neonicotinoid insecticides.[1][3][5] Specifically, it is a building block for major agrochemicals like thiamethoxam and clothianidin.[1][5][6] Its structure allows for the construction of the core heterocyclic systems of these active ingredients.

Safety and Toxicology

2-Chloro-3-isothiocyanatoprop-1-ene is a hazardous substance and must be handled with appropriate precautions. Isothiocyanates, in general, are known irritants and lachrymators.[7][13]

  • Acute Toxicity: The compound is classified as toxic if swallowed, and highly toxic via dermal or inhalation routes.[3] The intravenous LD₅₀ in mice is reported as 56 mg/kg.[3]

  • Hazards: It is known to cause severe skin corrosion and eye damage.[3]

  • Handling: Always handle this chemical inside a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves (double-gloving is recommended), a lab coat, and chemical safety goggles.

While this specific chloro-derivative has limited public toxicological data, the parent compound, allyl isothiocyanate, is known to be a strong irritant to the skin and mucous membranes.[13] It is also genotoxic in some experimental systems.[13][14] Given these facts, 2-chloro-3-isothiocyanatoprop-1-ene should be treated as a substance with significant health risks.

Spectroscopic Data

Spectroscopic analysis is essential for confirming the identity and purity of the synthesized product.

Spectroscopic DataInterpretation
IR Spectrum A strong, characteristic absorption band is expected in the region of 2050-2150 cm⁻¹ for the asymmetric N=C=S stretch. The C=C stretch of the alkene will appear around 1640 cm⁻¹.
¹H NMR The spectrum will show signals for the two diastereotopic protons of the CH₂= group and the two protons of the -CH₂NCS group.
¹³C NMR Distinct signals for the four carbons will be present: the two sp² carbons of the alkene, the sp³ carbon attached to the NCS group, and the highly characteristic sp carbon of the isothiocyanate group (typically >130 ppm).
Mass Spec The mass spectrum will show a molecular ion peak (M⁺) and an isotopic pattern (M+2) with a ~3:1 ratio, which is characteristic of a compound containing one chlorine atom.

Note: A reference IR spectrum is available in the NIST Chemistry WebBook.[2]

Conclusion

2-Chloro-3-isothiocyanatoprop-1-ene is a valuable and reactive chemical intermediate with a well-defined role in the agrochemical industry. Its synthesis is straightforward, but its handling requires stringent safety measures due to its inherent toxicity and reactivity. A thorough understanding of its chemical properties, reactivity, and safety profile, as outlined in this guide, is paramount for any researcher or professional intending to work with this compound.

References

  • Allyl Isothiocyanate. Some Chemicals that Cause Tumours of the Kidney or Urinary Bladder in Rodents and Some Other Substances - NCBI Bookshelf. [Link]

  • Allyl isothiocyanate. Wikipedia. [Link]

  • Short-term toxicity study of allyl isothiocyanate in rats. PubMed. [Link]

  • Reactions of Allyl Isothiocyanate with Alanine, Glycine, and Several Peptides in Model Systems. Journal of Agricultural and Food Chemistry. [Link]

  • Allyl Isothiocyanate Induces Cell Toxicity by Multiple Pathways in Human Breast Cancer Cells. PubMed. [Link]

  • 2-Chloroallyl isothiocyanate. NIST Chemistry WebBook. [Link]

  • Reactions of allyl isothiocyanate with alanine, glycine, and several peptides in model systems. SciSpace. [Link]

  • Differentiated Effects of Allyl Isothiocyanate in Diabetic Rats: From Toxic to Beneficial Action. MDPI. [Link]

  • Health Benefits, Applications, and Analytical Methods of Freshly Produced Allyl Isothiocyanate. MDPI. [Link]

  • Reactions of allyl isothiocyanate with alanine, glycine, and several peptides in model systems. PubMed. [Link]

  • Method for producing 2-chloroallyl thiocyanate and 2-chloroallyl isothiocyanate.
  • Patent No. US 8,785,673 B2. ResearchGate. [Link]

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2-Chloro-3-isothiocyanatopropene molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Chloro-3-isothiocyanatopropene: Synthesis, Reactivity, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Chloro-3-isothiocyanatopropene, a bifunctional molecule with significant potential in synthetic chemistry. Tailored for researchers, scientists, and professionals in drug development and agrochemical synthesis, this document delves into the core chemical principles, practical methodologies, and safety considerations associated with this versatile reagent.

Core Molecular Identity and Physicochemical Properties

2-Chloro-3-isothiocyanatopropene (CAS Number: 14214-31-4) is a halogenated organosulfur compound featuring both a reactive isothiocyanate group and a chloroallyl moiety.[1] This unique combination of functional groups makes it a valuable intermediate for introducing complex structural motifs in organic synthesis.[1][2][3]

The fundamental properties of this compound are summarized below, providing a foundational dataset for experimental design and safety assessment.

PropertyValueSource(s)
Molecular Formula C₄H₄ClNS[1][4][5][6][7]
Molecular Weight 133.60 g/mol [1][4][5][6][7]
CAS Number 14214-31-4[1][4]
Appearance Colorless to pale yellow liquid[1]
Odor Pungent[1]
Boiling Point ~182 °C[5][6]
Solubility Insoluble in water; Soluble in organic solvents[4][6]
Key Synonyms 2-Chloroallyl isothiocyanate, β-Chloroallyl isothiocyanate[1]

Synthesis Protocol: A Self-Validating Approach

The primary manufacturing method for 2-Chloro-3-isothiocyanatopropene involves a nucleophilic substitution reaction between 2,3-dichloropropene and an inorganic thiocyanate salt.[4][6][7] The choice of solvent and catalyst is critical for optimizing reaction yield and purity.

Experimental Protocol: Synthesis of 2-Chloro-3-isothiocyanatopropene

Principle: This synthesis leverages the higher reactivity of the primary allylic chloride in 2,3-dichloropropene towards SN2 displacement by the thiocyanate anion, compared to the vinylic chloride. The thiocyanate ion initially forms an alkyl thiocyanate, which rapidly rearranges to the more stable isothiocyanate isomer.

Step-by-Step Methodology:

  • Reactor Setup: Charge a reaction vessel equipped with a mechanical stirrer, reflux condenser, and temperature probe with acetonitrile as the solvent.[4][6]

  • Reagent Addition: Add 2,3-dichloropropene and sodium thiocyanate (NaSCN) to the solvent.[4][6] A phase-transfer catalyst may be included to enhance the reaction rate.

  • Thermal Conditions: Heat the reaction mixture to reflux and maintain for approximately 3.5 hours, monitoring the reaction progress by TLC or GC analysis.[4][6][7]

  • Work-up and Filtration: After cooling, filter the mixture to remove the insoluble sodium chloride byproduct and any unreacted sodium thiocyanate.[7]

  • Solvent Removal & Extraction: Concentrate the filtrate under reduced pressure to remove the acetonitrile. The residue can be redissolved in a solvent like dichloromethane, filtered again to remove any remaining insolubles, and then reconcentrated.[7]

  • Purification: The crude product is purified by vacuum distillation to yield 2-Chloro-3-isothiocyanatopropene as a colorless to pale yellow liquid.[4][7]

Workflow Visualization

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents 2,3-Dichloropropene Sodium Thiocyanate Acetonitrile (Solvent) Reflux Heat to Reflux (~3.5h) Catalyst (optional) Reagents->Reflux Nucleophilic Substitution Filter Filter NaCl byproduct Reflux->Filter Concentrate Concentrate Filtrate Filter->Concentrate Distill Vacuum Distillation Concentrate->Distill Product Pure 2-Chloro-3-isothiocyanatopropene Distill->Product

Caption: Synthetic workflow for 2-Chloro-3-isothiocyanatopropene production.

Chemical Reactivity and Synthetic Applications

The synthetic utility of 2-Chloro-3-isothiocyanatopropene stems from its dual reactivity. The isothiocyanate group is a powerful electrophile, readily reacting with nucleophiles, while the chloroallyl group offers sites for further functionalization.

Isothiocyanate Group Reactivity

The carbon atom of the isothiocyanate moiety (–N=C=S) is highly electrophilic and is the primary site for nucleophilic attack. This reactivity is central to its application in building complex heterocyclic structures, which are common motifs in pharmaceuticals and agrochemicals.[1][3]

  • Reaction with Amines: Forms thiourea derivatives.

  • Reaction with Alcohols/Thiols: Forms thiocarbamates and dithiocarbamates, respectively.

This reactivity profile is fundamental to its role as a key intermediate in the synthesis of neonicotinoid insecticides like thiamethoxam and clothianidin.[4][6][7]

Chloroallyl Group Reactivity

The 2-chloroallyl portion of the molecule provides additional reaction pathways:

  • Nucleophilic Substitution: The chlorine atom can be displaced by other nucleophiles, although this is less favorable than reactions at the isothiocyanate group.

  • Addition Reactions: The double bond can participate in various addition reactions.

The interplay between these functional groups allows for sequential, regioselective reactions, making it a strategic building block for creating molecular diversity.

Logical Relationship Diagram

G cluster_reactivity Reactivity Profile cluster_applications Synthetic Applications Molecule 2-Chloro-3-isothiocyanatopropene Isothiocyanate Group (-NCS) 2-Chloroallyl Group NCS_Reactivity Electrophilic Carbon Reacts with Nucleophiles (e.g., Amines) Molecule:f0->NCS_Reactivity Allyl_Reactivity Substitution at Chlorine Addition at C=C bond Molecule:f1->Allyl_Reactivity Agrochemicals Insecticides (Thiamethoxam, Clothianidin) NCS_Reactivity->Agrochemicals Pharma Heterocyclic Scaffolds (Thioureas, Thiocarbamates) NCS_Reactivity->Pharma

Caption: Reactivity and application pathways of the title compound.

Relevance in Drug Discovery

While its most prominent documented use is in agrochemicals, the structural motifs of 2-Chloro-3-isothiocyanatopropene are highly relevant to drug discovery.

  • Isothiocyanates in Medicinal Chemistry: Isothiocyanates are a well-established class of compounds with diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[8] Their ability to interact with biological targets makes them a key pharmacophore in drug design.[3]

  • Role of Chlorine in Pharmaceuticals: Chlorine is a vital element in medicinal chemistry, present in over 250 FDA-approved drugs.[9] Its inclusion can modulate a molecule's lipophilicity, metabolic stability, and binding affinity, making it a strategic tool for optimizing drug candidates.[9]

The presence of both these features in a single, small molecule makes 2-Chloro-3-isothiocyanatopropene an attractive starting point for library synthesis in lead discovery campaigns.

Safety, Handling, and Hazard Profile

Due to its high reactivity, 2-Chloro-3-isothiocyanatopropene is a hazardous substance that requires strict safety protocols.

GHS Hazard Classification:

Hazard ClassCategoryStatement
Acute Toxicity (Oral) 3H301: Toxic if swallowed[4][7][10]
Acute Toxicity (Dermal) 2H310: Fatal in contact with skin[4][10]
Acute Toxicity (Inhalation) 1H330: Fatal if inhaled[4][10]
Skin Corrosion/Irritation 1CH314: Causes severe skin burns and eye damage[4][10]
Serious Eye Damage 1H318: Causes serious eye damage[4][10]

Handling Recommendations:

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[10]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), splash-proof goggles, a face shield, and protective clothing.[10] Respiratory protection may be required for certain operations.[10]

  • Storage: Store in a cool, dry, well-ventilated area, locked up, and away from incompatible materials.[10][11] The container should be kept tightly closed.[10]

Conclusion

2-Chloro-3-isothiocyanatopropene is a potent synthetic intermediate whose value is defined by its bifunctional nature. A thorough understanding of its synthesis, reactivity, and stringent safety requirements is essential for its effective and safe utilization. For researchers in agrochemical and pharmaceutical development, this compound offers a reliable pathway to complex molecular architectures and serves as a testament to the synthetic power of strategically functionalized small molecules.

References

  • PubChem. 2-Chlor-3-isothiocyanato-1-propene. [Link]

  • LookChem. Cas 14214-31-4,2-chloro-3-isothiocyanato-prop-1-ene. [Link]

  • PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

  • ChemRxiv. Recent Advancement in Synthesis of Isothiocyanates. [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 2-Chloro-3-isothiocyanatopropene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic properties of 2-chloro-3-isothiocyanatopropene (CAS No. 14214-31-4), a reactive and versatile intermediate in synthetic and agricultural chemistry.[1][2] Due to the absence of publicly available, experimentally-derived spectra, this document synthesizes a predicted spectroscopic profile based on established principles and data from structurally analogous compounds. We will delve into the theoretical underpinnings and expected data for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a robust understanding of this molecule's analytical signature for identification, purity assessment, and reaction monitoring.

Introduction: The Chemical Identity of 2-Chloro-3-isothiocyanatopropene

2-Chloro-3-isothiocyanatopropene, also known as 2-chloroallyl isothiocyanate, is a bifunctional organic molecule with the chemical formula C₄H₄ClNS.[1][3][4] It possesses a unique structure featuring a vinyl chloride moiety and an allyl isothiocyanate group, rendering it highly reactive and useful in a variety of chemical transformations.[1] Its applications are notable in the synthesis of insecticides like thiamethoxam and clothianidin.[2][4] The compound is typically a colorless to pale yellow liquid with a pungent odor characteristic of isothiocyanates.[1]

Understanding the spectroscopic characteristics of this molecule is paramount for any researcher working with it. Spectroscopic data provides a fingerprint for the molecule, allowing for unambiguous identification, assessment of purity, and tracking of its transformation in chemical reactions.

Figure 1: Molecular structure of 2-Chloro-3-isothiocyanatopropene.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show three distinct signals corresponding to the three non-equivalent sets of protons in the molecule.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
H-1 (CH₂=)5.3 - 5.5Doublet of doublets (dd)2H
H-3 (-CH₂-NCS)4.1 - 4.3Singlet (s) or very narrow triplet2H

Causality behind Predictions:

  • H-1 (CH₂=): These are vinylic protons. Their chemical shift is downfield due to the anisotropic effect of the double bond. The presence of the electronegative chlorine atom on the same carbon (C2) will further deshield them, pushing their signal to the 5.3-5.5 ppm range. They will likely appear as two distinct signals, each a doublet, due to geminal coupling and coupling to each other.

  • H-3 (-CH₂-NCS): These protons are on a carbon adjacent to the electron-withdrawing isothiocyanate group. This deshielding effect will place their signal in the 4.1-4.3 ppm region. Since there are no adjacent protons, they are expected to appear as a singlet. A very small long-range coupling to the vinylic protons might cause slight broadening or a very narrow triplet.

Predicted ¹³C NMR Spectrum

The broadband proton-decoupled ¹³C NMR spectrum is predicted to exhibit four distinct signals, one for each carbon atom in a unique chemical environment.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale
C-1 (=CH₂)115 - 125Sp² hybridized carbon of a terminal alkene.
C-2 (=C(Cl)-)135 - 145Sp² hybridized carbon attached to an electronegative chlorine atom.
C-3 (-CH₂-NCS)45 - 55Sp³ hybridized carbon attached to the nitrogen of the isothiocyanate group.
C-4 (-N=C=S)125 - 135Central carbon of the isothiocyanate group, known to resonate in this region.

Causality behind Predictions:

  • The chemical shifts are predicted based on standard values for similar functional groups.[5][6][7][8]

  • The presence of the electronegative chlorine atom on C-2 will cause a significant downfield shift for this carbon.[9]

  • The isothiocyanate carbon (C-4) has a characteristic chemical shift in the 125-135 ppm range.

Experimental Protocol for NMR Data Acquisition

A self-validating protocol for acquiring high-quality NMR spectra of 2-chloro-3-isothiocyanatopropene is as follows:

  • Sample Preparation:

    • Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Process the data with appropriate Fourier transformation, phasing, and baseline correction.

    • Integrate the signals to determine the relative proton ratios.

  • ¹³C NMR Acquisition:

    • Acquire a broadband proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.[6]

    • DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be performed to differentiate between CH, CH₂, and CH₃ groups, which would confirm the assignments of C-1 and C-3.

Figure 2: A generalized workflow for NMR analysis.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of 2-chloro-3-isothiocyanatopropene is expected to be dominated by the strong, characteristic absorption of the isothiocyanate group.

Functional Group Predicted Absorption Range (cm⁻¹) Vibrational Mode
N=C=S2050 - 2150 (strong, broad)Asymmetric stretch
C=C1640 - 1680 (medium)Alkene stretch
=C-H3010 - 3095 (medium)Vinylic C-H stretch
C-Cl600 - 800 (medium to strong)C-Cl stretch

Causality behind Predictions:

  • N=C=S Asymmetric Stretch: This is the most characteristic peak for an isothiocyanate and is expected to be a very strong and broad absorption in the 2050-2150 cm⁻¹ region.[10][11] Its intensity and position are diagnostic for the presence of this functional group.

  • C=C Stretch: The carbon-carbon double bond of the alkene will show a medium intensity absorption around 1640-1680 cm⁻¹.

  • Vinylic C-H Stretch: The stretching vibrations of the hydrogens attached to the double bond will appear at wavenumbers just above 3000 cm⁻¹.

  • C-Cl Stretch: The carbon-chlorine bond will exhibit a stretching vibration in the fingerprint region, typically between 600 and 800 cm⁻¹.

Experimental Protocol for IR Data Acquisition
  • Sample Preparation:

    • For a liquid sample, the simplest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.

  • Instrument Setup:

    • Use a Fourier Transform Infrared (FTIR) spectrometer.

    • Record a background spectrum of the clean salt plates.

  • Data Acquisition:

    • Place the sample in the spectrometer's sample compartment.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

  • Data Analysis:

    • Identify the major absorption bands and correlate them with the functional groups present in the molecule.

Mass Spectrometry (MS): Unraveling Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for identification and structural elucidation.

Predicted Mass Spectrum
  • Molecular Ion (M⁺): The molecular weight of 2-chloro-3-isothiocyanatopropene is 133.60 g/mol .[2][3][4] Due to the presence of chlorine, the molecular ion peak will appear as a characteristic isotopic cluster:

    • A peak at m/z = 133 (for the ³⁵Cl isotope).

    • A peak at m/z = 135 (for the ³⁷Cl isotope) with an intensity of approximately one-third of the m/z 133 peak.

  • Key Fragmentation Pathways: Isothiocyanates often undergo characteristic fragmentation patterns.[12][13]

    • Loss of Cl: A significant fragment at m/z = 98 corresponding to the loss of a chlorine radical.

    • Formation of CH₂NCS⁺: A peak at m/z = 72 is a common fragment for alkyl isothiocyanates.[12]

    • Loss of NCS: A fragment corresponding to the loss of the isothiocyanate group, leaving the C₃H₄Cl⁺ cation at m/z = 75.

MS_Fragmentation M [C4H4ClNS]+• m/z = 133/135 M_minus_Cl [C4H4NS]+ m/z = 98 M->M_minus_Cl - •Cl M_minus_NCS [C3H4Cl]+ m/z = 75 M->M_minus_NCS - •NCS CH2NCS [CH2NCS]+ m/z = 72 M->CH2NCS Rearrangement

Figure 3: Plausible fragmentation pathway for 2-chloro-3-isothiocyanatopropene.

Experimental Protocol for MS Data Acquisition
  • Sample Introduction:

    • For a volatile liquid, direct injection via a heated probe or coupling with a Gas Chromatography (GC) system (GC-MS) is ideal. GC-MS provides separation from any impurities before mass analysis.

  • Ionization:

    • Electron Ionization (EI) at 70 eV is a standard method that will induce reproducible fragmentation patterns.

  • Mass Analysis:

    • A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio.

  • Data Analysis:

    • Analyze the resulting mass spectrum to identify the molecular ion peak (including its isotopic pattern) and the major fragment ions.

    • Compare the observed fragmentation pattern with the predicted pathways to confirm the structure.

Conclusion

While direct experimental spectroscopic data for 2-chloro-3-isothiocyanatopropene is not widely published, a robust and reliable spectroscopic profile can be predicted through the analysis of its structural components and comparison with analogous compounds. This guide provides a detailed, theoretically grounded framework for the ¹H NMR, ¹³C NMR, IR, and MS analysis of this important chemical intermediate. The predicted data and outlined protocols offer a solid foundation for researchers to identify, characterize, and utilize 2-chloro-3-isothiocyanatopropene with confidence in their synthetic and analytical endeavors.

References

  • Kjær, A., Ohashi, M., Wilson, J. M., & Djerassi, C. (1963). Mass Spectra of Isothiocyanates. Acta Chemica Scandinavica, 17, 2143-2154.
  • ResearchGate. (n.d.). ¹H-NMR spectra of 3-chloro-1,2-propanediol trifunctional initiator (a), and poly(MMA-b-CL) triarm block copolymer (b). Retrieved from [Link]

  • Forster, D., & Goodgame, D. M. L. (1965). Infrared Spectra (400-200 Cm.⁻¹) of Some Thiocyanate and Isothiocyanate Complexes. Inorganic Chemistry, 4(6), 823-826.
  • Master Organic Chemistry. (2022). 13-C NMR - How Many Signals. Retrieved from [Link]

  • ResearchGate. (n.d.). The mass spectrometry (MS) spectra of the compounds detected in the autolysates of B. vulgaris. Retrieved from [Link]

  • Andini, S., et al. (2013). Simultaneous Analysis of Glucosinolates and Isothiocyanates by Reversed-Phase Ultra-High-Performance Liquid Chromatography–Electron Spray Ionization–Tandem Mass Spectrometry. Journal of Agricultural and Food Chemistry, 61(49), 11951-11959.
  • Wikipedia. (n.d.). Organic thiocyanates. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Allyl Isothiocyanate. Retrieved from [Link]

  • Toledo-Martin, E. M., et al. (2023). Determination of glucosinolates and isothiocyanates in glucosinolate-rich vegetables and oilseeds using infrared spectroscopy: A systematic review. Critical Reviews in Food Science and Nutrition, 63(20), 4449-4462.
  • The Organic Chemistry Tutor. (2019, January 21). Carbon-13 NMR Spectroscopy [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). IR absorption spectra of metal thiocyanates and isothiocyanates. Retrieved from [Link]

  • PubChem. (n.d.). Allyl isothiocyanate. Retrieved from [Link]

  • Wikipedia. (n.d.). Isothiocyanate. Retrieved from [Link]

  • University of Wisconsin. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 2-chloropropane low high resolution 1H proton nmr spectrum. Retrieved from [Link]

  • ATB (Automated Topology Builder). (n.d.). (1E)-1-Chloro-1-propene. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass fragmentation pattern of compound 44. Retrieved from [Link]

  • The Good Scents Company. (n.d.). allyl isothiocyanate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of isothiocyanates. Retrieved from [Link]

  • Logue, B. A., et al. (2014). Simultaneous high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS-MS) analysis of cyanide and thiocyanate from swine plasma. Analytical and Bioanalytical Chemistry, 406(10), 2421-2428.
  • Dias, F. R. F., et al. (2022). Theoretical and Experimental Spectroscopic Study on 2-Chloro-3-(substituted-phenylamino)-1,4-naphthoquinone Derivatives. Journal of the Brazilian Chemical Society, 33(8), 1-13.
  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

  • Wikipedia. (n.d.). Allyl isothiocyanate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • IARC Publications. (n.d.). ALLYL ISOTHIOCYANATE 1. Exposure Data. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Isopropyl isothiocyanate. Retrieved from [Link]

  • Roman, R., & Varela, J. A. (2014).

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A Comprehensive Technical Guide to the Synthesis of 2-Chloro-3-isothiocyanatopropene from 2,3-Dichloropropene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the synthesis of 2-chloro-3-isothiocyanatopropene, a critical chemical intermediate, from the readily available precursor 2,3-dichloropropene. This document is tailored for researchers, chemists, and professionals in the agrochemical and pharmaceutical industries where this synthon is of considerable value, particularly in the manufacturing of neonicotinoid insecticides such as thiamethoxam and clothianidin.[1][2][3] We will dissect the underlying reaction mechanism, focusing on the challenges posed by the ambident nature of the thiocyanate nucleophile, and present field-proven strategies for selectively synthesizing the desired isothiocyanate isomer. A detailed, step-by-step experimental protocol is provided, alongside discussions on process optimization, the role of phase-transfer catalysis, and essential safety considerations for handling the hazardous materials involved.

Introduction: Strategic Importance of 2-Chloro-3-isothiocyanatopropene

2-Chloro-3-isothiocyanatopropene (CAS No. 14214-31-4) is a bifunctional molecule featuring both a reactive isothiocyanate group and an allylic chloride.[4] This unique structural arrangement makes it a versatile building block in organic synthesis.[5][6] Its primary industrial application lies in its role as a key precursor for the synthesis of widely used insecticides, where the isothiocyanate moiety is incorporated into the final active molecule.[2][3]

The synthesis from 2,3-dichloropropene represents the most direct and economically viable route. However, the reaction is not a simple nucleophilic substitution. It is governed by the nuanced reactivity of the thiocyanate ion, which can lead to the formation of an undesired isomeric byproduct. This guide aims to elucidate the principles required to navigate this complexity and achieve a high-yield, selective synthesis.

The Core Mechanistic Challenge: Ambident Nucleophilicity

The central challenge in this synthesis arises from the fact that the thiocyanate ion ([SCN]⁻) is an ambident nucleophile. It possesses two nucleophilic centers: the sulfur atom and the nitrogen atom.[7] Consequently, its reaction with an electrophile like 2,3-dichloropropene can proceed via two different pathways, leading to a mixture of products.

  • Path A (Kinetic Control): Nucleophilic attack by the more polarizable and softer sulfur atom results in the formation of the allylic thiocyanate, 2-chloro-3-thiocyanatopropene. This is often the kinetically favored product, especially at lower temperatures.

  • Path B (Thermodynamic Control): Nucleophilic attack by the harder nitrogen atom yields the desired 2-chloro-3-isothiocyanatopropene.

Crucially, the initially formed allylic thiocyanate can undergo a[8][8]-sigmatropic rearrangement to the more thermodynamically stable allylic isothiocyanate.[9] This isomerization is often facilitated by heat.[1][10] Therefore, the synthetic strategy must be designed to exploit this equilibrium to drive the reaction toward the desired isothiocyanate product.

G Start 2,3-Dichloropropene + NaSCN Kinetic Kinetic Product (S-Attack) 2-Chloro-3-thiocyanatopropene Start->Kinetic Kinetic Pathway (Favored at low temp) Thermo Thermodynamic Product (N-Attack) 2-Chloro-3-isothiocyanatopropene Start->Thermo Direct Formation Heat Heat (Δ) (Isomerization) Kinetic->Heat [3,3]-Sigmatropic Rearrangement Heat->Thermo

Figure 1: Reaction pathway showing the formation of kinetic (thiocyanate) and thermodynamic (isothiocyanate) products and the crucial thermal isomerization step.

Strategic Pillars for a Successful Synthesis

Optimizing the synthesis of 2-chloro-3-isothiocyanatopropene requires careful consideration of several experimental parameters. The choices made directly influence reaction rate, selectivity, and overall yield.

Selection of the Thiocyanate Salt

Both sodium thiocyanate (NaSCN) and potassium thiocyanate (KSCN) are commonly used.[8][9] The choice often depends on factors like cost, purity, and solubility in the chosen solvent system. Sodium thiocyanate is frequently cited in established procedures.[1][3][8]

The Critical Role of the Solvent

A polar aprotic solvent is highly recommended for this reaction. Solvents like acetonitrile are ideal because they effectively solvate the cation (e.g., Na⁺) of the thiocyanate salt while leaving the [SCN]⁻ anion relatively free and highly nucleophilic.[1][3][11] This enhances the reaction rate compared to nonpolar or protic solvents.

Enhancing Reactivity with Phase-Transfer Catalysis (PTC)

In industrial settings or when aiming for solvent-free or reduced-solvent conditions, phase-transfer catalysis is a powerful technique. A phase-transfer catalyst, typically a quaternary ammonium salt like methyl trioctyl ammonium chloride, facilitates the transport of the thiocyanate anion from the solid or aqueous phase into the organic phase where the 2,3-dichloropropene resides.[8][11] This dramatically increases the reaction rate by overcoming the mutual insolubility of the reactants.[12] A patent describes reacting 2,3-dichloropropene with a thiocyanate in the presence of a PTC with little to no diluent, which is an efficient approach.[8]

Driving the Reaction: Thermal Isomerization

As established, heating is the key to ensuring the final product is the desired isothiocyanate. Protocols often involve an initial period of reflux to allow the nucleophilic substitution to occur, followed by a dedicated heating step to drive the isomerization of any formed thiocyanate to the more stable isothiocyanate.[1][2] One method describes heating the residue in an oil bath to 140°C for one hour after initial reaction and filtration.[1]

Detailed Experimental Protocol

This protocol synthesizes the best practices from available literature to provide a robust and reproducible method.

Materials and Reagents
Reagent/MaterialFormulaCAS No.PurityNotes
2,3-DichloropropeneC₃H₄Cl₂78-88-6≥98%Starting material.
Sodium ThiocyanateNaSCN540-72-7≥98%Nucleophile source. Must be dry.
Acetonitrile (MeCN)C₂H₃N75-05-8AnhydrousReaction solvent.
Dichloromethane (DCM)CH₂Cl₂75-09-2Reagent GradeUsed for workup/filtration.
Phase-Transfer Catalyste.g., TBAB1643-19-2≥98%Optional, but recommended.
Reaction Setup
  • A three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, a thermometer, and a nitrogen inlet.

  • Heating mantle or oil bath for temperature control.

  • Standard glassware for filtration and distillation.

Step-by-Step Procedure
  • Reactor Charging: To the reaction flask under a nitrogen atmosphere, add sodium thiocyanate (1.1 equivalents) and anhydrous acetonitrile. Begin stirring to form a slurry.

  • Substrate Addition: Add 2,3-dichloropropene (1.0 equivalent) to the slurry. If using a phase-transfer catalyst, add it now (0.02-0.05 equivalents).

  • Initial Reaction: Heat the mixture to reflux (approx. 82°C for acetonitrile) and maintain for 3.5 to 4 hours.[1][3] Monitor the reaction progress by TLC or GC to confirm the consumption of the starting material.

  • Solvent Removal & Filtration: Cool the reaction mixture to room temperature. Filter the mixture to remove the insoluble sodium chloride byproduct and any unreacted sodium thiocyanate.[1]

  • Concentration: Concentrate the filtrate under reduced pressure to remove the bulk of the acetonitrile.

  • Secondary Filtration (Optional): The residue may be dissolved in a solvent like dichloromethane, and filtered again to remove any remaining insolubles.[1] The solvent is then removed by concentration.

  • Thermal Isomerization: Heat the concentrated crude residue in an oil bath at 120-140°C for 1-2 hours.[1] This step is critical to convert the thiocyanate isomer to the desired isothiocyanate.

  • Purification: The final product is purified by vacuum distillation to yield 2-chloro-3-isothiocyanatopropene as a colorless liquid.[1][2]

Product Characterization

The identity and purity of the final product should be confirmed through standard analytical techniques.

PropertyValueSource
Molecular Formula C₄H₄ClNS[1][4]
Molecular Weight 133.60 g/mol [1][13]
Appearance Colorless to pale yellow liquid[3][4]
Boiling Point 73-76°C @ 2.4 kPa[1][3]
Key IR Signal (-N=C=S) ~2080–2110 cm⁻¹ (strong, characteristic)[7]

Critical Safety and Handling Protocols

2-Chloro-3-isothiocyanatopropene is a hazardous chemical and must be handled with extreme care in a well-ventilated fume hood.

  • Toxicity: The compound is classified as toxic if swallowed, highly toxic in contact with skin, and potentially fatal if inhaled.[1] It can cause severe skin corrosion and eye damage.[1]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and splash goggles.[1] For handling significant quantities or during distillation, respiratory protection may be necessary.[1]

  • Handling: Avoid all contact with skin, eyes, and clothing.[1] Do not breathe vapors or mists.[1]

  • Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion

The synthesis of 2-chloro-3-isothiocyanatopropene from 2,3-dichloropropene is a prime example of controlling product selectivity in a reaction involving an ambident nucleophile. By understanding the underlying mechanism, a successful outcome can be achieved. The key strategic elements are the use of a polar aprotic solvent, such as acetonitrile, and the application of a post-reaction thermal isomerization step to convert the kinetically favored thiocyanate byproduct into the thermodynamically stable and desired isothiocyanate. The optional inclusion of a phase-transfer catalyst can further enhance reaction efficiency. Adherence to the detailed protocol and strict observation of safety measures will ensure a high-yield and safe synthesis of this valuable chemical intermediate.

References

  • Google Patents. (n.d.). CN102452967A - Method for synthesizing high-content allyl isothiocyanate.
  • Google Patents. (n.d.). US8785673B2 - Method for producing 2-chloroallyl thiocyanate and 2-chloroallyl isothiocyanate.
  • LookChem. (n.d.). Cas 14214-31-4, 2-chloro-3-isothiocyanato-prop-1-ene. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of allylic thiocyanates and novel 1,3-thiazin-4-ones from 2-(bromomethyl)alkenoates and S-nucleophiles in aqueous medium. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of multifunctionalized allyl isothiocyanates via isomerization of Morita-Baylis-Hillman adduct-derived allylic thiocyanates. Retrieved from [Link]

  • Google Patents. (n.d.). WO2012146569A1 - Method for producing 2-chloroallyl thiocyanate and 2-chloroallyl isothiocyanate.
  • Google Patents. (n.d.). KR100676892B1 - Synthesis method for allyl isothiocyanate.
  • Wikipedia. (n.d.). Allyl isothiocyanate. Retrieved from [Link]

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The Dual-Faceted Reactivity of 2-Chloroallyl Isothiocyanate: A Technical Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Chloroallyl isothiocyanate stands as a versatile and highly reactive building block in modern organic synthesis. Its unique molecular architecture, featuring two distinct electrophilic centers—the isothiocyanate carbon and the allylic carbon bearing a chlorine atom—endows it with a rich and tunable reactivity profile. This technical guide provides an in-depth exploration of the reactivity of 2-chloroallyl isothiocyanate, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into its synthesis, reactions with a variety of nucleophiles, and its utility in the construction of diverse heterocyclic scaffolds. Mechanistic rationale and detailed experimental protocols are provided to empower chemists to harness the full synthetic potential of this valuable reagent.

Introduction: Unveiling a Bifunctional Reagent

Isothiocyanates (R-N=C=S) are a well-established class of reactive intermediates, prized for their ability to participate in a wide array of chemical transformations, most notably in the synthesis of nitrogen- and sulfur-containing heterocycles.[1] The introduction of a 2-chloroallyl group imparts a second layer of reactivity, creating a molecule with two distinct electrophilic sites. This "ambident electrophilicity" is the cornerstone of 2-chloroallyl isothiocyanate's utility, allowing for sequential or domino reactions to construct complex molecular architectures.

The molecule's reactivity can be broadly categorized into two primary modes:

  • Nucleophilic attack at the isothiocyanate carbon: This is the canonical reaction of isothiocyanates, leading to the formation of thiourea and dithiocarbamate derivatives upon reaction with amines and thiols, respectively.[2]

  • Nucleophilic substitution at the allylic carbon: The allylic chloride is susceptible to displacement by nucleophiles, providing a handle for further functionalization.

The interplay between these two reactive centers is a key theme in the chemistry of 2-chloroallyl isothiocyanate, enabling elegant and efficient routes to a variety of heterocyclic systems.

Synthesis of 2-Chloroallyl Isothiocyanate

The most common and industrially viable synthesis of 2-chloroallyl isothiocyanate involves the reaction of 2,3-dichloro-1-propene with a thiocyanate salt, such as sodium or ammonium thiocyanate.[3][4] This reaction is typically carried out in the presence of a phase transfer catalyst to facilitate the reaction between the organic and aqueous phases.

An important aspect of this synthesis is the potential for the formation of the isomeric 2-chloroallyl thiocyanate. The thiocyanate isomer can rearrange to the more thermodynamically stable isothiocyanate, particularly at elevated temperatures.[4] Distillation of the crude reaction mixture often promotes this rearrangement, leading to higher yields of the desired isothiocyanate.[3]

Experimental Protocol: Synthesis of 2-Chloroallyl Isothiocyanate

Materials:

  • 2,3-dichloro-1-propene

  • Sodium thiocyanate (NaSCN) or Ammonium thiocyanate (NH₄SCN)

  • Phase transfer catalyst (e.g., a quaternary ammonium salt like tetrabutylammonium bromide)

  • Water

  • Organic solvent (e.g., dichloromethane or toluene for extraction)

Procedure:

  • To a stirred mixture of 2,3-dichloro-1-propene and a phase transfer catalyst in water, add the thiocyanate salt portion-wise.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by TLC or GC-MS.[3]

  • After completion, cool the reaction mixture and separate the organic layer.

  • Extract the aqueous layer with an organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product, which may be a mixture of the isothiocyanate and thiocyanate isomers.

  • Purify and isomerize the product by fractional distillation under reduced pressure.[3]

Causality Behind Experimental Choices:

  • Phase Transfer Catalyst: The use of a phase transfer catalyst is crucial for bringing the water-soluble thiocyanate salt into the organic phase where the 2,3-dichloro-1-propene resides, thus accelerating the reaction rate.

  • Heating: Heating not only increases the reaction rate but also facilitates the isomerization of the initially formed 2-chloroallyl thiocyanate to the desired isothiocyanate.

Reactivity Profile: A Tale of Two Electrophiles

The synthetic versatility of 2-chloroallyl isothiocyanate stems from its two distinct electrophilic centers. The choice of nucleophile, reaction conditions, and stoichiometry can be manipulated to selectively target one site over the other or to engage both in a sequential or concerted manner.

G 2-Chloroallyl Isothiocyanate 2-Chloroallyl Isothiocyanate Nucleophilic Attack at NCS Nucleophilic Attack at NCS 2-Chloroallyl Isothiocyanate->Nucleophilic Attack at NCS R-NH₂ or R-SH Nucleophilic Substitution at Allylic-Cl Nucleophilic Substitution at Allylic-Cl 2-Chloroallyl Isothiocyanate->Nucleophilic Substitution at Allylic-Cl Nu⁻ Thiourea/Dithiocarbamate Formation Thiourea/Dithiocarbamate Formation Nucleophilic Attack at NCS->Thiourea/Dithiocarbamate Formation Further Functionalization Further Functionalization Nucleophilic Substitution at Allylic-Cl->Further Functionalization Heterocycle Synthesis Heterocycle Synthesis Thiourea/Dithiocarbamate Formation->Heterocycle Synthesis Intramolecular Cyclization

Reactions at the Isothiocyanate Group: Formation of Thioureas and Related Derivatives

The carbon atom of the isothiocyanate group is highly electrophilic and readily undergoes attack by a wide range of nucleophiles.

Primary and secondary amines react rapidly with 2-chloroallyl isothiocyanate to form the corresponding N-(2-chloroallyl)thioureas.[5] This reaction is typically fast and can be carried out at room temperature in a variety of organic solvents.[5] The resulting thioureas are stable compounds and often serve as key intermediates for the synthesis of various heterocyclic systems.[6]

G

Materials:

  • 2-Chloroallyl isothiocyanate

  • Aniline

  • Ethanol or Acetonitrile

Procedure:

  • Dissolve aniline (1.0 eq) in ethanol in a round-bottom flask.

  • To this solution, add 2-chloroallyl isothiocyanate (1.05 eq) dropwise at room temperature with stirring.

  • The reaction is typically exothermic. Stir the mixture for 1-2 hours at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, the product may precipitate from the solution. If so, collect the solid by filtration.

  • If the product does not precipitate, concentrate the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.

Thiols react with 2-chloroallyl isothiocyanate to form dithiocarbamates. The reaction with thiols, particularly under basic conditions, is generally very fast.[1] The reaction of isothiocyanates with the thiol group of cysteine is a notable example in biological systems and highlights the high reactivity of the isothiocyanate moiety towards soft nucleophiles.[7]

Reactions at the Allylic Carbon: Nucleophilic Substitution

The chlorine atom on the allylic position is a good leaving group, making this carbon atom susceptible to nucleophilic substitution. This allows for the introduction of a variety of functional groups at this position.

Intramolecular Cyclizations: A Gateway to Heterocycles

The true synthetic power of 2-chloroallyl isothiocyanate is realized when both electrophilic centers are utilized in a concerted or sequential manner, often leading to the formation of heterocyclic rings. The initial product of the reaction with a nucleophile at the isothiocyanate group can contain a nucleophilic center that subsequently attacks the allylic carbon, leading to intramolecular cyclization.

The N-(2-chloroallyl)thiourea derivatives formed from the reaction with primary amines are excellent precursors for the synthesis of five- and six-membered heterocycles.[8]

  • 5-exo-trig Cyclization: Under basic conditions, the thiourea can undergo an intramolecular S-alkylation to form a 5-membered 2-iminothiazolidine ring.

  • 6-endo-trig Cyclization: Depending on the substitution pattern and reaction conditions, a 6-membered 2-imino-1,3-thiazine ring can also be formed.

G N-(2-chloroallyl)thiourea N-(2-chloroallyl)thiourea Deprotonation Base N-(2-chloroallyl)thiourea->Deprotonation Thiolate Anion Thiolate Anion Deprotonation->Thiolate Anion 5-exo-trig Cyclization 5-exo-trig Cyclization Thiolate Anion->5-exo-trig Cyclization Intramolecular SN2 Attack 2-Iminothiazolidine 2-Iminothiazolidine 5-exo-trig Cyclization->2-Iminothiazolidine

Materials:

  • N-(2-chloroallyl)-N'-arylthiourea

  • Base (e.g., sodium ethoxide, potassium carbonate)

  • Solvent (e.g., ethanol, DMF)

Procedure:

  • Dissolve the N-(2-chloroallyl)-N'-arylthiourea in a suitable solvent.

  • Add a base to the solution and stir at room temperature or with gentle heating.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Neutralize the reaction mixture and extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography or recrystallization.

Applications in the Synthesis of Thiazoles

2-Chloroallyl isothiocyanate is a valuable precursor for the synthesis of thiazole derivatives. A notable example is its use in the preparation of 2-chloro-5-chloromethylthiazole, an important intermediate for insecticides. This transformation involves the reaction of 2-chloroallyl isothiocyanate with chlorine, leading to a cyclization and subsequent chlorination.

Experimental Protocol: Synthesis of 2-Chloro-5-chloromethylthiazole

Materials:

  • 2-Chloroallyl isothiocyanate

  • Chlorine gas

  • Acetonitrile

Procedure:

  • Dissolve 2-chloroallyl isothiocyanate in acetonitrile in a reaction vessel equipped for gas introduction.

  • Cool the solution (e.g., to 10-15 °C) and bubble chlorine gas through the mixture.

  • After the addition of chlorine, stir the reaction mixture at room temperature for a few hours.

  • Cool the mixture to induce crystallization of the product.

  • Collect the crystals by filtration and wash with cold acetonitrile.

Cycloaddition Reactions

While the nucleophilic addition and substitution reactions of 2-chloroallyl isothiocyanate are well-documented, its participation in cycloaddition reactions is less explored but holds significant potential. The isothiocyanate group can act as a dienophile in [4+2] Diels-Alder reactions, and the C=N and C=S double bonds can participate in other cycloadditions, such as [3+2] dipolar cycloadditions.[9] The electron-withdrawing nature of the adjacent nitrogen atom in the isothiocyanate group enhances its dienophilic character. The presence of the 2-chloroallyl moiety can further influence the stereochemical and regiochemical outcome of these reactions. Further research in this area is warranted to fully exploit the synthetic utility of 2-chloroallyl isothiocyanate in cycloaddition chemistry.

Conclusion

2-Chloroallyl isothiocyanate is a powerful and versatile reagent in organic synthesis, characterized by its dual electrophilic nature. The ability to selectively react at either the isothiocyanate carbon or the allylic carbon, or to engage both in sequential transformations, provides chemists with a robust tool for the construction of a wide variety of organic molecules, particularly sulfur- and nitrogen-containing heterocycles. The experimental protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers seeking to leverage the unique reactivity of 2-chloroallyl isothiocyanate in their synthetic endeavors. As the demand for novel and complex molecular architectures in drug discovery and materials science continues to grow, the importance of versatile building blocks like 2-chloroallyl isothiocyanate is set to increase.

References

  • Catalyst free one pot three components synthesis of 2-iminothiazoles from nitroepoxides and thiourea. (2023). Scientific Reports, 13(1). [Link]

  • Isothiocyanates as H2S Donors Triggered by Cysteine: Reaction Mechanism and Structure and Activity Relationship. (2019). Organic Letters, 21(15), 5977-5980. [Link]

  • A convenient synthesis of 2-imino-1,3-thiazine-4-one derivatives from the reaction of primary amines and phenyl isothiocyanate in the presence of acryloyl chloride. (2014). Combinatorial Chemistry & High Throughput Screening, 17(7), 610-613. [Link]

  • A Novel Entry Toward 2-Imino-1,3-thiazolidines and 2-Imino-1,3-thiazolines by Ring Transformation of 2-(Thiocyanomethyl)aziridines. (2020). The Journal of Organic Chemistry, 85(5), 3543-3553. [Link]

  • Diels–Alder reaction. In Wikipedia. [Link]

  • Halocyclization of N‐allyl thiourea derivatives. (2021). ChemistrySelect, 6(42), 11487-11490. [Link]

  • A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. (2012). Beilstein Journal of Organic Chemistry, 8, 61-70. [Link]

  • THEORETICAL AND EXPERIMENTAL INVESTIGATION OF THIOUREA DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURE, IN-SILICO AND IN-VITRO BIOLOG. (2021). Bulletin of the Chemical Society of Ethiopia, 35(3), 593-608. [Link]

  • Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b) Isothiocyanate reacting with thiol. (2021). ResearchGate. [Link]

  • US Patent No. US8785673B2. (2014).
  • EP Patent No. EP2702040A1. (2014).
  • 2-Chloroallyl isothiocyanate. (n.d.). In NIST Chemistry WebBook. [Link]

  • The Diels-Alder Reaction. (2017). Master Organic Chemistry. [Link]

  • Isothiocyanates as H2S Donors Triggered by Cysteine: Reaction Mechanism and Structure and Activity Relationship. (2019). Organic Letters, 21(15), 5977-5980. [Link]

  • A Chiral Thiourea as a Template for Enantioselective Intramolecular [2 + 2] Photocycloaddition Reactions. (2014). The Journal of Organic Chemistry, 79(18), 8648-8657. [Link]

  • Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. (2018). Molecules, 23(10), 2536. [Link]

  • Site Specific Conversion of Cysteine Thiols into Thiocyanate Creates an IR Probe for Electric Fields in Proteins. (2006). Journal of the American Chemical Society, 128(38), 12416-12417. [Link]

  • Characterization of products from the reaction of glucosinolate-derived isothiocyanates with cysteine and lysine derivatives formed in either model systems or broccoli sprouts. (2012). Journal of Agricultural and Food Chemistry, 60(31), 7725-7733. [Link]

  • Practical synthesis of symmetrical thioureas and heterocyclic thiones in water. (2016). Journal of Chemical Research, 40(9), 515-518. [Link]

  • Chiral Thioureas—Preparation and Significance in Asymmetric Synthesis and Medicinal Chemistry. (2020). Molecules, 25(4), 844. [Link]

  • Thiourea synthesis by thioacylation. (n.d.). Organic Chemistry Portal. [Link]

  • Diels-Alder reaction. (n.d.). Khan Academy. [Link]

  • Suggested reaction mechanism for intramolecular cyclization of substituted 1-acetyl-3-(2-phenyl)thioureas. (2019). ResearchGate. [Link]

  • A Controlled Cyclization of Functionalized Thioureas and Unprecedented Termolecular Decyclization of Iminothiazolidinones. (2019). Chemistry – A European Journal, 25(26), 6549-6553. [Link]

  • Synthesis of 2-Imino-1,3,4-oxadiazolines from Acylhydrazides and Isothiocyanates via Aerobic Oxidation and a DMAP-Mediated Annulation Sequence. (2022). The Journal of Organic Chemistry, 87(11), 7439-7448. [Link]

  • 2-Chloroethyl Isothiocyanate. (n.d.). Cheméo. [Link]

  • Reactivity and diverse synthetic applications of acyl isothiocyanates. (2015). Arkivoc, 2015(6), 206-245. [Link]

  • 2-Chloroethyl Isothiocyanate. (n.d.). PubChem. [Link]

  • ALLYL ISOTHIOCYANATE. (n.d.). International Labour Organization. [Link]

  • theoretical and experimental investigation of thiourea derivatives: synthesis, crystal structure. (2021). Bulletin of the Chemical Society of Ethiopia, 35(3), 593-608. [Link]

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An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 2-Chloro-3-isothiocyanatopropene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Chloro-3-isothiocyanatopropene, a molecule of significant interest in modern agrochemical synthesis, possesses a unique and complex reactivity profile. This technical guide provides a comprehensive analysis of the electrophilic and nucleophilic centers within this molecule. We will explore the electronic characteristics that govern its reactivity, delve into the mechanistic pathways of its key reactions, and present experimental methodologies for characterizing its chemical behavior. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this versatile synthetic intermediate.

Introduction: The Dualistic Reactivity of a Key Agrochemical Intermediate

2-Chloro-3-isothiocyanatopropene (Cl-AITC) is a bifunctional organic compound with the chemical formula C₄H₄ClNS.[1] Its structure, featuring both a vinyl chloride and an allylic isothiocyanate moiety, imparts a rich and nuanced chemical personality. This dual functionality is the cornerstone of its utility as a critical building block in the synthesis of neonicotinoid insecticides, most notably thiamethoxam and clothianidin.[2] Understanding the interplay between the different reactive sites within Cl-AITC is paramount for optimizing synthetic routes and exploring novel applications.

The isothiocyanate group (-N=C=S) is well-established as a potent electrophile at its central carbon atom, readily undergoing attack by a wide range of nucleophiles.[2] Concurrently, the sulfur and nitrogen atoms of this group possess lone pairs of electrons, rendering them nucleophilic. Compounding this complexity is the 2-chloroallyl group. The chlorine atom, being electronegative, influences the electronic distribution of the adjacent double bond, and the allylic carbon-chlorine bond is susceptible to nucleophilic substitution. This guide will dissect the electrophilic and nucleophilic nature of these distinct sites, providing a framework for predicting and controlling the chemical transformations of this important molecule.

Analysis of Electrophilic and Nucleophilic Centers

The reactivity of 2-chloro-3-isothiocyanatopropene is best understood by examining its constituent functional groups and the electronic effects that govern their interactions.

The Isothiocyanate Moiety: An Ambident Reactive Hub

The isothiocyanate group is the primary locus of reactivity in many of the molecule's transformations. Its electronic structure gives rise to both electrophilic and nucleophilic character.

The central carbon atom of the isothiocyanate group is analogous to a carbonyl carbon and is highly electrophilic. This is due to the cumulative electron-withdrawing effect of the adjacent nitrogen and sulfur atoms. This electrophilicity is the driving force for reactions with a wide array of nucleophiles.

  • Reaction with Amines to Form Thioureas: Primary and secondary amines readily attack the isothiocyanate carbon to form substituted thioureas. This reaction is fundamental in the synthesis of many biologically active molecules and is a common method for derivatizing isothiocyanates.[3][4] The reaction proceeds via a nucleophilic addition mechanism.

  • Reaction with Thiols to Form Dithiocarbamates: Thiols, being soft nucleophiles, are also excellent partners for reaction at the isothiocyanate carbon, leading to the formation of dithiocarbamates.

  • Reaction with Alcohols and Water: Alcohols and water can also act as nucleophiles, although they are generally less reactive towards isothiocyanates than amines or thiols. These reactions lead to the formation of thiocarbamates and are often catalyzed by base.

The sulfur and nitrogen atoms of the isothiocyanate group possess lone pairs of electrons and can therefore act as nucleophiles. The sulfur atom is generally considered the more nucleophilic of the two due to its greater polarizability. This nucleophilicity is exploited in certain cyclization reactions and in reactions with strong electrophiles.

The 2-Chloroallyl Group: A Site for Substitution and Addition

The 2-chloroallyl portion of the molecule introduces additional electrophilic sites.

The carbon atom bonded to the chlorine atom is an electrophilic center susceptible to nucleophilic substitution. The allylic nature of this carbon-chlorine bond makes it more reactive than a typical alkyl chloride. Nucleophilic attack can proceed via either an Sₙ2 or Sₙ1 mechanism, depending on the nucleophile, solvent, and reaction conditions.[5][6]

The presence of the chlorine atom on the double bond polarizes the π-system, making the unsubstituted vinylic carbon atom susceptible to nucleophilic attack, although this is generally less favorable than attack at the isothiocyanate or allylic carbons. The double bond itself can also undergo electrophilic addition reactions, though this reactivity is often overshadowed by the more potent electrophilic and nucleophilic sites elsewhere in the molecule.

Mechanistic Insights into Key Transformations

The utility of 2-chloro-3-isothiocyanatopropene as a synthetic intermediate is exemplified by its role in the production of neonicotinoid insecticides. These syntheses highlight the molecule's chemoselectivity.

Synthesis of 2-Chloro-5-chloromethylthiazole: A Domino Reaction

A key transformation of 2-chloro-3-isothiocyanatopropene is its conversion to 2-chloro-5-chloromethylthiazole, a crucial intermediate for both thiamethoxam and clothianidin. This process involves a chlorination-cyclization reaction.[7][8][9][10][11]

The reaction is initiated by the electrophilic attack of chlorine on the electron-rich double bond of the 2-chloroallyl group. This is followed by an intramolecular nucleophilic attack of the isothiocyanate sulfur atom onto the resulting carbocationic intermediate, leading to the formation of the thiazole ring. Subsequent chlorination of the allylic methyl group yields the final product.

G cluster_0 Chlorination-Cyclization of 2-Chloro-3-isothiocyanatopropene Start 2-Chloro-3-isothiocyanatopropene Step1 Electrophilic addition of Cl₂ to the double bond Start->Step1 Intermediate Carbocation Intermediate Step1->Intermediate Step2 Intramolecular nucleophilic attack by sulfur Intermediate->Step2 Cyclized Thiazole ring formation Step2->Cyclized Step3 Chlorination of the methyl group Cyclized->Step3 End 2-Chloro-5-chloromethylthiazole Step3->End

Caption: Workflow for the synthesis of 2-chloro-5-chloromethylthiazole.

Reaction with N-methyl-N'-nitroguanidine in the Synthesis of Clothianidin

While not a direct reaction of 2-chloro-3-isothiocyanatopropene, the synthesis of clothianidin involves the reaction of its derivative, 2-chloro-5-chloromethylthiazole, with N-methyl-N'-nitroguanidine.[12] This highlights the importance of the initial transformations of our target molecule.

Experimental Protocols for Reactivity Assessment

To empirically determine the relative reactivity of the electrophilic sites and to study the kinetics of reactions involving 2-chloro-3-isothiocyanatopropene, a combination of spectroscopic and chromatographic techniques can be employed.

Protocol 1: Kinetic Analysis of Thiourea Formation via UV-Vis Spectroscopy

This protocol allows for the real-time monitoring of the reaction between 2-chloro-3-isothiocyanatopropene and a primary or secondary amine to form a thiourea.

Materials:

  • 2-Chloro-3-isothiocyanatopropene

  • Amine of interest (e.g., butylamine)

  • Anhydrous aprotic solvent (e.g., acetonitrile)

  • UV-Vis spectrophotometer with a thermostatted cuvette holder

Procedure:

  • Prepare stock solutions of 2-chloro-3-isothiocyanatopropene and the amine in acetonitrile.

  • In a quartz cuvette, mix the amine solution with the solvent to the desired final volume.

  • Initiate the reaction by adding a small aliquot of the 2-chloro-3-isothiocyanatopropene stock solution and start data acquisition immediately.

  • Monitor the change in absorbance at a wavelength where the thiourea product has a significant absorbance and the reactants have minimal absorbance.

  • Record the absorbance as a function of time.

Data Analysis: The rate of the reaction can be determined by fitting the absorbance versus time data to an appropriate rate law. Under pseudo-first-order conditions (with a large excess of the amine), the natural logarithm of the difference between the final and instantaneous absorbance plotted against time should yield a straight line, the slope of which is the pseudo-first-order rate constant.

Protocol 2: Product Distribution Analysis by HPLC-MS

This protocol is designed to identify and quantify the products of a reaction between 2-chloro-3-isothiocyanatopropene and a nucleophile, allowing for the determination of the chemoselectivity of the reaction.

Materials:

  • 2-Chloro-3-isothiocyanatopropene

  • Nucleophile of interest

  • Reaction solvent

  • Quenching solution (e.g., dilute acid)

  • HPLC system coupled with a mass spectrometer (MS)

Procedure:

  • Set up the reaction by combining 2-chloro-3-isothiocyanatopropene and the nucleophile in the chosen solvent at a controlled temperature.

  • At various time points, withdraw aliquots of the reaction mixture and quench the reaction by adding the quenching solution.

  • Analyze the quenched samples by HPLC-MS to separate and identify the reactants and products.

  • Quantify the products using appropriate calibration standards.

Data Analysis: The product distribution at different time points will reveal the relative rates of attack at the different electrophilic sites.

Data Presentation

The following table summarizes the key reactive sites of 2-chloro-3-isothiocyanatopropene and their expected reaction products with representative nucleophiles and electrophiles.

Reactive SiteReagent TypeRepresentative ReagentExpected Product
Isothiocyanate CarbonNucleophilePrimary Amine (R-NH₂)N-allyl-N'-R-thiourea
Isothiocyanate CarbonNucleophileThiol (R-SH)Dithiocarbamate
Isothiocyanate SulfurElectrophileAlkyl Halide (R-X)Isothiouronium Salt
Allylic CarbonNucleophileAmine (R₂NH)Allylic Amine
Double BondElectrophileChlorine (Cl₂)Dichloroalkane (intermediate)

Visualization of Molecular Reactivity

The following diagrams illustrate the key reactive sites and a representative reaction of 2-chloro-3-isothiocyanatopropene.

G cluster_0 Reactive Sites of 2-Chloro-3-isothiocyanatopropene Molecule Cl-C(CH₂)=CH-CH₂-N=C=S E1 Electrophilic Site 1 (Isothiocyanate Carbon) Molecule->E1 δ+ E2 Electrophilic Site 2 (Allylic Carbon) Molecule->E2 δ+ N1 Nucleophilic Site 1 (Sulfur) Molecule->N1 δ- N2 Nucleophilic Site 2 (Nitrogen) Molecule->N2 δ-

Caption: Electrophilic and nucleophilic centers in 2-chloro-3-isothiocyanatopropene.

G cluster_1 Nucleophilic Attack of an Amine on the Isothiocyanate Carbon Reactants 2-Chloro-3-isothiocyanatopropene + R-NH₂ TransitionState Transition State Reactants->TransitionState Nucleophilic Attack Product N-allyl-N'-R-thiourea TransitionState->Product Proton Transfer

Sources

Methodological & Application

Application Notes and Protocols: Synthesis of Heterocycles Using 2-Chloro-3-isothiocyanatopropene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Synthetic Potential of a Versatile Building Block

In the landscape of heterocyclic chemistry, the strategic design of molecular scaffolds with predictable reactivity is paramount for the efficient construction of novel compounds. 2-Chloro-3-isothiocyanatopropene (CAS 14214-31-4) has emerged as a uniquely powerful and versatile building block due to its dense array of functional groups.[1] This molecule incorporates three key reactive centers within a compact three-carbon backbone: a highly electrophilic isothiocyanate group, an allylic chloride susceptible to nucleophilic substitution, and a vinyl group capable of participating in cycloaddition reactions.

The isothiocyanate (–N=C=S) moiety is a cornerstone functional group in the synthesis of nitrogen- and sulfur-containing heterocycles, readily reacting with a wide range of nucleophiles.[2][3] The concurrent presence of the 2-chloroallyl system introduces a second, distinct electrophilic site, enabling sequential or intramolecular reactions that facilitate rapid increases in molecular complexity.[2] This dual reactivity profile allows for a diverse range of cyclization strategies to access important heterocyclic cores, including thiazoles, thiophenes, and pyridines, which are prevalent motifs in pharmaceuticals and agrochemicals.[4]

This guide provides an in-depth exploration of the synthetic utility of 2-chloro-3-isothiocyanatopropene. It details the causality behind experimental choices, provides validated protocols for the synthesis of key heterocyclic systems, and offers mechanistic insights to empower researchers in drug discovery and chemical development to harness the full potential of this reagent.

Part 1: Physicochemical Properties and Critical Safety Protocols

Physicochemical Data

A thorough understanding of a reagent's properties is fundamental to its safe and effective use. The key characteristics of 2-chloro-3-isothiocyanatopropene are summarized below.

PropertyValueReference(s)
CAS Number 14214-31-4[5][6]
Molecular Formula C₄H₄ClNS[6]
Molecular Weight 133.60 g/mol
Appearance Colorless to pale yellow liquid[1]
Boiling Point 73-76 °C at 2.4 kPa
Density 1.22 g/cm³ at 20 °C[7]
SMILES C=C(CN=C=S)Cl
InChI Key DGBFPSVUFUDQNA-UHFFFAOYSA-N
Mandatory Safety Protocols

2-Chloro-3-isothiocyanatopropene is a potent, acutely toxic, and hazardous substance that demands rigorous safety precautions. All manipulations must be conducted by trained personnel within a certified chemical fume hood.

  • GHS Hazard Classification:

    • Pictograms: GHS06 (Skull and Crossbones)[5]

    • Signal Word: Danger [5]

    • Hazard Statements: H301 (Toxic if swallowed)

    • Precautionary Statements:

      • Prevention: P260 (Do not breathe dust/fume/gas/mist/vapors/spray), P262 (Do not get in eyes, on skin, or on clothing), P264 (Wash hands and exposed skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/protective clothing/eye protection/face protection).[7]

      • Response: P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician), P302+P352 (IF ON SKIN: Wash with plenty of water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[7]

      • Storage: P405 (Store locked up).[7]

      • Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).

  • Personal Protective Equipment (PPE): Chemical-resistant gloves (nitrile or neoprene), a flame-retardant lab coat, and splash-proof chemical safety goggles are mandatory. For operations with a risk of aerosol generation, a respirator may be required.[7]

  • Handling and Storage: Store in a tightly sealed container in a dry, well-ventilated, and secured area, preferably refrigerated (2-8°C).[5] The compound is known to hydrolyze and should be protected from moisture.[7]

Part 2: Synthesis of Thiazole Derivatives

The synthesis of a thiazole ring is a hallmark application of 2-chloro-3-isothiocyanatopropene. The molecule itself contains the necessary C-C-N and S-C synthons, which can be cyclized under the influence of a chlorinating agent. This transformation is particularly valuable as it directly yields 2-chloro-5-(chloromethyl)thiazole, a key intermediate for numerous agrochemicals.[8]

Mechanistic Pathway: Electrophilic Cyclization

The reaction proceeds via an electrophilic cyclization mechanism. The chlorinating agent, such as sulfuryl chloride (SO₂Cl₂), activates the double bond towards attack by the sulfur atom of the isothiocyanate group. The subsequent loss of HCl and rearrangement leads to the stable aromatic thiazole ring.

G cluster_start Starting Material cluster_intermediate Reaction Intermediate cluster_cyclization Key Step cluster_product Product start 2-Chloro-3-isothiocyanatopropene reagent + SO₂Cl₂ (Chlorinating Agent) intermediate Chlorinated Intermediate (Activated Complex) reagent->intermediate Activation of Double Bond cyclization Intramolecular Electrophilic Cyclization intermediate->cyclization S-atom attacks activated C=C product 2-Chloro-5-(chloromethyl)thiazole cyclization->product Aromatization (-HCl)

Caption: Mechanism for thiazole synthesis.

Protocol: Synthesis of 2-Chloro-5-(chloromethyl)thiazole

This protocol is adapted from established patent literature and is designed for execution by chemists trained in handling hazardous materials.[8]

Materials:

  • 2-Chloro-3-isothiocyanatopropene (1.0 eq)

  • Sulfuryl chloride (SO₂Cl₂) (1.2 eq)

  • Chloroform (anhydrous)

  • Water bath/cooling system

  • Round-bottom flask with magnetic stirrer and dropping funnel

Procedure:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2-chloro-3-isothiocyanatopropene (e.g., 50.0 g) in anhydrous chloroform (50 mL).

  • Reagent Addition: Cool the flask in a water bath to maintain an internal temperature at or below 30°C.

  • Controlled Reaction: Add sulfuryl chloride (e.g., 60.1 g) dropwise via the dropping funnel over a period of 90 minutes. Causality: The slow, controlled addition is critical to manage the exothermic nature of the reaction and prevent the formation of side products.

  • Reaction Monitoring: After the addition is complete, remove the cooling bath and allow the reaction to stir at room temperature for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Once the reaction is complete, carefully remove the chloroform solvent by distillation under atmospheric pressure.

  • Purification: The crude residue is then purified by vacuum distillation to yield the final product.

Expected Results: This procedure typically affords 2-chloro-5-(chloromethyl)thiazole in good yield.

ParameterValue
Typical Yield 70-75%
Boiling Point 108-110 °C / 18 mmHg
Appearance Solid at room temperature (m.p. ~30 °C)

Part 3: Synthesis of Substituted Thiophenes via Nucleophilic Addition

While not a direct ring-forming reagent for thiophenes in a single step, 2-chloro-3-isothiocyanatopropene serves as an excellent electrophile for reaction with sulfur nucleophiles. This reaction, particularly with thiols, leads to the formation of dithiocarbamates, which are valuable intermediates in their own right and can be further elaborated.[9]

Mechanistic Pathway: Nucleophilic Addition to the Isothiocyanate

The reaction involves the nucleophilic attack of a thiol (R-SH) on the electrophilic carbon atom of the isothiocyanate group. This forms a dithiocarbamate intermediate. The high reactivity of the isothiocyanate carbon makes this addition highly efficient.[9]

G cluster_reactants Reactants cluster_mechanism Mechanism cluster_product Product reagent1 2-Chloro-3-isothiocyanatopropene step1 Nucleophilic Attack reagent2 + R-SH (Thiol) reagent2->step1 Thiol attacks N=C=S carbon product N-(2-chloroallyl)dithiocarbamate step1->product Proton Transfer

Caption: Reaction with sulfur nucleophiles.

General Protocol: Synthesis of N-(2-chloroallyl)dithiocarbamates

Materials:

  • 2-Chloro-3-isothiocyanatopropene (1.0 eq)

  • Alkyl or Aryl Thiol (e.g., 2-propanethiol) (1.0 eq)

  • Anhydrous solvent (e.g., acetonitrile, THF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the thiol (1.0 eq) in the chosen anhydrous solvent.

  • Reagent Addition: Cool the solution to 0°C using an ice bath. Add 2-chloro-3-isothiocyanatopropene (1.0 eq) dropwise.

  • Reaction: Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to afford the desired dithiocarbamate.

Part 4: Proposed Synthesis of Pyridine Derivatives

The construction of a pyridine ring can be envisioned through a [4+2] cycloaddition (Diels-Alder) reaction. The conjugated C=C-N=C system within 2-chloro-3-isothiocyanatopropene can act as an aza-diene, reacting with an electron-rich alkyne (dienophile). Subsequent elimination of a stable molecule would lead to the aromatic pyridine ring. This approach is a powerful strategy for constructing substituted pyridines.[10]

Proposed Mechanistic Pathway: Aza-Diels-Alder Cycloaddition

This proposed pathway involves the thermal cycloaddition of the aza-diene system with an alkyne. The resulting bicyclic intermediate is unstable and undergoes a retro-Diels-Alder type elimination of carbonyl sulfide (COS) or a related species to yield the stable aromatic pyridine.

G cluster_reactants Reactants cluster_cycloaddition Key Step cluster_intermediate Intermediate cluster_product Product reagent1 2-Chloro-3-isothiocyanatopropene (as Aza-diene) step1 [4+2] Cycloaddition reagent2 + R-C≡C-R' (Alkyne) reagent2->step1 Heat (Δ) intermediate Bicyclic Intermediate step1->intermediate product Substituted Pyridine intermediate->product Elimination (-COS)

Caption: Proposed pyridine synthesis pathway.

Exploratory Protocol: Aza-Diels-Alder Synthesis of Pyridines

This protocol is conceptual and requires experimental validation and optimization.

Materials:

  • 2-Chloro-3-isothiocyanatopropene (1.0 eq)

  • Electron-rich alkyne (e.g., an ynamine or alkoxyacetylene) (1.2 eq)

  • High-boiling point solvent (e.g., toluene, xylene)

  • Sealed reaction vessel (pressure tube)

Procedure:

  • Reaction Setup: To a pressure tube, add a solution of 2-chloro-3-isothiocyanatopropene (1.0 eq) in toluene.

  • Reagent Addition: Add the alkyne (1.2 eq) to the solution.

  • Reaction Conditions: Seal the tube and heat the reaction mixture at high temperature (e.g., 110-140°C) for 12-24 hours. Causality: High temperatures are typically required to overcome the activation energy for Diels-Alder reactions and to promote the subsequent elimination step.

  • Work-up and Purification: After cooling to room temperature, carefully unseal the tube. Concentrate the solvent under reduced pressure. The crude product should be purified by column chromatography to isolate the desired pyridine derivative.

Conclusion

2-Chloro-3-isothiocyanatopropene is a reagent of significant synthetic value, characterized by its multiple, orthogonally reactive functional groups. Its ability to undergo intramolecular cyclization to form thiazoles, participate in nucleophilic additions to create functional intermediates, and potentially act as a diene in cycloadditions for pyridine synthesis makes it a powerful tool for medicinal and agricultural chemists. The protocols and mechanistic insights provided herein serve as a guide for researchers to safely and effectively utilize this versatile building block in the creation of diverse and complex heterocyclic libraries.

References

  • ResearchGate. Utility of isothiocyanates in heterocyclic synthesis. [Link]

  • YouTube. synthesis of thiazoles. [Link]

  • Encyclopedia.pub. Synthesis of Thienothiophenes. [Link]

  • Royal Society of Chemistry. Isothiocyanate intermediates facilitate divergent synthesis of N-heterocycles for DNA-encoded libraries. [Link]

  • Organic Chemistry Portal. Synthesis of thiazoles. [Link]

  • bepls. Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. [Link]

  • National Institutes of Health. Development of potential manufacturing routes for substituted thiophenes. [Link]

  • Organic Chemistry Portal. Thiophene synthesis. [Link]

  • Google Patents.
  • Organic Syntheses. Condensative Azaheterocycle Synthesis. [Link]

  • Arkivoc. Reactivity and diverse synthetic applications of acyl isothiocyanates. [Link]

  • National Institutes of Health. Catalyst free one pot three components synthesis of 2-iminothiazoles from nitroepoxides and thiourea. [Link]

  • KURENAI Repository. Biosynthesis of Pyridine Derivatives. [Link]

  • Der Pharma Chemica. Synthesis, properties and biological activity of thiophene: A review. [Link]

  • Baran Lab, Scripps Research. Pyridine Synthesis: Cliff Notes. [Link]

  • ResearchGate. Reactions of perfluoro(3-isothiocyanato-2-methyl-2-pentene) with sulfur nucleophiles. [Link]

  • Organic Syntheses. 2-Acetothienone. [Link]

  • Organic Chemistry Portal. Pyridine synthesis. [Link]

  • ResearchGate. Reaction of isothiocyanates with nucleophiles. [Link]

  • PubChemLite. 2-chloro-3-isothiocyanato-1-propene (C4H4ClNS). [Link]

  • Google Patents. CN104513194A - 2-chloro-3-aldehyde pyridine synthetic method.
  • National Institutes of Health. Tandem hydrothiocyanation/cyclization of CF3-iminopropargyl alcohols with NaSCN in the presence of AcOH. [Link]

  • Royal Society of Chemistry. Lewis-acid-promoted cyclization reaction: synthesis of N3-chloroethyl and N3-thiocyanatoethyl quinazolinones. [Link]

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Application Note: A Comprehensive Guide to the Synthesis of Thiamethoxam from 2-Chloro-3-isothiocyanatopropene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed technical guide for the multi-step synthesis of Thiamethoxam, a second-generation neonicotinoid insecticide, starting from the key precursor, 2-chloro-3-isothiocyanatopropene. Thiamethoxam is a broad-spectrum, systemic insecticide that is absorbed quickly by plants and acts on the central nervous system of insects[1][2]. This document outlines the strategic conversion of 2-chloro-3-isothiocyanatopropene into the critical intermediate, 2-chloro-5-chloromethylthiazole (CCMT), followed by its condensation with 3-methyl-4-nitroimino-perhydro-1,3,5-oxadiazine to yield the final product. We provide field-proven, step-by-step protocols, elucidate the chemical principles behind the synthetic strategy, and present data in a clear, accessible format for researchers and chemical development professionals.

Introduction: Synthetic Strategy and Rationale

The commercial production of Thiamethoxam involves a sophisticated, multi-step chemical synthesis process[3]. While various synthetic routes exist, the pathway utilizing 2-chloro-3-isothiocyanatopropene is notable for its efficiency. This precursor, however, does not directly react to form the final Thiamethoxam structure. Instead, it serves as a foundational building block for the thiazole heterocycle, which is a core component of the Thiamethoxam molecule.

The overall strategy is a two-stage process:

  • Stage 1: Heterocyclic Ring Formation. 2-chloro-3-isothiocyanatopropene undergoes a chlorination-cyclization reaction to form the essential intermediate, 2-chloro-5-chloromethylthiazole (CCMT). This step is critical as it constructs the thiazole moiety required for the final condensation.

  • Stage 2: Condensation and Final Assembly. The synthesized CCMT is coupled with the 3-methyl-4-nitroimino-perhydro-1,3,5-oxadiazine ring via an N-alkylation reaction to produce Thiamethoxam.

This approach is favored because it allows for the modular construction of the complex molecule from more readily available starting materials, providing control over each synthetic transformation for optimized yield and purity.

Thiamethoxam_Synthesis_Pathway A 2-Chloro-3-isothiocyanatopropene B 2-Chloro-5-chloromethylthiazole (CCMT) A->B D Thiamethoxam B->D C 3-Methyl-4-nitroimino- perhydro-1,3,5-oxadiazine C->D

Figure 1: Overall two-stage synthetic pathway to Thiamethoxam.

Precursor Profile: 2-Chloro-3-isothiocyanatopropene

2-Chloro-3-isothiocyanatopropene (also known as 2-chlor-allylisothiocyanat) is a versatile chemical intermediate primarily used in the synthesis of agrochemicals, including the insecticides Thiamethoxam and Clothianidin[4][5][6][7]. Its isothiocyanate and chloro functional groups provide the necessary reactivity for constructing more complex heterocyclic systems[4].

Table 1: Physicochemical Properties of 2-Chloro-3-isothiocyanatopropene

PropertyValueSource(s)
CAS Number 14214-31-4[4]
Molecular Formula C₄H₄ClNS[4][8]
Molecular Weight 133.60 g/mol [4]
Appearance Colorless liquid[4][5][6]
Boiling Point 182°C @ 760 mmHg[4]
Density 1.12 - 1.27 g/cm³[4][7]
Flash Point 63.9°C[4][7]
Solubility Insoluble in water, soluble in organic solvents[5][6]

Protocol 1: Synthesis of 2-Chloro-5-chloromethylthiazole (CCMT)

This protocol details the conversion of 2-chloro-3-isothiocyanatopropene to CCMT. The reaction proceeds via a high-temperature isomerization followed by a chlorination-cyclization cascade.

Principle of Reaction

The synthesis begins with the reaction of 2,3-dichloropropene and sodium thiocyanate to produce 2-chloro-3-isothiocyanatopropene in situ (though it can also be used as a starting material directly)[6][9]. At elevated temperatures, the initially formed thiocyanate isomerizes to the more stable isothiocyanate[10]. Subsequently, a chlorinating agent, such as sulfuryl chloride, reacts with the isothiocyanate. This initiates an electrophilic attack and subsequent ring closure to form the stable five-membered thiazole ring, yielding CCMT[10][11]. Toluene is an effective solvent for this "one-pot" process, which includes substitution, isomerization, and chlorination-cyclization reactions[11].

Materials and Equipment
Reagents & MaterialsEquipment
2,3-Dichloropropene500 mL three-necked flask
Sodium thiocyanate (NaSCN)Reflux condenser
TolueneMagnetic stirrer with heating mantle
Tetrabutylammonium bromide (Catalyst)Dropping funnel
Sulfuryl chloride (SO₂Cl₂)Oil bath
Diethyl ether (for extraction)Rotary evaporator
Anhydrous sodium sulfate (for drying)Vacuum distillation apparatus
Step-by-Step Methodology
  • Initial Reaction Setup: To a 500 mL three-necked flask equipped with a reflux condenser and magnetic stirrer, add sodium thiocyanate (1.23 mol), tetrabutylammonium bromide (2.5 g), and toluene (200 mL)[10].

  • Addition of Dichloropropene: While stirring, slowly add 2,3-dichloropropene (0.97 mol) dropwise to the mixture[10].

  • Substitution and Isomerization: Heat the mixture in an oil bath to 80°C and maintain reflux for 4 hours. Following this, increase the temperature to 120°C and continue heating for an additional 3 hours to ensure complete isomerization[10]. The solution will darken significantly.

  • Chlorination-Cyclization: Cool the reaction mixture to room temperature. In a well-ventilated fume hood, slowly add sulfuryl chloride (molar equivalent to the starting dichloropropene) dropwise, maintaining the temperature below 40°C.

  • Work-up and Isolation: After the addition is complete, stir for 1-2 hours. Quench the reaction by carefully adding water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and remove the toluene under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation to yield pure 2-chloro-5-chloromethylthiazole[9].

CCMT_Synthesis_Workflow start Start setup 1. Charge reactor with NaSCN, catalyst, and Toluene start->setup add_dcp 2. Add 2,3-Dichloropropene setup->add_dcp reflux_iso 3. Heat to 80°C (4h), then 120°C (3h) for isomerization add_dcp->reflux_iso cool_add_socl2 4. Cool and add Sulfuryl Chloride reflux_iso->cool_add_socl2 workup 5. Quench, extract, and dry organic phase cool_add_socl2->workup purify 6. Concentrate and purify via vacuum distillation workup->purify end CCMT Product purify->end

Figure 2: Experimental workflow for the synthesis of CCMT.

Protocol 2: Synthesis of Thiamethoxam from CCMT

This final stage involves the coupling of the previously synthesized CCMT with 3-methyl-4-nitroimino-perhydro-1,3,5-oxadiazine.

Principle of Reaction

This step is a classic N-alkylation condensation reaction. The 3-methyl-4-nitroimino-perhydro-1,3,5-oxadiazine possesses a nucleophilic nitrogen atom. In the presence of a base, such as potassium carbonate, this nitrogen is deprotonated, enhancing its nucleophilicity. It then attacks the electrophilic carbon of the chloromethyl group on the CCMT molecule, displacing the chloride ion and forming a new carbon-nitrogen bond. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl carbonate to facilitate the dissolution of reactants and is often aided by a phase transfer catalyst to improve reaction rates[9][12].

Materials and Equipment
Reagents & MaterialsEquipment
2-Chloro-5-chloromethylthiazole (CCMT)1 L reaction vessel
3-Methyl-4-nitroimino-perhydro-1,3,5-oxadiazineMechanical stirrer
Dimethyl carbonate (DMC) or DMFHeating mantle with temperature control
Anhydrous Potassium Carbonate (K₂CO₃)Condenser
Tetramethylammonium hydroxide (catalyst)Filtration apparatus (Büchner funnel)
Hydrochloric acid (for pH adjustment)Vacuum oven
Step-by-Step Methodology
  • Reactor Charging: In a 1 L reaction vessel, add 3-methyl-4-nitroimino-perhydro-1,3,5-oxadiazine (0.354 mol), dimethyl carbonate (148.8 g), and CCMT (0.236 mol)[12].

  • Catalyst and Base Addition: Prepare a mixture of tetramethylammonium hydroxide (1 g), potassium carbonate (58 g), and dimethyl carbonate (130 g). Slowly add this mixture to the reaction vessel over a period of 30-70 minutes while stirring[12].

  • Reaction Conditions: Heat the mixture to a temperature between 60-70°C and maintain for several hours until the reaction is complete (monitor by TLC or HPLC)[12]. A typical reaction temperature is about 65°C[9].

  • Work-up and Crystallization: After completion, cool the reaction mixture and add water (150 mL). Adjust the pH of the solution to 6.5 using hydrochloric acid[12].

  • Isolation: Allow the mixture to stand and separate into layers. Collect the organic layer and concentrate it under reduced pressure. As the solvent is removed, the product will begin to crystallize[12].

  • Purification and Drying: Cool the slurry to induce full crystallization. Collect the white powdery product by filtration, wash with cold water or a suitable solvent, and dry under vacuum to obtain pure Thiamethoxam[12].

Expected Results

This protocol, based on established patent literature, can achieve high yields of Thiamethoxam.

Table 2: Representative Thiamethoxam Synthesis Data

ParameterValueSource
Starting Molar Ratio (CCMT:Oxadiazine) 1 : 1.5[12]
Reaction Temperature 60-70°C[12]
Solvent Dimethyl Carbonate[12]
Base Potassium Carbonate[9][12]
Typical Yield 78-80%[12]
Appearance White powdery solid[12]

digraph "Thiamethoxam_Synthesis_Workflow" {
graph [fontname="Arial", fontsize=10];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [color="#5F6368"];

start [shape=ellipse, label="Start", fillcolor="#34A853", fontcolor="#FFFFFF"]; charge_reactants [label="1. Charge reactor with CCMT,\n Oxadiazine, and Solvent"]; add_base [label="2. Slowly add mixture of\n Base and Catalyst"]; heat_react [label="3. Heat to 60-70°C and\n maintain until completion"]; workup [label="4. Cool, add water,\n and adjust pH to 6.5"]; isolate [label="5. Separate organic layer\n and concentrate to crystallize"]; filter_dry [label="6. Filter, wash, and dry\n the solid product"]; end [shape=ellipse, label="Thiamethoxam", fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> charge_reactants -> add_base -> heat_react -> workup -> isolate -> filter_dry -> end; }

Figure 3: Experimental workflow for the final condensation step to Thiamethoxam.

Conclusion

This application note details a robust and efficient synthetic route to the insecticide Thiamethoxam, starting from the key precursor 2-chloro-3-isothiocyanatopropene. By first converting the precursor to the 2-chloro-5-chloromethylthiazole (CCMT) intermediate and then performing a final condensation, high yields of the target molecule can be achieved. The provided protocols are designed to be self-validating and are grounded in established chemical literature, offering researchers a reliable guide for laboratory-scale synthesis. Adherence to the specified reaction conditions and safety protocols is paramount for a successful and safe outcome.

References

  • PROCESS FOR THE PREPARATION OF THIAMETHOXAM - European Patent Office - EP 3480196 A1. (2017). Googleapis.com.
  • Exploring 2-Chloro-3-Isothiocyanatoprop-1-ene: A Key Intermedi
  • CN108164522B - Synthetic method of thiamethoxam. (n.d.).
  • Thiamethoxam (Ref: CGA 293343). (2025). AERU - University of Hertfordshire.
  • 2-chloro-3-isothiocyanato-prop-1-ene 14214-31-4 wiki. (n.d.). Guidechem.
  • 2-chloro-3-isothiocyanato-prop-1-ene | 14214-31-4. (2025). ChemicalBook.
  • 14214-31-4, 2-Chloro-3-isothiocyan
  • Maienfisch, P., et al. (2006). Synthesis and Properties of Thiamethoxam and Related Compounds.
  • Maienfisch, P., et al. (2006). Synthesis and Properties of Thiamethoxam and Related Compounds.
  • 2-Chloro-3-Isothiocyan
  • Thiamethoxam. (n.d.). Wikipedia.
  • Cas 14214-31-4, 2-chloro-3-isothiocyan
  • Method for preparing 2-chlorine-5 chloromethyl thiazole. (n.d.).
  • Maienfisch, P., et al. (2001). Chemistry and biology of thiamethoxam: a second generation neonicotinoid. Pest Management Science, 57(10), 906-913.
  • What is the synthesis method of 2-Chloro-5-chloromethylthiazole? (n.d.). FAQ - Guidechem.
  • 2-Chloro-3-isothiocyanatopropene 14214-31-4. (n.d.). Sigma-Aldrich.

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Application Notes and Protocols for 2-Chloroallyl Isothiocyanate in Pesticide Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Potential of 2-Chloroallyl Isothiocyanate in Modern Crop Protection

2-Chloroallyl isothiocyanate emerges as a promising candidate in the ongoing search for effective and environmentally conscious pesticides. Belonging to the isothiocyanate class of compounds, which are well-documented for their broad-spectrum biocidal activity, this molecule offers a unique chemical scaffold for the development of novel agrochemicals. Isothiocyanates are naturally produced by plants in the order Brassicales as a defense mechanism against herbivores and pathogens.[1][2] The synthetic analogue, 2-chloroallyl isothiocyanate, leverages the inherent reactivity of the isothiocyanate group (-N=C=S) to exert its pesticidal effects.

The primary mechanism of action for isothiocyanates involves their electrophilic nature, allowing them to react with various nucleophilic biomolecules within target organisms, such as the sulfhydryl groups of amino acids in proteins.[3] This can lead to enzyme inhibition, disruption of cellular membranes, and induction of oxidative stress, ultimately resulting in cell death.[4] Research on related compounds like allyl isothiocyanate (AITC) has demonstrated potent activity against a wide range of agricultural pests, including nematodes, fungi, insects, and weeds.[5][6][7][8] The introduction of a chlorine atom on the allyl group in 2-chloroallyl isothiocyanate may further enhance its efficacy and specificity, a key area for investigation in pesticide development.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 2-chloroallyl isothiocyanate in pesticide research. It covers its synthesis, proposed mechanisms of action, and detailed protocols for its evaluation as a potential nematicide, fungicide, and insecticide.

Chemical Profile and Synthesis

PropertyValueReference
Chemical Formula C₄H₄ClNS[9]
Molecular Weight 133.60 g/mol [9]
CAS Number 14214-31-4[9]
Appearance (Predicted) Colorless to pale yellow liquidN/A
Boiling Point (Predicted) Higher than allyl isothiocyanate (151 °C)N/A
Solubility (Predicted) Sparingly soluble in water, soluble in organic solventsN/A
Protocol 1: Synthesis of 2-Chloroallyl Isothiocyanate

This protocol is based on the reaction of 2,3-dichloro-1-propene with a thiocyanate salt in the presence of a phase transfer catalyst.[10][11]

Materials:

  • 2,3-dichloro-1-propene

  • Sodium thiocyanate (NaSCN) or Ammonium thiocyanate (NH₄SCN)

  • Phase transfer catalyst (e.g., Aliquat® 336)

  • Water

  • Organic solvent (e.g., Dichloromethane or Toluene for extraction)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and magnetic stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, charge 2,3-dichloro-1-propene. An excess of 2,3-dichloro-1-propene (10 to 200 mol%) relative to the thiocyanate is recommended.[10][11]

  • Catalyst Addition: Add the phase transfer catalyst (e.g., 1-5 mol% relative to the thiocyanate).

  • Reagent Addition: While stirring, add the thiocyanate salt (sodium or ammonium thiocyanate) in portions.

  • Reaction Conditions: Heat the reaction mixture to 70-80°C and maintain this temperature with vigorous stirring for 2-4 hours.[10][11] Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add water to dissolve the inorganic salts.

  • Extraction: Transfer the mixture to a separatory funnel and extract the organic phase. Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product, a mixture of 2-chloroallyl thiocyanate and 2-chloroallyl isothiocyanate, can be purified by fractional distillation under reduced pressure to isolate the desired 2-chloroallyl isothiocyanate.[10]

Diagram of Synthesis Workflow

Synthesis_Workflow 2,3-dichloro-1-propene 2,3-dichloro-1-propene Reaction Reaction 2,3-dichloro-1-propene->Reaction Thiocyanate Salt Thiocyanate Salt Thiocyanate Salt->Reaction Phase Transfer Catalyst Phase Transfer Catalyst Phase Transfer Catalyst->Reaction Work-up & Extraction Work-up & Extraction Reaction->Work-up & Extraction Purification Purification Work-up & Extraction->Purification 2-Chloroallyl Isothiocyanate 2-Chloroallyl Isothiocyanate Purification->2-Chloroallyl Isothiocyanate

Caption: Workflow for the synthesis of 2-chloroallyl isothiocyanate.

Pesticidal Activity Evaluation

The following protocols are designed as starting points for evaluating the pesticidal potential of 2-chloroallyl isothiocyanate. They are based on established methods for analogous compounds like AITC and should be optimized for the specific target pests and experimental conditions.

Nematicidal Activity

Target Organisms: Root-knot nematodes (e.g., Meloidogyne incognita, Meloidogyne javanica).[12][13]

Protocol 2: In Vitro Nematicidal Assay

Materials:

  • 2-Chloroallyl isothiocyanate stock solution (in a suitable solvent like DMSO or ethanol)

  • Second-stage juveniles (J2) of the target nematode species

  • Sterile water

  • 96-well microtiter plates

  • Microscope

Procedure:

  • Preparation of Test Solutions: Prepare a serial dilution of the 2-chloroallyl isothiocyanate stock solution in sterile water to achieve a range of final concentrations (e.g., 1, 5, 10, 50, 100 µg/mL). Include a solvent control and a water-only control.

  • Assay Setup: In each well of a 96-well plate, add 90 µL of the test solution and 10 µL of a suspension containing approximately 50-100 J2 nematodes.

  • Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for 24, 48, and 72 hours.

  • Mortality Assessment: After each incubation period, observe the nematodes under a microscope. Nematodes that are immobile and do not respond to gentle probing with a fine needle are considered dead.

  • Data Analysis: Calculate the percentage of mortality for each concentration and time point. Determine the LC50 (lethal concentration to kill 50% of the population) using probit analysis.

Protocol 3: Soil Bioassay for Nematicidal Activity

Materials:

  • 2-Chloroallyl isothiocyanate

  • Sterilized soil (sandy loam is often used)

  • Pots

  • Tomato or cucumber seedlings (susceptible to root-knot nematodes)

  • Nematode inoculum (J2s or infected roots)

Procedure:

  • Soil Treatment: Prepare different concentrations of 2-chloroallyl isothiocyanate in water. Apply the solutions to the sterilized soil in pots and mix thoroughly to achieve uniform distribution. Include an untreated control.

  • Incubation: Cover the pots and let them incubate for a specified period (e.g., 7 days) to allow the compound to act.

  • Aeration: Uncover the pots and allow the soil to aerate for 24-48 hours to dissipate any remaining volatile compound that could be phytotoxic.

  • Transplanting and Inoculation: Transplant a healthy seedling into each pot. After a few days of acclimatization, inoculate the soil with a known number of nematode J2s.

  • Growth Period: Grow the plants in a greenhouse for 4-6 weeks.

  • Assessment: Carefully uproot the plants and wash the roots. Rate the galling index on a scale of 0-5. Count the number of egg masses per root system.

  • Data Analysis: Compare the galling index and egg mass counts between the treated and control groups to determine the efficacy of the treatment.

Diagram of Nematicidal Screening Workflow

Nematicidal_Screening cluster_invitro In Vitro Assay cluster_invivo In Vivo (Soil) Assay Prepare Dilutions Prepare Dilutions Nematode Exposure Nematode Exposure Prepare Dilutions->Nematode Exposure Mortality Assessment Mortality Assessment Nematode Exposure->Mortality Assessment LC50 Determination LC50 Determination Mortality Assessment->LC50 Determination Soil Treatment Soil Treatment Planting & Inoculation Planting & Inoculation Soil Treatment->Planting & Inoculation Galling & Egg Mass Assessment Galling & Egg Mass Assessment Planting & Inoculation->Galling & Egg Mass Assessment Efficacy Determination Efficacy Determination Galling & Egg Mass Assessment->Efficacy Determination 2-Chloroallyl Isothiocyanate 2-Chloroallyl Isothiocyanate 2-Chloroallyl Isothiocyanate->Prepare Dilutions 2-Chloroallyl Isothiocyanate->Soil Treatment

Caption: Workflow for evaluating the nematicidal activity of 2-chloroallyl isothiocyanate.

Fungicidal Activity

Target Organisms: Plant pathogenic fungi (e.g., Fusarium oxysporum, Rhizoctonia solani, Sclerotinia sclerotiorum).[2]

Protocol 4: In Vitro Antifungal Assay (Mycelial Growth Inhibition)

Materials:

  • 2-Chloroallyl isothiocyanate stock solution

  • Potato Dextrose Agar (PDA) medium

  • Petri dishes

  • Cultures of target fungi

  • Cork borer

Procedure:

  • Preparation of Amended Media: Autoclave the PDA medium and cool it to about 45-50°C. Add the 2-chloroallyl isothiocyanate stock solution to the molten PDA to achieve the desired final concentrations (e.g., 10, 25, 50, 100 µg/mL). Pour the amended media into sterile Petri dishes. Include a solvent-amended control.

  • Inoculation: Place a mycelial plug (e.g., 5 mm diameter) taken from the edge of an actively growing fungal culture onto the center of each PDA plate.

  • Incubation: Incubate the plates at the optimal growth temperature for the fungus (e.g., 25-28°C) in the dark.

  • Measurement: Measure the radial growth of the fungal colony daily until the colony in the control plate reaches the edge of the dish.

  • Data Analysis: Calculate the percentage of inhibition of mycelial growth for each concentration compared to the control. Determine the EC50 (effective concentration to inhibit 50% of growth).

Insecticidal Activity

Target Organisms: Stored-product insects (e.g., Sitophilus zeamais, Tribolium castaneum) or agricultural pests (e.g., aphids, caterpillars).[8][14]

Protocol 5: Fumigant Toxicity Assay for Stored-Product Insects

Materials:

  • 2-Chloroallyl isothiocyanate

  • Glass jars or desiccators with airtight lids

  • Filter paper

  • Adults of the target insect species

  • Controlled environment chamber

Procedure:

  • Preparation: Place a known number of adult insects (e.g., 20) in a small vial with a mesh lid.

  • Application: Apply a specific volume of 2-chloroallyl isothiocyanate onto a piece of filter paper and place it inside the glass jar. The concentration is calculated based on the volume of the jar (e.g., µL/L of air).

  • Exposure: Place the vial with the insects inside the jar, ensuring they do not come into direct contact with the treated filter paper. Seal the jar tightly.

  • Incubation: Keep the jars in a controlled environment chamber (e.g., 27°C, 65% relative humidity) for a set exposure time (e.g., 24, 48, 72 hours).

  • Mortality Assessment: After the exposure period, transfer the insects to a clean container with food and observe mortality after a 24-hour recovery period. Insects that are unresponsive to probing are considered dead.

  • Data Analysis: Calculate the percentage of mortality for each concentration and exposure time. Determine the LC50 value.

Environmental Fate and Ecotoxicology Considerations

While specific data for 2-chloroallyl isothiocyanate is limited, the environmental behavior of the closely related allyl isothiocyanate (AITC) provides valuable insights. AITC is known to degrade rapidly in soil, with a half-life ranging from 20 to 60 hours.[15] This degradation is primarily a chemical process, not dependent on microbial populations.[15] In aqueous solutions at neutral pH, AITC also degrades completely.[16]

Key Considerations for 2-Chloroallyl Isothiocyanate:

  • Soil Degradation: Studies should be conducted to determine the half-life of 2-chloroallyl isothiocyanate in various soil types and under different environmental conditions (temperature, moisture).

  • Leaching Potential: The potential for leaching into groundwater should be assessed.

  • Non-Target Organism Toxicity: Ecotoxicological studies on representative non-target organisms (e.g., earthworms, bees, aquatic invertebrates) are crucial to evaluate the environmental risk.

Protocol 6: Preliminary Soil Degradation Study

Materials:

  • 2-Chloroallyl isothiocyanate

  • Characterized soil samples (e.g., sandy loam, clay)

  • Incubation chambers

  • Analytical instrumentation for quantification (e.g., GC-MS)

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Soil Treatment: Treat soil samples with a known concentration of 2-chloroallyl isothiocyanate. Adjust the moisture content to a specific level (e.g., 50% of water holding capacity).

  • Incubation: Place the treated soil samples in incubation chambers at a constant temperature (e.g., 25°C).

  • Sampling: Collect soil subsamples at predetermined time intervals (e.g., 0, 6, 12, 24, 48, 72 hours).

  • Extraction: Extract 2-chloroallyl isothiocyanate from the soil samples using an appropriate organic solvent.

  • Quantification: Analyze the extracts using a validated analytical method (e.g., GC-MS) to determine the concentration of the compound at each time point.

  • Data Analysis: Plot the concentration of 2-chloroallyl isothiocyanate over time and calculate the degradation rate and half-life (DT50).

Analytical Methods

Accurate quantification of 2-chloroallyl isothiocyanate in various matrices is essential for efficacy and environmental studies. Gas chromatography-mass spectrometry (GC-MS) is a suitable technique for this purpose, often coupled with a sample preparation method like headspace solid-phase microextraction (HS-SPME) for volatile compounds in soil and water.[17][18]

Diagram of Proposed Mechanism of Action

Mechanism_of_Action 2-Chloroallyl Isothiocyanate 2-Chloroallyl Isothiocyanate Target Pest Cell Target Pest Cell 2-Chloroallyl Isothiocyanate->Target Pest Cell Cellular Proteins (Enzymes) Cellular Proteins (Enzymes) Target Pest Cell->Cellular Proteins (Enzymes) Mitochondria Mitochondria Target Pest Cell->Mitochondria Cell Membrane Cell Membrane Target Pest Cell->Cell Membrane Enzyme Inhibition Enzyme Inhibition Cellular Proteins (Enzymes)->Enzyme Inhibition Reaction with -SH groups Oxidative Stress Oxidative Stress Mitochondria->Oxidative Stress Membrane Disruption Membrane Disruption Cell Membrane->Membrane Disruption Cell Death Cell Death Enzyme Inhibition->Cell Death Oxidative Stress->Cell Death Membrane Disruption->Cell Death

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Synthesis of 2-Amino-5-(chloromethyl)-2-thiazoline Derivatives from 2-Chloro-3-isothiocyanatopropene and Primary Amines: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the reaction between 2-chloro-3-isothiocyanatopropene and primary amines, a versatile and efficient method for the synthesis of 2-amino-5-(chloromethyl)-2-thiazoline derivatives. These compounds are valuable scaffolds in medicinal chemistry and drug development due to their diverse biological activities. This document offers in-depth mechanistic insights, detailed experimental protocols, and practical considerations for researchers, scientists, and professionals in the field of drug development.

Introduction and Scientific Background

The reaction of isothiocyanates with primary amines to form substituted thioureas is a fundamental transformation in organic chemistry.[1] When the isothiocyanate bears a suitable leaving group, such as the allylic chloride in 2-chloro-3-isothiocyanatopropene, a subsequent intramolecular cyclization can occur, leading to the formation of heterocyclic systems. This tandem reaction provides a direct route to 2-aminothiazoline derivatives, which are prevalent motifs in many biologically active compounds.[2]

2-Chloro-3-isothiocyanatopropene is a bifunctional reagent, possessing both a reactive isothiocyanate group and an allylic chloride.[3] This dual reactivity makes it a valuable building block for the construction of complex molecular architectures. The reaction with primary amines proceeds in two key steps:

  • Nucleophilic Addition: The primary amine acts as a nucleophile, attacking the electrophilic carbon of the isothiocyanate group to form an N-(2-chloroallyl)thiourea intermediate.

  • Intramolecular Cyclization: The sulfur atom of the thiourea intermediate then acts as an internal nucleophile, displacing the allylic chloride via an intramolecular SN2 reaction to form the five-membered thiazoline ring.

This efficient one-pot synthesis offers a streamlined approach to generating a library of substituted 2-aminothiazolines for screening in drug discovery programs.

Reaction Mechanism and Workflow

The overall transformation from 2-chloro-3-isothiocyanatopropene and a primary amine to the corresponding 2-amino-5-(chloromethyl)-2-thiazoline is a well-established synthetic route. The mechanism involves a nucleophilic addition followed by an intramolecular cyclization.

Reaction_Mechanism cluster_0 Step 1: Nucleophilic Addition cluster_1 Step 2: Intramolecular Cyclization Amine R-NH₂ (Primary Amine) Thiourea Cl-CH₂-C(CH₂)-NH-C(=S)-NH-R (N-(2-chloroallyl)thiourea Intermediate) Amine->Thiourea Nucleophilic Attack Isothiocyanate Cl-CH₂-C(CH₂)=N=C=S (2-Chloro-3-isothiocyanatopropene) Isothiocyanate->Thiourea Thiourea_cycl Cl-CH₂-C(CH₂)-NH-C(=S)-NH-R Thiazoline 2-(R-amino)-5-(chloromethyl)-2-thiazoline Thiourea_cycl->Thiazoline Intramolecular SN2

Figure 1: General reaction mechanism.

The workflow for this synthesis is generally straightforward, involving the reaction of the two starting materials in a suitable solvent, often with heating, followed by workup and purification of the final product.

Experimental_Workflow Start Start Reactants Combine 2-Chloro-3-isothiocyanatopropene and Primary Amine in Solvent Start->Reactants Reaction Heat Reaction Mixture (e.g., Reflux) Reactants->Reaction Monitoring Monitor Reaction Progress (e.g., TLC, LC-MS) Reaction->Monitoring Workup Aqueous Workup and Extraction Monitoring->Workup Reaction Complete Purification Purify Product (e.g., Column Chromatography) Workup->Purification Characterization Characterize Product (NMR, MS, IR) Purification->Characterization End End Characterization->End

Sources

Application Notes and Protocols for Cycloaddition Reactions Involving 2-Chloroallyl Isothiocyanate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic utility of 2-chloroallyl isothiocyanate in cycloaddition reactions. As a bifunctional molecule, possessing both a reactive isothiocyanate group and an allylic chloride, it offers a versatile platform for the synthesis of a variety of heterocyclic compounds. These structures are of significant interest in medicinal chemistry and drug development due to their presence in numerous biologically active molecules. This document outlines the synthesis of 2-chloroallyl isothiocyanate and provides detailed, field-proven insights and protocols for its application in [4+2] and [3+2] cycloaddition reactions.

Synthesis of 2-Chloroallyl Isothiocyanate

A common and efficient method for the synthesis of 2-chloroallyl isothiocyanate involves the reaction of 2,3-dichloro-1-propene with a thiocyanate salt, often in the presence of a phase transfer catalyst.[1][2] The reaction typically produces a mixture of 2-chloroallyl isothiocyanate and its isomer, 2-chloroallyl thiocyanate. The thiocyanate can be converted to the desired isothiocyanate by heating.[1][2]

Protocol: Synthesis of 2-Chloroallyl Isothiocyanate

Materials:

  • 2,3-dichloro-1-propene

  • Sodium thiocyanate (NaSCN)

  • Phase transfer catalyst (e.g., tetrabutylammonium bromide, TBAB)

  • Solvent (e.g., acetonitrile or a biphasic system with water)

  • Stirring apparatus and reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of 2,3-dichloro-1-propene in a suitable solvent, add sodium thiocyanate and a catalytic amount of the phase transfer catalyst.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature and, if a biphasic system is used, separate the organic layer.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.

  • The resulting crude product, a mixture of 2-chloroallyl isothiocyanate and 2-chloroallyl thiocyanate, can be purified by distillation. Heating during distillation will facilitate the isomerization of the thiocyanate to the isothiocyanate.[1][2]

Causality Behind Experimental Choices: The use of a phase transfer catalyst is crucial for reactions in biphasic systems, as it facilitates the transport of the thiocyanate anion from the aqueous phase to the organic phase where the reaction with the organic substrate occurs. Acetonitrile is a good solvent choice as it can dissolve both the organic substrate and the inorganic salt to some extent, potentially avoiding the need for a phase transfer catalyst.

[4+2] Cycloaddition: Diels-Alder Reactions

The Diels-Alder reaction is a powerful tool for the formation of six-membered rings.[3] In this reaction, a conjugated diene reacts with a dienophile (an alkene or alkyne). The isothiocyanate group (-N=C=S) is electron-withdrawing, which activates the double bond of 2-chloroallyl isothiocyanate, making it a suitable dienophile for reactions with electron-rich dienes.

Diagram of the Diels-Alder Reaction Workflow

Diels_Alder_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Product Analysis Reactants 2-Chloroallyl Isothiocyanate (Dienophile) & Electron-Rich Diene Mixing Mix reactants in a suitable solvent Reactants->Mixing 1. Heating Heat the mixture (Thermal Conditions) Mixing->Heating 2. Solvent_Removal Solvent Removal Heating->Solvent_Removal 3. Purification Column Chromatography Solvent_Removal->Purification 4. Characterization NMR, IR, Mass Spec. Purification->Characterization 5. Dipolar_Cycloaddition cluster_reactants Reactants cluster_product Product Dipole Nitrone (1,3-Dipole) TransitionState Concerted Transition State Dipole->TransitionState Dipolarophile 2-Chloroallyl Isothiocyanate (Dipolarophile) Dipolarophile->TransitionState Product Isoxazolidine Derivative TransitionState->Product Formation of 5-membered ring

Sources

Application Notes and Protocols for Nucleophilic Reactions of 2-Chloro-3-isothiocyanatopropene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Chloro-3-isothiocyanatopropene (CAS 14214-31-4) is a bifunctional electrophile of significant interest in synthetic organic chemistry, particularly as a key intermediate in the manufacture of neonicotinoid insecticides such as thiamethoxam and clothianidin.[1][2] Its unique structure, featuring both a reactive allylic chloride and an electrophilic isothiocyanate group, allows for a diverse range of chemical transformations. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals exploring nucleophilic reactions on this versatile building block. We will delve into the chemoselectivity of this compound, offering protocols for both direct nucleophilic attack on the isothiocyanate moiety and for its synthetically crucial cyclization and subsequent functionalization.

The molecule's reactivity is governed by two primary electrophilic centers, as illustrated below. The choice of nucleophile and reaction conditions dictates the reaction pathway, enabling the selective synthesis of a variety of acyclic and heterocyclic structures.[3][4]

Part 1: Nucleophilic Addition to the Isothiocyanate Group: Synthesis of Substituted Thioureas

The isothiocyanate group (-N=C=S) is a potent electrophile, readily undergoing addition reactions with a wide array of nucleophiles, most commonly primary and secondary amines, to form N,N'-disubstituted thioureas.[5][6] This reaction is typically fast, high-yielding, and proceeds under mild conditions, making it a robust method for introducing the thiourea pharmacophore.

Causality Behind Experimental Choices:

The reaction mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the central carbon atom of the isothiocyanate group. The choice of solvent is critical to ensure the solubility of both the amine and 2-Chloro-3-isothiocyanatopropene. Aprotic solvents like dichloromethane (DCM), acetonitrile (ACN), or tetrahydrofuran (THF) are preferred to avoid side reactions with the isothiocyanate. The reaction is generally conducted at room temperature as it is often exothermic. Monitoring by Thin Layer Chromatography (TLC) is essential to determine the point of complete consumption of the starting materials.

Detailed Protocol 1: Synthesis of N-Benzyl-N'-(2-chloroallyl)thiourea

This protocol details a representative synthesis of a thiourea derivative via nucleophilic addition of an amine to 2-Chloro-3-isothiocyanatopropene.

Materials:

  • 2-Chloro-3-isothiocyanatopropene (1.0 eq)

  • Benzylamine (1.0 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane/Ethyl Acetate solvent system

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve benzylamine (1.0 equivalent) in anhydrous dichloromethane (approx. 0.2 M concentration).

  • Addition of Electrophile: To the stirred solution of the amine, add a solution of 2-Chloro-3-isothiocyanatopropene (1.0 equivalent) in anhydrous dichloromethane dropwise at room temperature over 10-15 minutes.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 7:3 hexane/ethyl acetate eluent) until the starting amine or isothiocyanate spot is no longer visible (typically 1-3 hours).

  • Work-up:

    • Upon completion, dilute the reaction mixture with additional dichloromethane.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude product can be purified by flash column chromatography on silica gel.

    • Elute with a gradient of hexane/ethyl acetate (e.g., starting from 9:1 to 7:3) to isolate the pure N-benzyl-N'-(2-chloroallyl)thiourea.

  • Characterization: Confirm the structure of the product using standard analytical techniques (¹H NMR, ¹³C NMR, IR, and MS).

Parameter Condition Rationale
Solvent Anhydrous DichloromethaneAprotic, good solubility for reactants, prevents side reactions.
Temperature Room TemperatureReaction is typically efficient and exothermic at this temperature.
Stoichiometry 1:1 (Amine:Isothiocyanate)Ensures complete conversion without excess reagents complicating purification.
Work-up NaHCO₃ washRemoves any potential acidic impurities.
Purification Silica Gel ChromatographyStandard method for purifying moderately polar organic compounds.

Part 2: Intramolecular Cyclization: Synthesis of 2-Chloro-5-(chloromethyl)thiazole

A critically important reaction of 2-Chloro-3-isothiocyanatopropene, particularly in the agrochemical industry, is its conversion to 2-chloro-5-(chloromethyl)thiazole.[2][7] This transformation is not a direct nucleophilic substitution but rather an intramolecular cyclization reaction initiated by a chlorinating agent, such as sulfuryl chloride (SO₂Cl₂).

Mechanistic Insight:

The reaction is believed to proceed through the chlorination of the double bond, followed by an intramolecular nucleophilic attack of the sulfur atom of the isothiocyanate group onto the newly formed electrophilic carbon center. A subsequent elimination and rearrangement cascade leads to the formation of the stable aromatic thiazole ring. This pathway provides an efficient route to a key building block for further functionalization.

Detailed Protocol 2: Synthesis of 2-Chloro-5-(chloromethyl)thiazole

This protocol is adapted from procedures described in the patent literature for the synthesis of this key intermediate.[8]

Materials:

  • 2-Chloro-3-isothiocyanatopropene

  • Sulfuryl chloride (SO₂Cl₂)

  • Chloroform (or another suitable inert solvent like carbon tetrachloride)

  • Ice-water bath

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stir bar, and a condenser (with a gas outlet to a scrubber), dissolve 2-Chloro-3-isothiocyanatopropene (1.0 eq) in chloroform. Cool the flask in an ice-water bath to maintain an internal temperature of 0-10 °C.

  • Addition of Chlorinating Agent: Add sulfuryl chloride (approx. 1.1-1.2 eq) dropwise to the cooled, stirred solution, ensuring the temperature does not exceed 10 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours (e.g., 4-6 hours, or until TLC/GC-MS analysis indicates completion). The reaction may be exothermic, so careful monitoring is required.[8]

  • Work-up:

    • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate to neutralize excess sulfuryl chloride and HCl byproduct. Ensure adequate venting.

    • Transfer the mixture to a separatory funnel, separate the organic layer, and wash it with water and then brine.

  • Purification:

    • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

    • The crude product, 2-chloro-5-(chloromethyl)thiazole, can be purified by vacuum distillation.[8]

Parameter Condition Rationale
Reagent Sulfuryl Chloride (SO₂Cl₂)Acts as a chlorinating agent to initiate the cyclization cascade.
Solvent ChloroformInert solvent that solubilizes the starting material.
Temperature 0-10 °C during additionControls the exothermic reaction and minimizes side product formation.
Work-up Bicarbonate QuenchSafely neutralizes acidic byproducts and unreacted SO₂Cl₂.
Purification Vacuum DistillationEffective for purifying liquid products with relatively high boiling points.

Part 3: Subsequent Nucleophilic Substitution on the Thiazole Intermediate

The 2-chloro-5-(chloromethyl)thiazole synthesized in Part 2 is itself a versatile intermediate. The chlorine atom on the chloromethyl group is activated for Sₙ2 displacement by a wide range of nucleophiles. This is the key step in the synthesis of thiamethoxam, where the nucleophile is the deprotonated form of 3-methyl-4-nitroimino-1,3,5-oxadiazinane.[9][10]

Workflow for Thiamethoxam Synthesis

The overall logical workflow from 2-Chloro-3-isothiocyanatopropene to a thiamethoxam-like structure is depicted below. This illustrates the sequential nature of the reactions, highlighting the strategic use of the starting material's inherent reactivity.

G cluster_0 Step 1: Intramolecular Cyclization cluster_1 Step 2: Nucleophilic Substitution A 2-Chloro-3-isothiocyanatopropene C 2-Chloro-5-(chloromethyl)thiazole A->C Intramolecular Cyclization B Chlorinating Agent (e.g., SO2Cl2) D Heterocyclic N-Nucleophile (e.g., 3-methyl-4-nitroimino-1,3,5-oxadiazinane) F Final Product (e.g., Thiamethoxam) C->F S_N2 Substitution E Base (e.g., K2CO3)

Sources

Application Notes & Protocols: The Strategic Use of 2-Chloro-3-isothiocyanatopropene in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Bifunctional Reagent for Drug Discovery

2-Chloro-3-isothiocyanatopropene (CAS No. 14214-31-4) is an intriguing, bifunctional organic compound that presents a unique combination of reactive centers within a compact molecular framework.[1] Characterized by the presence of both a highly electrophilic isothiocyanate group and a reactive 2-chloroallyl moiety, this colorless to pale yellow liquid offers a versatile platform for synthetic chemists.[1] While its primary documented use is as a key intermediate in the synthesis of neonicotinoid insecticides like thiamethoxam and clothianidin, its structural features hold significant, yet underexplored, potential in the realm of medicinal chemistry.[2][3][4][5]

The isothiocyanate (-N=C=S) group is a well-established pharmacophore, renowned for its ability to form covalent bonds with nucleophilic residues in biological targets, a strategy increasingly employed in the design of potent and selective enzyme inhibitors.[4] Concurrently, the 2-chloroallyl portion of the molecule provides an additional site for synthetic elaboration, allowing for the construction of diverse molecular architectures.[4] This dual reactivity enables chemists to either selectively engage one functional group or utilize both in sequential or one-pot reactions to build complex heterocyclic systems, which are foundational scaffolds in many therapeutic agents.[4]

This guide provides an in-depth exploration of 2-Chloro-3-isothiocyanatopropene, detailing its chemical properties, synthesis, and reactivity. It offers field-tested protocols for its safe handling and its application in the synthesis of novel compounds for drug discovery, with a focus on leveraging its unique reactivity profile for the development of covalent inhibitors and complex molecular scaffolds.

Physicochemical Properties and Safety Data

A thorough understanding of the compound's properties is paramount for its safe and effective use in a laboratory setting.

Table 1: Physicochemical Properties of 2-Chloro-3-isothiocyanatopropene

PropertyValueSource
CAS Number 14214-31-4[1][2][6]
Molecular Formula C₄H₄ClNS[1][2][6]
Molecular Weight 133.60 g/mol [2][6]
Appearance Colorless to pale yellow liquid[1][2]
Odor Pungent[1]
Boiling Point 177.2 - 182 °C[2][7]
Density 1.22 - 1.27 g/cm³ at 20 °C[2][7]
Flash Point 83 °C[7]
Solubility Insoluble in water (hydrolyzes); Soluble in organic solvents[2][7]

Table 2: GHS Hazard Classification and Safety Information

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral Category 3H301: Toxic if swallowed[6][7]
Acute Toxicity, Dermal Category 2H310: Fatal in contact with skin[6][7]
Acute Toxicity, Inhalation Category 1H330: Fatal if inhaled[7]
Skin Corrosion Sub-category 1CH314: Causes severe skin burns and eye damage[7]
Serious Eye Damage Category 1Causes serious eye damage[6][7]
Aquatic Hazard (Acute) Category 1H400: Very toxic to aquatic life[6]
Aquatic Hazard (Chronic) Category 1H410: Very toxic to aquatic life with long lasting effects[7]
Signal Word Danger [6][7]

This table summarizes the primary hazards. Always consult the full Safety Data Sheet (SDS) before handling.[7]

Core Chemistry: The Dual-Reactivity Paradigm

The synthetic utility of 2-Chloro-3-isothiocyanatopropene stems from its two distinct reactive sites. The ability to control which site reacts is key to its application in multi-step synthesis.

  • The Isothiocyanate Moiety : This group is a powerful electrophile. The central carbon atom is highly susceptible to nucleophilic attack by amines, thiols, and alcohols. This reactivity is the cornerstone of its use in forming thiourea, dithiocarbamate, and thiocarbamate linkages, respectively. In a biological context, the nucleophilic side chains of amino acids like cysteine and lysine can react with isothiocyanates to form stable covalent adducts, a principle leveraged in the design of covalent inhibitors.[4]

  • The 2-Chloroallyl Moiety : This part of the molecule also possesses an electrophilic character.[1][4] The chlorine atom is a good leaving group, making the adjacent carbon susceptible to nucleophilic substitution reactions. Furthermore, the double bond can participate in various addition reactions.[4]

G cluster_reagent 2-Chloro-3-isothiocyanatopropene cluster_reactivity Dual Reactive Sites cluster_applications Primary Reaction Pathways Reagent C₄H₄ClNS ITC Isothiocyanate Group (-N=C=S) Allyl 2-Chloroallyl Group (C=C-Cl) Covalent Nucleophilic Addition (e.g., with Amines, Thiols) ITC->Covalent Electrophilic Carbon Substitution Nucleophilic Substitution (Displacement of Cl⁻) Allyl->Substitution Electrophilic Carbon

Caption: Dual reactivity of 2-Chloro-3-isothiocyanatopropene.

Synthesis Protocol

Protocol 1: Synthesis of 2-Chloro-3-isothiocyanatopropene

This protocol is based on the established method of reacting 2,3-dichloropropene with sodium thiocyanate.[2][3][5][6]

Causality: This is a nucleophilic substitution reaction (Sₙ2 type) where the thiocyanate anion (⁻SCN) acts as the nucleophile, displacing one of the chloride ions from 2,3-dichloropropene. Acetonitrile is an excellent polar aprotic solvent for this type of reaction, effectively solvating the sodium cation while leaving the thiocyanate anion highly reactive. The use of a catalyst (phase-transfer catalysts are common) can accelerate the reaction. Refluxing provides the necessary activation energy.

G Start Combine Reagents: - 2,3-Dichloropropene - Sodium Thiocyanate - Acetonitrile (Solvent) - Catalyst React Heat to Reflux (~82°C) for 3.5 hours Start->React Filter1 Cool & Filter (Remove NaCl byproduct) React->Filter1 Concentrate Concentrate Filtrate (Rotary Evaporation) Filter1->Concentrate Workup Redissolve in DCM & Filter Again (Remove insolubles) Concentrate->Workup Distill Vacuum Distillation of the final filtrate Workup->Distill Product Product: 2-Chloro-3- isothiocyanatopropene Distill->Product

Caption: Workflow for the synthesis of 2-Chloro-3-isothiocyanatopropene.

Materials:

  • 2,3-Dichloropropene

  • Sodium thiocyanate (NaSCN)

  • Acetonitrile (anhydrous)

  • Catalyst (e.g., tetrabutylammonium bromide)

  • Dichloromethane (DCM)

  • Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer

  • Filtration apparatus

  • Rotary evaporator

  • Vacuum distillation setup

Procedure:

  • Reaction Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagent Addition: Charge the flask with acetonitrile, 2,3-dichloropropene, sodium thiocyanate, and a catalytic amount of a phase-transfer catalyst.[6]

  • Reaction: Heat the mixture to reflux with vigorous stirring for approximately 3.5 hours.[2][6] Monitor the reaction progress by TLC or GC-MS.

  • Initial Workup: Once the reaction is complete, cool the mixture to room temperature. Filter the solid precipitate (primarily sodium chloride) and wash it with a small amount of acetonitrile.[6]

  • Solvent Removal: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.[6]

  • Secondary Workup: Dissolve the resulting residue in dichloromethane (DCM). A fine precipitate may form; filter this solid off.[6]

  • Purification: Concentrate the DCM filtrate and purify the crude product by vacuum distillation to yield pure 2-Chloro-3-isothiocyanatopropene.[6]

Applications & Protocols in Medicinal Chemistry

Application 1: Synthesis of Thiourea Derivatives

The reaction of the isothiocyanate with a primary or secondary amine to form a thiourea is one of its most fundamental and useful transformations. Thioureas are prevalent scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.

Protocol 2: General Procedure for Thiourea Synthesis

Causality: The lone pair of electrons on the amine nitrogen acts as a nucleophile, attacking the electrophilic carbon of the isothiocyanate. This forms a zwitterionic intermediate that rapidly rearranges to the stable thiourea product. The reaction is typically fast and high-yielding at room temperature and does not require a catalyst.

Materials:

  • 2-Chloro-3-isothiocyanatopropene

  • Amine of interest (primary or secondary)

  • Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran, or Acetonitrile)

  • Stir plate and magnetic stir bar

  • Round-bottom flask

Procedure:

  • Setup: In a fume hood, dissolve the amine of interest in the chosen anhydrous solvent in a round-bottom flask.

  • Reagent Addition: While stirring at room temperature, add 2-Chloro-3-isothiocyanatopropene (typically 1.0-1.1 equivalents) dropwise to the amine solution.

  • Reaction: Stir the reaction at room temperature. The reaction is often complete within 1-4 hours. Monitor progress by TLC.

  • Workup:

    • If the product precipitates, it can be isolated by filtration, washed with cold solvent, and dried.

    • If the product is soluble, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica gel if necessary.

Application 2: Scaffolding for Covalent Inhibitors

The isothiocyanate group is an effective "warhead" for creating covalent inhibitors that target nucleophilic amino acid residues (e.g., Cys, Lys) in an enzyme's active site. This protocol outlines a conceptual workflow for identifying such an interaction.

Protocol 3: Workflow for Covalent Target Engagement Screening

Causality: This workflow is designed to validate the hypothesis that a synthesized compound (a derivative of 2-Chloro-3-isothiocyanatopropene) forms a covalent bond with its protein target. Intact protein mass spectrometry is a direct method to observe the expected mass shift corresponding to the addition of the inhibitor's mass to the protein's mass.

G Start Synthesize Inhibitor: Thiourea derivative of 2-Chloro-3-isothiocyanatopropene Incubate Incubate Inhibitor with Target Protein Start->Incubate Analysis Analyze by Intact Protein Mass Spectrometry (LC-MS) Incubate->Analysis Control Incubate Protein with Vehicle (e.g., DMSO) Control->Analysis Result1 Observe Mass Shift (Protein Mass + Inhibitor Mass) Analysis->Result1 Covalent Adduct Formed Result2 No Mass Shift Observed Analysis->Result2 No Reaction Conclusion1 Conclusion: Evidence of Covalent Binding Result1->Conclusion1 Conclusion2 Conclusion: No Covalent Binding Detected Result2->Conclusion2

Caption: Workflow for screening covalent inhibitors via mass spectrometry.

Procedure:

  • Incubation: Incubate the purified target protein with a molar excess of the test compound (dissolved in a suitable solvent like DMSO) at a controlled temperature (e.g., 37 °C) for a defined period. A control sample containing only the protein and the solvent should be run in parallel.

  • Quenching (Optional): The reaction can be stopped by adding a quenching agent or by rapid desalting.

  • Analysis: Analyze both the test and control samples using Liquid Chromatography-Mass Spectrometry (LC-MS) configured for intact protein analysis.

  • Data Interpretation: Deconvolute the resulting mass spectra. Compare the mass of the protein from the test sample to the control sample. An increase in mass corresponding to the molecular weight of the inhibitor is strong evidence of covalent bond formation.

Mandatory Safety and Handling Protocol

WARNING: 2-Chloro-3-isothiocyanatopropene is classified as acutely toxic if swallowed, fatal in contact with skin, and fatal if inhaled.[6][7] It also causes severe skin burns and eye damage.[7] Strict adherence to this protocol is essential.

Procedure:

  • Engineering Controls: All work must be conducted in a certified chemical fume hood with sufficient airflow.

  • Personal Protective Equipment (PPE):

    • Gloves: Wear two pairs of chemically resistant gloves (e.g., a nitrile base glove with a laminate or butyl rubber outer glove). Change gloves immediately if contamination is suspected.

    • Eye Protection: Wear chemical safety goggles and a full-face shield.[7]

    • Lab Coat: Wear a flame-resistant lab coat with tight-fitting cuffs. An impervious apron is also recommended.[7]

    • Respiratory Protection: For operations with a high risk of aerosolization or if engineering controls are inadequate, a full-face respirator with appropriate cartridges is required.[7]

  • Handling:

    • Use only in a well-ventilated area.[6][7]

    • Do not get in eyes, on skin, or on clothing.[6][8]

    • Wash hands thoroughly after handling.[6][7] Do not eat, drink, or smoke in the work area.[6][7]

    • Keep the container tightly closed when not in use.[6][8]

  • Storage:

    • Store locked up in a well-ventilated, dry place.[6][8]

    • Store away from incompatible materials such as strong oxidizing agents and strong bases.[8]

  • Spills:

    • Evacuate the area immediately.

    • Wear full PPE, including respiratory protection.

    • Absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand).

    • Collect the waste in a sealed, labeled container for hazardous waste disposal.

  • Disposal: Dispose of all waste materials (including empty containers and contaminated PPE) as hazardous waste in accordance with local, state, and federal regulations.[8]

  • First Aid:

    • Inhalation: Immediately move the person to fresh air. Call a poison center or doctor.[6][8]

    • Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Get emergency medical help immediately.[7]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Get emergency medical help immediately.[6][7]

    • Ingestion: Rinse mouth. Do NOT induce vomiting. Get emergency medical help immediately.[6][7]

References

Sources

Green Synthesis Approaches for 2-Chloroallyl Isothiocyanate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Division

Abstract

2-Chloroallyl isothiocyanate is a valuable building block in organic synthesis, particularly for the development of novel pharmaceuticals and agrochemicals. Traditional synthesis routes often rely on hazardous reagents and solvents, posing environmental and safety concerns. This document provides a detailed guide to greener and more sustainable synthesis strategies for 2-chloroallyl isothiocyanate. We will explore an established phase-transfer catalysis method that minimizes the use of organic solvents and discuss emerging green methodologies for isothiocyanate synthesis that hold promise for further improving the environmental footprint of this important chemical intermediate. This guide is intended to provide both the theoretical underpinning and practical, step-by-step protocols for researchers in the field.

Introduction: The Significance of 2-Chloroallyl Isothiocyanate and the Imperative for Green Chemistry

2-Chloroallyl isothiocyanate (Cl-AITC) is a bifunctional molecule featuring both a reactive isothiocyanate group and a versatile allyl chloride moiety. This unique combination makes it a sought-after precursor for the synthesis of a diverse range of heterocyclic compounds and other complex organic molecules. Isothiocyanates, in general, are known for their bioactivity, and Cl-AITC is no exception, serving as a key intermediate in the development of new therapeutic agents and crop protection products.[1][2]

The traditional synthesis of isothiocyanates has often involved the use of highly toxic and corrosive reagents such as thiophosgene or carbon disulfide in chlorinated solvents.[1] These methods, while effective, generate significant hazardous waste and present considerable safety risks. The principles of green chemistry call for the development of synthetic routes that are safer, more efficient, and environmentally benign. This includes the use of less hazardous reagents, renewable feedstocks, safer solvents, and catalytic rather than stoichiometric reagents.

This application note focuses on a robust and greener approach to the synthesis of 2-chloroallyl isothiocyanate utilizing phase-transfer catalysis, a technique well-documented for its efficiency in nucleophilic substitution reactions.[3][4] We will also delve into other innovative green methods for isothiocyanate synthesis that, while not yet specifically optimized for Cl-AITC, offer exciting possibilities for future process development.

Phase-Transfer Catalysis: A Greener Route to 2-Chloroallyl Isothiocyanate

Phase-transfer catalysis (PTC) offers a significant improvement over traditional homogeneous reaction conditions by facilitating the reaction between reactants located in different phases (typically aqueous and organic).[5] In the synthesis of 2-chloroallyl isothiocyanate, PTC enables the reaction of a water-soluble thiocyanate salt with the water-insoluble organic substrate, 2,3-dichloro-1-propene, thereby eliminating the need for a large volume of organic solvent to co-solubilize the reactants.[6][7][8][9]

The Underlying Principle: Bridging the Phase Divide

The key to PTC is the phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt. This catalyst "carries" the nucleophilic thiocyanate anion from the aqueous phase into the organic phase where it can react with the 2,3-dichloro-1-propene. The reaction proceeds via a nucleophilic substitution, followed by an allylic rearrangement to yield the thermodynamically more stable 2-chloroallyl isothiocyanate. The use of an excess of 2,3-dichloro-1-propene can also serve as the organic phase, further reducing the need for an additional solvent.[6][10]

The diagram below illustrates the catalytic cycle for the phase-transfer catalyzed synthesis of 2-chloroallyl isothiocyanate.

PTC_Mechanism cluster_organic Organic Phase NaSCN NaSCN CAT_SCN [Q+]SCN- NaSCN->CAT_SCN Anion Exchange NaCl NaCl DCP 2,3-Dichloro-1-propene Product 2-Chloroallyl Isothiocyanate DCP->Product Rearrangement CAT_SCN->DCP Nucleophilic Attack CAT_Cl [Q+]Cl- CAT_Cl->NaCl Anion Exchange

Caption: Phase-transfer catalysis cycle for 2-chloroallyl isothiocyanate synthesis.

Detailed Experimental Protocol: Phase-Transfer Catalysis Method

This protocol is based on established patent literature and is designed for laboratory-scale synthesis.[6][8][10]

Materials:

  • 2,3-Dichloro-1-propene (technical grade, ~90%)

  • Sodium thiocyanate (NaSCN) or Ammonium thiocyanate (NH₄SCN)

  • Phase-transfer catalyst (e.g., Tetrabutylammonium bromide (TBAB), Aliquat® 336)

  • Water

  • Jacketed reaction vessel with stirrer and reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Gas chromatograph (GC) for analysis

Procedure:

  • Reaction Setup: In a 2-liter jacketed reaction vessel equipped with a mechanical stirrer and a reflux condenser, charge technical-grade 2,3-dichloro-1-propene. The patent suggests using an excess of 2,3-dichloro-1-propene, which also acts as the organic solvent.[6]

  • Catalyst Addition: Add the phase-transfer catalyst (e.g., 1-5 mol% relative to the thiocyanate salt).

  • Heating: Heat the stirred mixture to 70-80°C.

  • Thiocyanate Addition: Once the desired temperature is reached, add the thiocyanate salt (e.g., sodium thiocyanate) portion-wise to control any initial exotherm.

  • Reaction: Maintain the reaction mixture at 80°C with vigorous stirring for 2-4 hours. The progress of the reaction can be monitored by GC analysis. The initial product is 2-chloroallyl thiocyanate, which then rearranges to the desired 2-chloroallyl isothiocyanate.

  • Work-up: After the reaction is complete, cool the mixture to approximately 70°C and add water to dissolve the inorganic salts.

  • Phase Separation: Transfer the mixture to a separatory funnel and separate the organic phase.

  • Purification: The excess 2,3-dichloro-1-propene can be removed by distillation under reduced pressure. The remaining crude product is a mixture of 2-chloroallyl thiocyanate and 2-chloroallyl isothiocyanate. Further heating can promote the isomerization to the desired product.[11] Final purification can be achieved by vacuum distillation.

Quantitative Data from Patent Examples

The following table summarizes typical reaction conditions and outcomes based on patent literature.[6][10]

ParameterExample 1Example 2
2,3-Dichloro-1-propene 496.5 g495.4 g
Thiocyanate Salt 165.46 g NaSCN155.35 g NH₄SCN
Reaction Temperature 80°C80°C
Reaction Time 90 minutes2 hours
Yield (based on thiocyanate) 81% (of combined isomers)99% (based on reacted DCP)
Experimental Workflow

The following diagram outlines the general workflow for the synthesis and purification of 2-chloroallyl isothiocyanate via phase-transfer catalysis.

PTC_Workflow start Start reactants Charge 2,3-Dichloropropene and PTC Catalyst start->reactants heat Heat to 70-80°C reactants->heat add_scn Add Thiocyanate Salt heat->add_scn react React for 2-4 hours at 80°C add_scn->react workup Cool and Add Water react->workup separate Separate Organic Phase workup->separate distill Distill to Remove Excess 2,3-Dichloropropene separate->distill product Crude 2-Chloroallyl Isothiocyanate distill->product purify Vacuum Distillation product->purify final_product Pure 2-Chloroallyl Isothiocyanate purify->final_product end End final_product->end

Caption: Workflow for the synthesis of 2-chloroallyl isothiocyanate.

Emerging Green Synthesis Strategies for Isothiocyanates

While phase-transfer catalysis represents a significant step towards a greener synthesis of 2-chloroallyl isothiocyanate, the broader field of organic synthesis is continually evolving with even more environmentally friendly methodologies. These approaches often focus on replacing hazardous starting materials and reagents.

Synthesis from Primary Amines in Aqueous Media

A promising green alternative for the synthesis of isothiocyanates involves the reaction of primary amines with carbon disulfide in water, using sodium persulfate (Na₂S₂O₈) as a desulfurizing agent.[12][13] This method is highly attractive due to the use of water as the solvent and a readily available, inexpensive oxidant.

Causality of Experimental Choices:

  • Water as Solvent: Eliminates the need for volatile organic compounds (VOCs), significantly improving the safety and environmental profile of the reaction.

  • Sodium Persulfate: A powerful yet relatively safe oxidizing agent that facilitates the conversion of the dithiocarbamate intermediate to the isothiocyanate.

  • Basic Conditions: Necessary to deprotonate the primary amine, allowing for nucleophilic attack on carbon disulfide, and to promote the desired chemoselectivity for the isothiocyanate product.[12]

Potential for 2-Chloroallyl Isothiocyanate Synthesis:

To adapt this method for 2-chloroallyl isothiocyanate, the corresponding primary amine, 2-chloroallylamine, would be required as the starting material. This amine can be synthesized from 2,3-dichloro-1-propene. This two-step approach could be a viable green alternative, provided the synthesis of the amine is also efficient and environmentally friendly.

Elemental Sulfur as a Benign Thiocarbonyl Source

Recent advances have demonstrated the use of elemental sulfur as a green and sustainable alternative to toxic thiocarbonylating agents like carbon disulfide and thiophosgene.[1] The synthesis of isothiocyanates from isocyanides and elemental sulfur, catalyzed by an amine base, has been reported with high efficiency.[14]

Causality of Experimental Choices:

  • Elemental Sulfur: A naturally abundant, non-toxic, and inexpensive reagent.

  • Catalytic Amine: A small amount of a base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) is sufficient to catalyze the reaction, minimizing waste.[14]

  • Renewable Solvents: The reaction has been shown to be effective in green solvents such as Cyrene™ or γ-butyrolactone (GBL).[14]

Potential for 2-Chloroallyl Isothiocyanate Synthesis:

This approach would necessitate the synthesis of 2-chloroallyl isocyanide as a starting material. While isocyanides can be prepared from the corresponding primary amines, this adds an extra step to the overall synthesis. However, the avoidance of highly toxic reagents makes this an attractive area for further research and development.

Visible-Light Photocatalysis

A cutting-edge green approach involves the use of visible-light photocatalysis to synthesize isothiocyanates from primary amines and carbon disulfide.[15] This method utilizes a photocatalyst, such as Rose Bengal, and green LED light to drive the reaction under mild, metal-free conditions.

Causality of Experimental Choices:

  • Visible Light: An abundant and renewable energy source.

  • Photocatalyst: Enables the reaction to proceed under mild conditions, often at room temperature.

  • Metal-Free Conditions: Avoids contamination of the final product with heavy metals.

Potential for 2-Chloroallyl Isothiocyanate Synthesis:

Similar to the aqueous-based method, this would require 2-chloroallylamine as the starting material. The mild reaction conditions and use of a sustainable energy source make this a highly desirable green synthesis route to explore.

Conclusion and Future Outlook

The phase-transfer catalysis method provides a well-established and greener alternative to traditional synthesis routes for 2-chloroallyl isothiocyanate, primarily by reducing the reliance on organic solvents. For researchers and drug development professionals, this method offers a practical and scalable approach.

Looking ahead, the development of even more sustainable synthetic protocols is a key objective. The emerging green methodologies utilizing water as a solvent, elemental sulfur, or visible-light photocatalysis present exciting opportunities to further minimize the environmental impact of 2-chloroallyl isothiocyanate production. The adaptation of these methods will likely require further research into the efficient and green synthesis of the necessary starting materials, such as 2-chloroallylamine or 2-chloroallyl isocyanide. As the demand for sustainable chemical manufacturing grows, these innovative approaches will be crucial in shaping the future of organic synthesis.

References

  • Fu, Z., Yuan, W., Chen, N., Yang, Z., & Xu, J. (2018). Na2S2O8-mediated efficient synthesis of isothiocyanates from primary amines in water. Green Chemistry, 20(18), 4346-4351. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring Eco-Friendly Synthesis Routes for Isothiocyanates from Amines. Retrieved from [Link]

  • Németh, A. G., & Ábrányi-Balogh, P. (2022). Recent Advances in the Synthesis of Isothiocyanates Using Elemental Sulfur. Molecules, 27(19), 6283. [Link]

  • Lui, N., Mross, S., & Franke, R. (2014). Method for producing 2-chloroallyl thiocyanate and 2-chloroallyl isothiocyanate. U.S.
  • Nemeth, A. G., et al. (2021). A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur. RSC Advances, 11(5), 3134-3142. [Link]

  • Reeves, W. P., Simmons Jr, A., Rudis, J. A., & Bothwell, T. C. (1981). Phase Transfer Catalysis Preparation of Acyl Isothiocyanates. Synthetic Communications, 11(10), 781-785. [Link]

  • Fu, Z., Yuan, W., Chen, N., Yang, Z., & Xu, J. (2018). Na2S2O8-mediated efficient synthesis of isothiocyanates from primary amines in water. Green Chemistry. [Link]

  • Reeves, W. P., Simmons Jr, A., Rudis, J. A., & Bothwell, T. C. (1981). Phase Transfer Catalysis Preparation of Acyl Isothiocyanates. Synthetic Communications. [Link]

  • Lui, N., Mross, S., & Franke, R. (2012).
  • Lui, N., Mross, S., & Franke, R. (2014).
  • Lui, N., Mross, S., & Franke, R. (2014).
  • Roman, G. (2015). Synthesis of Isothiocyanates: An Update. Molecules, 20(10), 18751–18783. [Link]

  • Shin, S. G., et al. (2024). Synthesis of multifunctionalized allyl isothiocyanates via isomerization of Morita-Baylis-Hillman adduct-derived allylic thiocyanates. ResearchGate. [Link]

  • Lui, N., Mross, S., & Franke, R. (2014). Method for producing 2-chloroallyl thiocyanate and 2-chloroallyl isothiocyanate. ResearchGate. [Link]

  • Kim, H. J., et al. (2007).
  • Palliyaguru, D. L., et al. (2022). Anticancer Activity, Mechanism, and Delivery of Allyl Isothiocyanate. Molecules, 27(18), 6006. [Link]

  • Kumar, A., et al. (2024). Clean and Green Synthesis of Organic Isothiocyanates Using Zinc Peroxide as Desulfurizing Agent and Their Antimicrobial Activity. ResearchGate. [Link]

  • Kiasat, A. R., & Mirzanezhad, M. (2013). A facile and Convenient Method for Synthesis of Thiiranes under Mild Condition Using Phase Transfer Catalyst. Oriental Journal of Chemistry, 29(1), 221-226. [Link]

  • Halpern, M. (n.d.). PTC Thiocyanation & PTC HBr Reaction. PTC Organics, Inc.. [Link]

  • European Patent Office. (1997). Process for producing isothiocyanate derivatives. EP 0761649 A2. [Link]

  • Ma, J., et al. (2023). Synthesis of Isothiocyanates from Primary Amines via Visible-Light Photocatalysis. Organic Letters, 25(32), 5692–5696. [Link]

  • ChemRxiv. (2024). Recent Advancement in Synthesis of Isothiocyanates. [Link]

Sources

Safe laboratory handling procedures for 2-Chloro-3-isothiocyanatopropene

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: Information regarding 2-Chloro-3-isothiocyanatopropene is limited. This guide is constructed based on available data and expert analysis of its constituent functional groups—allyl chloride and isothiocyanate—which are known to be hazardous. All procedures outlined herein are precautionary and should be adapted based on a thorough, site-specific risk assessment by qualified personnel.

Application Notes and Protocols for 2-Chloro-3-isothiocyanatopropene

Section 1: Executive Summary & Hazard Analysis

2-Chloro-3-isothiocyanatopropene (CAS 14214-31-4) is a bifunctional molecule used as an intermediate in the synthesis of insecticides like thiamethoxam and clothianidin.[1][2] Its chemical structure combines two highly reactive and toxic moieties: an allyl chloride and an isothiocyanate group. This combination predicts a high degree of hazard, requiring stringent safety protocols.

  • Allyl Chloride Moiety: Allyl halides are potent alkylating agents, known for their high toxicity, flammability, and ability to cause severe irritation to the eyes, skin, and respiratory system.[3][4][5] They can be absorbed through the skin and may cause damage to the liver and kidneys upon repeated exposure.[3][4]

  • Isothiocyanate Moiety: Isothiocyanates are well-known lachrymators (tear-producing agents) and skin/respiratory sensitizers.[6][7][8] Inhalation can lead to respiratory distress, and skin contact may cause severe burns, dermatitis, and allergic reactions.[7][8][9] Allyl isothiocyanate, a close structural analog, is fatal if it comes into contact with skin or is inhaled.[10][11]

Available safety data classifies 2-Chloro-3-isothiocyanatopropene as acutely toxic if swallowed, fatal in contact with skin, and fatal if inhaled.[12] It is also classified as causing severe skin corrosion and eye damage.[12] Therefore, this compound must be handled as a Particularly Hazardous Substance (PHS) .

Inferred Physicochemical and Hazard Properties
PropertyValue / ClassificationSource / Rationale
CAS Number 14214-31-4[13]
Molecular Formula C₄H₄ClNS[13]
Molecular Weight 133.60 g/mol [13]
Appearance Colorless to pale yellow liquid[1][7]
Boiling Point ~177-182 °C[2][14]
Flash Point ~83 °C (181.4 °F)[14]
Primary Hazards Acute Toxicity (Oral, Dermal, Inhalation), Corrosive, Lachrymator, Alkylating Agent, Sensitizer[12] Inferred from structural analogs
GHS Pictograms GHS06 (Skull and Crossbones)
Signal Word Danger
Hazard Statements H301: Toxic if swallowed. H310+H330: Fatal in contact with skin or if inhaled. H314: Causes severe skin burns and eye damage.[2][11][12]

Section 2: Risk Assessment and Mitigation Workflow

All work involving 2-Chloro-3-isothiocyanatopropene necessitates a formal, documented risk assessment. The following workflow must be implemented prior to commencing any experimental work.

RiskAssessmentWorkflow cluster_planning Phase 1: Planning & Assessment cluster_preparation Phase 2: Preparation & Verification cluster_execution Phase 3: Execution & Disposal A Identify Need for 2-Chloro-3-isothiocyanatopropene B Review SDS and Literature (Analog Hazard Analysis) A->B C Develop Written Protocol (SOP) B->C D Conduct Formal Risk Assessment (Identify Controls) C->D E Establish Designated Area (Fume Hood, Signage) D->E I Perform Experiment (Following SOP) F Verify Engineering Controls (Fume Hood Certification, Eyewash/Shower Function) E->F G Assemble & Inspect PPE E->G H Prepare Emergency Equipment (Spill Kit, Quench Solution) E->H H->I J Decontaminate Equipment & Work Area I->J K Segregate & Label Hazardous Waste J->K

Caption: Risk Assessment and Handling Workflow for PHS.

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

Due to the compound's high toxicity, volatility, and corrosive nature, multiple layers of protection are mandatory.

Engineering Controls
  • Designated Area: All work with 2-Chloro-3-isothiocyanatopropene must be conducted in a designated area, such as a certified chemical fume hood.[15][16] This area must be clearly marked with warning signs indicating the specific hazards.

  • Chemical Fume Hood: A properly functioning chemical fume hood with a face velocity of 80-120 feet per minute (fpm) is required for all manipulations. The sash should be kept as low as possible.

  • Ventilation: The laboratory must have negative pressure relative to adjacent non-laboratory areas.

  • Safety Equipment: A certified safety shower and eyewash station must be immediately accessible (within 10 seconds of travel) from the designated area.[3]

Personal Protective Equipment (PPE)

Standard laboratory attire (long pants, closed-toe shoes) is a prerequisite.[16] The following PPE is mandatory when handling the compound:

PPE CategorySpecificationRationale and Causality
Eye/Face Protection Safety goggles AND a full-face shield.Protects against splashes and the potent lachrymatory vapors that can cause severe eye damage.[4][6]
Hand Protection Double-gloving is required. Inner glove: Nitrile. Outer glove: Heavy-duty butyl rubber or Viton™.The allyl chloride moiety can penetrate standard nitrile gloves. Butyl rubber offers superior resistance to alkylating agents and corrosives.[17] Frequent changes are necessary.
Body Protection A chemically resistant apron (worn over a flame-resistant lab coat).Provides a barrier against spills of this corrosive and dermally absorbed substance.[7][15]
Respiratory Protection Not required if all work is performed within a certified fume hood. For emergency situations (e.g., large spills), a self-contained breathing apparatus (SCBA) is necessary.[17]The fume hood is the primary barrier against inhalation of the highly toxic vapors.[11]

Section 4: Detailed Experimental Protocols

Protocol: Preparation of a Stock Solution

This protocol outlines the procedure for safely diluting 2-Chloro-3-isothiocyanatopropene.

Pre-Requisites:

  • Risk assessment completed and approved.

  • Designated fume hood is certified and clutter-free.

  • All required PPE is correctly worn.

  • Spill kit and quench solution are at hand.

Step-by-Step Procedure:

  • Preparation: Place an absorbent, disposable bench liner in the designated fume hood. Assemble all necessary glassware, solvent, and magnetic stir bar.

  • Tare Vessel: Place a clean, dry, and labeled receiving flask on a balance inside the fume hood and tare the weight.

  • Aliquot Compound: Using a gas-tight syringe, carefully draw the required volume of 2-Chloro-3-isothiocyanatopropene from the primary container. Note: The potent lachrymatory effect means even minute leaks will be immediately apparent.[6][7]

  • Dispense and Weigh: Slowly dispense the liquid into the tared flask. Record the exact weight.

  • Seal and Dilute: Immediately cap the primary container and the receiving flask. Using a clean syringe, add the required volume of solvent to the receiving flask.

  • Mixing: Gently stir the solution using a magnetic stirrer until homogeneous.

  • Immediate Cleanup: Wipe the exterior of the syringe and any potentially contaminated surfaces with a cloth dampened with a suitable decontamination solution (see Section 5.2). Dispose of all contaminated materials (bench liner, wipes, syringe) into the designated solid hazardous waste container.[15]

  • Storage: Store the stock solution in a clearly labeled, sealed container within secondary containment in a cool, well-ventilated area.[14][18]

Experimental Workflow Diagram

ExperimentalWorkflow start Start: Verify Controls & Don PPE prep Prepare Hood: Place Bench Liner, Assemble Glassware start->prep weigh Tare Reaction Vessel prep->weigh transfer Transfer Reagent via Gas-Tight Syringe weigh->transfer react Add Solvents / Other Reagents Initiate Reaction transfer->react monitor Monitor Reaction Progress react->monitor quench Quench Reaction (If Applicable) monitor->quench workup Perform Aqueous Workup / Extraction quench->workup cleanup Decontaminate Glassware & Hood workup->cleanup waste Segregate & Dispose of Waste cleanup->waste end End: Doff PPE & Wash Hands waste->end

Caption: General workflow for experiments using the reagent.

Section 5: Emergency Procedures

Spills and Exposures
Emergency TypeAction Protocol
Personnel Exposure (Skin) Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3][8] Seek immediate medical attention. Do not use neutralizing agents.
Personnel Exposure (Eyes) Immediately flush eyes with water for at least 15 minutes, holding eyelids open.[3][8] Seek immediate medical attention.
Personnel Exposure (Inhalation) Move the affected person to fresh air. If breathing is difficult, provide respiratory support.[3][19] Seek immediate medical attention.
Small Spill (<100 mL in Hood) Alert others in the lab. Use a chemical spill kit with an absorbent suitable for flammable liquids. Do not use combustible materials like paper towels. Absorb the spill, then decontaminate the area (see 5.2). Place all materials in a sealed hazardous waste container.[20]
Large Spill (>100 mL or outside Hood) Activate the fire alarm to evacuate the area. Call emergency responders. Close doors to the affected area. Provide SDS to the emergency team.
Decontamination and Waste Disposal
  • Decontamination: All surfaces and equipment should be decontaminated. A freshly prepared 10% sodium bicarbonate solution can be used to neutralize the reactive isothiocyanate group, followed by a water and ethanol rinse.

  • Waste Disposal: All waste (liquid and solid) contaminated with 2-Chloro-3-isothiocyanatopropene is considered acutely toxic hazardous waste.

    • Liquid Waste: Collect in a dedicated, labeled, sealed, and vented container. Do not mix with other waste streams.

    • Solid Waste: Collect all contaminated gloves, bench liners, and consumables in a sealed, labeled container.

    • Disposal must be handled through the institution's environmental health and safety office.[16]

References

  • NIOSH Pocket Guide to Chemical Hazards: Allyl chloride. National Institute for Occupational Safety and Health (NIOSH).

  • Lachrymators | Laboratory Safety. Brandeis University.

  • NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. National Institute for Occupational Safety and Health (NIOSH).

  • A Detail Guide on Allyl Chloride Hazard and Safety. CloudSDS.

  • ALLYL CHLORIDE - Product Stewardship Manual. Olin Epoxy.

  • ALLYL CHLORIDE | Occupational Safety and Health Administration. OSHA.

  • ICSC 0372 - ALLYL ISOTHIOCYANATE. International Labour Organization.

  • Allyl isothiocyanate SDS, 57-06-7 Safety Data Sheets. ECHEMI.

  • Allyl isothiocyanate. American Chemical Society.

  • Hazardous Substance Fact Sheet: ALLYL ISOTHIOCYANATE. New Jersey Department of Health.

  • Allyl Chloride Standard (1X1 mL) - Safety Data Sheet. Agilent Technologies.

  • Allyl isothiocyanate - SAFETY DATA SHEET. Thermo Fisher Scientific.

  • Allyl Chloride CAS No 107-05-1 MATERIAL SAFETY DATA SHEET SDS/MSDS. Central Drug House (P) Ltd.

  • Chemical Priming by Isothiocyanates Protects Against Intoxication by Products of the Mustard Oil Bomb. PubMed Central (PMC).

  • 2-Chloro-3-isothiocyanato-1-propene SDS, 14214-31-4 Safety Data Sheets. ECHEMI.

  • ALLYL CHLORIDE | CAMEO Chemicals. NOAA.

  • 2-Chloro-3-isothiocyanatopropene 14214-31-4. Sigma-Aldrich.

  • Isothiocyanates – A Review of their Health Benefits and Potential Food Applications. Polish Journal of Food and Nutrition Sciences.

  • Isothiocyanates | Linus Pauling Institute. Oregon State University.

  • Allyl chloride - IDLH. NIOSH.

  • Sensitizers SOP. Wayne State University.

  • 2-Chloro-3-isothiocyanatopropene | 14214-31-4. Sigma-Aldrich.

  • 14214-31-4(2-chloro-3-isothiocyanato-prop-1-ene) Product Description. ChemicalBook.

  • 2-chloro-3-isothiocyanato-prop-1-ene 14214-31-4 wiki. Guidechem.

  • Isothiocyanates: translating the power of plants to people. PubMed Central (PMC).

  • Isothiocyanates in Medicine: A Comprehensive Review on Phenylethyl-, Allyl-, and Benzyl-Isothiocyanates. ResearchGate.

  • Allyl chloride - Hazardous Substance Fact Sheet. New Jersey Department of Health.

  • Sensitizers in the Workplace. ICC Compliance Center.

  • Tear gas - Wikipedia. Wikipedia.

  • Sensitizers - Environment, Health & Safety. University of Michigan.

  • Formaldehyde Standard Clarification. OSHA.

  • 2-chloro-3-isothiocyanato-prop-1-ene CAS. ChemicalBook.

  • Respiratory Sensitization. Society for Chemical Hazard Communication.

  • Chemical Indicator for Alkylating Agents. ChemistryViews.

  • Reactive OFF-ON type alkylating agents for higher-ordered structures of nucleic acids. National Institutes of Health (NIH).

  • 14214-31-4, 2-Chloro-3-isothiocyanato-1-propene Formula. ECHEMI.

  • Best practices for handling chemical reagents to prevent cross-contamination. Quimivita.

  • Alkylating Agents | Oncohema Key. Oncohema Key.

  • 11 questions with answers in ALKYLATING AGENTS | Science topic. ResearchGate.

  • Riot Control Agents | CTTL. Centers for Disease Control and Prevention (CDC).

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Navigating the Synthesis and Handling of 2-Chloroallyl Isothiocyanate: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: No official Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) is readily available for 2-chloroallyl isothiocyanate. The following guide has been meticulously compiled by extrapolating data from closely related analogues, including 2-chloroethyl isothiocyanate and allyl isothiocyanate. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, providing critical safety information and handling protocols. All procedures should be conducted with extreme caution and under the supervision of qualified personnel.

Introduction: Understanding 2-Chloroallyl Isothiocyanate

2-Chloroallyl isothiocyanate (CAS No. 14214-31-4) is a reactive organic compound featuring both a chloro group and an isothiocyanate functional group.[1] Its molecular formula is C₄H₄ClNS, and it has a molecular weight of 133.599 g/mol .[2] This compound is typically a colorless to pale yellow liquid with a pungent odor, characteristic of isothiocyanates.[1] The presence of the highly electrophilic isothiocyanate group, combined with the chloro substituent, makes it a versatile but hazardous intermediate in organic synthesis.[1][3]

Its primary documented application is as an intermediate in the synthesis of agricultural chemicals and plant-protection products.[4][5][6] The synthesis of 2-chloroallyl isothiocyanate often involves the reaction of 2,3-dichloro-1-propene with a thiocyanate salt, frequently in the presence of a phase-transfer catalyst.[4][5] Given its reactivity, a thorough understanding of its hazard profile and strict adherence to safety protocols are paramount for its use in any research or development setting.

Section 1: Hazard Profile and Safety Data (Extrapolated)

The following hazard profile is inferred from the safety data sheets of analogous compounds. Treat 2-chloroallyl isothiocyanate as a substance with at least the hazards listed below.

Primary Hazards:

  • Flammable: Isothiocyanates are often flammable liquids and vapors. Keep away from heat, sparks, open flames, and other ignition sources.[2][7]

  • Acutely Toxic: Harmful or fatal if swallowed, inhaled, or in contact with skin.[1][7] Isothiocyanates can be lachrymators, causing irritation and tearing of the eyes.[2]

  • Corrosive: Causes severe skin burns and eye damage.[1][7]

  • Sensitizer: May cause an allergic skin or respiratory reaction.[1][7]

  • Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[1][7]

Physical and Chemical Hazard Summary (Based on Analogues)

Property Data (Value and Compound Analogue) Source(s)
Physical State Liquid, Clear, Colorless to Pale Yellow [1][8]
Odor Pungent, Irritating [1]
Flash Point ~46°C (Allyl isothiocyanate) [9]
Boiling Point ~151.9°C (Allyl isothiocyanate) [3]
Vapor Hazard Vapors are heavier than air and may form explosive mixtures with air. Vapors may travel to a source of ignition and flash back. [4][10]

| Reactivity | Moisture sensitive. Incompatible with strong oxidizing agents, strong bases, acids, alcohols, and amines. |[4][9] |

Section 2: Personal Protective Equipment (PPE) and Engineering Controls

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is mandatory when handling 2-chloroallyl isothiocyanate.

Engineering Controls:

  • Fume Hood: All work must be conducted in a certified chemical fume hood to minimize inhalation exposure.[9]

  • Ventilation: Use explosion-proof ventilation equipment.[9]

  • Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4]

Personal Protective Equipment (PPE):

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for any signs of degradation before use.[2]

  • Eye/Face Protection: Use safety goggles and a face shield to protect against splashes.

  • Skin and Body Protection: Wear a flame-retardant lab coat, long pants, and closed-toe shoes. For larger quantities or increased risk of splashing, chemical-resistant aprons and boots are recommended.

  • Respiratory Protection: If there is a risk of exceeding exposure limits or in case of ventilation failure, a full-face respirator with appropriate cartridges (e.g., organic vapor) is necessary.

Diagram: Hierarchy of Controls for Handling 2-Chloroallyl Isothiocyanate

G cluster_0 Hierarchy of Controls Elimination Elimination (Not Feasible) Substitution Substitution (Use a less hazardous chemical) Engineering Engineering Controls (Fume Hood, Ventilation) Administrative Administrative Controls (SOPs, Training) PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat)

Caption: Most effective to least effective safety controls.

Section 3: Protocols for Safe Handling and Storage

Adherence to strict protocols is crucial for mitigating the risks associated with 2-chloroallyl isothiocyanate.

Protocol 3.1: General Handling

  • Preparation: Before starting any work, ensure all necessary PPE is worn correctly. Confirm the chemical fume hood is functioning properly. Prepare all necessary equipment and reagents.

  • Aliquotting: Use spark-proof tools and ground all equipment when transferring the material to prevent static discharge.[9] Handle the product in a closed system or with appropriate exhaust ventilation whenever possible.[2]

  • Reaction Setup: When setting up reactions, add 2-chloroallyl isothiocyanate slowly to the reaction mixture. Be aware that reactions with nucleophiles like amines can be exothermic.

  • Post-Handling: After handling, wash hands and any exposed skin thoroughly.[4] Decontaminate all equipment used.

Protocol 3.2: Storage

  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[2][7]

  • Conditions: Store in a flammables-approved area, away from heat, sparks, and ignition sources.[2][4] The compound is moisture-sensitive; store under an inert atmosphere if necessary.[4]

  • Segregation: Store away from incompatible materials such as acids, strong bases, oxidizing agents, alcohols, and amines.[4][9]

  • Security: Store in a locked cabinet or an area accessible only to authorized personnel.[7]

Section 4: Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

Protocol 4.1: Accidental Release or Spill

  • Evacuate: Immediately evacuate all non-essential personnel from the area.

  • Ignition Sources: Remove all sources of ignition.[4]

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For small spills, absorb the material with an inert absorbent such as sand, silica gel, or universal binder.[2] Do not use combustible materials like sawdust.

  • Collection: Use spark-proof tools to collect the absorbed material into a suitable, closed container for disposal.[2]

  • Decontamination: Clean the spill area thoroughly.

Protocol 4.2: First Aid Measures

  • Inhalation: Move the person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[2]

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[9]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of water or milk to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9]

Diagram: Emergency Response Workflow

G Start Spill or Exposure Occurs Assess Assess Situation (Is it safe to approach?) Start->Assess Evacuate Evacuate Area Alert Supervisor Assess->Evacuate No FirstAid Administer First Aid (See Protocol 4.2) Assess->FirstAid Yes (Exposure) SpillControl Control Spill (See Protocol 4.1) Assess->SpillControl Yes (Spill) Report Report Incident Evacuate->Report Medical Seek Immediate Medical Attention FirstAid->Medical SpillControl->Report Medical->Report

Caption: Decision tree for responding to an emergency.

Section 5: Waste Disposal

Waste generated from 2-chloroallyl isothiocyanate is classified as hazardous waste.[2]

Protocol 5.1: Disposal of Unused Material and Contaminated Waste

  • Collection: Collect all waste, including unused material and contaminated absorbents, in clearly labeled, sealed containers.

  • Storage: Store waste containers in a designated, secure area away from incompatible materials.

  • Disposal: Dispose of the hazardous waste through a licensed professional waste disposal service. Do not dispose of it in the sanitary sewer.[4] Empty containers may retain product residue and should be treated as hazardous.[2]

Section 6: Applications in Research and Development

The primary utility of 2-chloroallyl isothiocyanate lies in its role as a reactive intermediate in organic synthesis. The isothiocyanate group is a powerful electrophile that readily reacts with nucleophiles, making it a valuable building block for creating more complex molecules.

Key Applications:

  • Agrochemical Synthesis: 2-Chloroallyl isothiocyanate is explicitly mentioned as an intermediate in the production of plant-protection agents and herbicides.[1][4][6] Its structure can be incorporated into larger molecules designed to have specific biological activities against pests or weeds.

  • Organic Synthesis: The reactivity of the isothiocyanate group allows for the synthesis of a wide range of derivatives, such as thioureas, which are important scaffolds in medicinal chemistry and materials science. While specific applications of 2-chloroallyl isothiocyanate in these fields are not extensively documented in public literature, its potential is analogous to other isothiocyanates used in these areas.[11]

The synthesis of 2-chloroallyl isothiocyanate itself, typically from 2,3-dichloro-1-propene, is a key process that enables its use in these applications.[5][6] Researchers using this compound are likely involved in developing new agrochemicals or exploring novel synthetic pathways where its unique combination of functional groups is advantageous.

References

  • Google Patents. (2012).
  • ResearchGate. (2014). Patent No. US 8,785,673 B2: Method for producing 2-chloroallyl thiocyanate and 2-chloroallyl isothiocyanate. [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Allyl isothiocyanate, 94%. [Link]

  • Google Patents. (2012).
  • MDPI. (2021). Effects of Glucosinolate-Derived Isothiocyanates on Fungi: A Comprehensive Review. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Safe Handling & Storage of Allyl Isothiocyanate Liquid. [Link]

  • NIST. (n.d.). 2-Chloroallyl isothiocyanate. [Link]

  • Arkivoc. (2015). Reactivity and diverse synthetic applications of acyl isothiocyanates. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Chloro-3-isothiocyanatopropene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Chloro-3-isothiocyanatopropene (CAS 14214-31-4). This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yield and purity. As an important intermediate for neonicotinoid insecticides such as thiamethoxam and clothianidin, mastering its synthesis is crucial for many research and development pipelines.[1][2]

This document provides in-depth, field-proven insights in a direct question-and-answer format, moving beyond simple protocols to explain the fundamental chemistry behind each experimental step.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common foundational questions regarding the synthesis of 2-Chloro-3-isothiocyanatopropene.

Q1: What is the primary synthetic route for 2-Chloro-3-isothiocyanatopropene?

The most common and industrially relevant method for synthesizing 2-Chloro-3-isothiocyanatopropene is through a nucleophilic substitution reaction.[1][2] This reaction involves treating 2,3-dichloropropene with a thiocyanate salt, such as sodium thiocyanate (NaSCN) or potassium thiocyanate (KSCN).[1][2] The thiocyanate anion (SCN⁻) acts as the nucleophile, displacing one of the chloride atoms from the 2,3-dichloropropene backbone.

The general reaction is as follows: CH₂=CClCH₂Cl + NaSCN → CH₂=CClCH₂NCS + NaCl[1]

Q2: Which starting materials and solvents are recommended?

Starting Materials:

  • Electrophile: 2,3-Dichloropropene is the standard substrate.[3] The quality of this reagent is critical; ensure it is free from significant amounts of isomers or decomposition products.

  • Nucleophile: Sodium thiocyanate (NaSCN) is frequently used due to its cost-effectiveness and reactivity.[1][4] Potassium thiocyanate (KSCN) is a viable alternative.[5] It's crucial to use an anhydrous grade of the salt, as water can interfere with the reaction.

Solvents: Polar aprotic solvents are highly recommended as they can dissolve the ionic thiocyanate salt while not excessively solvating the nucleophile, thus enhancing its reactivity.

  • Acetonitrile: This is a commonly cited solvent that provides good solubility for the reactants and facilitates the desired SN2 reaction pathway.[1][6]

  • Other Options: While less common in literature for this specific synthesis, other polar aprotic solvents like DMF or DMSO could theoretically be used, but may require more complex workups due to their high boiling points.[7]

Q3: Why is temperature control critical during this synthesis?

Temperature control influences reaction rate, selectivity, and product stability.

  • Reaction Rate: The reaction is typically performed at an elevated temperature, often under reflux, to ensure a reasonable reaction rate.[1] A common protocol involves heating to reflux in acetonitrile for several hours.[1]

  • Selectivity & Isomerization: The thiocyanate ion is an ambident nucleophile, meaning it can attack from either the sulfur or the nitrogen atom.[8] Attack from the sulfur atom (the "softer" end) is often kinetically favored, leading to the formation of the undesired isomer, 2-chloroallyl thiocyanate. Attack from the nitrogen atom (the "harder" end) yields the desired 2-Chloro-3-isothiocyanatopropene.[8] Heating the reaction mixture, particularly during the workup or distillation, promotes the thermodynamic rearrangement (isomerization) of the thiocyanate to the more stable isothiocyanate.[5][9]

Q4: What is the role of a catalyst in this reaction?

While the reaction can proceed without a catalyst, the addition of a phase-transfer catalyst (PTC) can significantly accelerate the reaction, especially if the solubility of the thiocyanate salt in the organic solvent is limited.[10][11]

  • Mechanism of Action: A PTC, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), facilitates the transport of the thiocyanate anion from the solid phase (or an aqueous phase) into the organic phase where the 2,3-dichloropropene is dissolved.[7][12] This increases the effective concentration of the nucleophile in the reaction medium, leading to faster conversion.[10]

  • Benefits: Using a PTC can lead to higher yields, shorter reaction times, and milder reaction conditions.[10]

Part 2: Troubleshooting Guide

This section addresses specific experimental issues in a problem-solution format.

Problem: Low or No Product Yield

Q: My reaction yield is consistently below 50%. What are the potential causes and how can I improve it?

Low yield is a common issue that can stem from several factors. A systematic approach is required to identify the root cause.

Potential Cause Explanation & Recommended Action
Poor Reagent Quality Moisture: The thiocyanate salt must be anhydrous. Water can hydrolyze the product and interfere with the nucleophile. Action: Dry the NaSCN or KSCN in a vacuum oven before use. Use anhydrous solvents.[4] Purity: Impurities in the 2,3-dichloropropene can lead to side reactions. Action: Verify the purity of your starting material by GC or NMR. Purify by distillation if necessary.
Incorrect Stoichiometry A slight excess of the thiocyanate salt is sometimes used to drive the reaction to completion. However, a large excess can complicate purification. Action: Start with a molar ratio of 2,3-dichloropropene to NaSCN of 1:1.05 or 1:1.1.[13] Optimize from there based on reaction monitoring.
Insufficient Temperature or Time The reaction may be too slow at lower temperatures, leading to incomplete conversion. Action: Ensure the reaction is maintained at a consistent reflux temperature. Monitor the reaction progress using GC or TLC. If the reaction stalls, consider extending the reflux time. A typical duration is 3.5 hours or more.[1][14]
Sub-optimal Mixing In a heterogeneous reaction (solid salt in liquid solvent), inefficient stirring can limit the interaction between reactants. Action: Use a mechanical stirrer and ensure vigorous agitation throughout the reaction to maximize the surface area of the salt exposed to the solvent.
Product Loss During Workup The product is a volatile liquid.[1] Significant loss can occur if the solvent is removed too aggressively or at too high a temperature before distillation. Action: Use a rotary evaporator with controlled vacuum and a moderately warm water bath. Ensure all joints are well-sealed.
Problem: Significant Isomeric Impurity

Q: My purified product contains a major impurity with the same mass, which I suspect is an isomer. What is it and how can I eliminate it?

The primary impurity is almost certainly 2-chloroallyl thiocyanate , the kinetic product formed from S-attack of the ambident thiocyanate nucleophile.[8][9] The desired isothiocyanate is the thermodynamically more stable product.

Mechanism: S-Attack vs. N-Attack

The diagram below illustrates the competing reaction pathways.

G reagents 2,3-Dichloropropene + SCN⁻ kinetic_product 2-Chloroallyl Thiocyanate (S-Attack, Kinetic Product) reagents->kinetic_product  Faster Path thermo_product 2-Chloro-3-isothiocyanatopropene (N-Attack, Thermodynamic Product) reagents->thermo_product Slower Path isomerization Isomerization (Heat) kinetic_product->isomerization Rearrangement isomerization->thermo_product caption Ambident Reactivity of Thiocyanate

Caption: Step-by-step purification process.
  • Step 1: Filtration: After cooling the reaction mixture to room temperature, the precipitated inorganic salt (e.g., NaCl) must be removed. Use vacuum filtration and wash the filter cake with a small amount of fresh solvent (acetonitrile) to recover any trapped product.

  • Step 2: Solvent Removal: Concentrate the filtrate using a rotary evaporator. Be cautious not to use excessive heat at this stage to avoid premature decomposition.

  • Step 3: Thermal Isomerization: As discussed previously, heat the crude, solvent-free oil to convert the thiocyanate isomer to the desired isothiocyanate. This step is critical for maximizing the final yield of the correct product. [14]* Step 4: Vacuum Distillation: The final purification is achieved by distillation under reduced pressure. This is necessary because the product has a relatively high boiling point (e.g., 73-76°C at 2.4 kPa). [1][2]Distilling under vacuum prevents thermal decomposition that might occur at its atmospheric boiling point. Collect the fraction at the correct temperature and pressure.

Part 3: Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-3-isothiocyanatopropene

Disclaimer: This protocol is for informational purposes only. All laboratory work should be conducted with appropriate safety precautions, including the use of a fume hood and personal protective equipment.

  • Reagent Preparation:

    • To a 500 mL three-necked flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add anhydrous sodium thiocyanate (NaSCN, 44.6 g, 0.55 mol).

    • Add 250 mL of anhydrous acetonitrile.

  • Reaction Setup:

    • Begin vigorous stirring to create a suspension of the NaSCN.

    • Add 2,3-dichloropropene (55.5 g, 0.50 mol) to the flask.

    • If using a phase-transfer catalyst, add tetrabutylammonium bromide (TBAB, 1.6 g, 0.005 mol).

  • Reaction Execution:

    • Heat the mixture to a gentle reflux (approx. 82°C for acetonitrile) using a heating mantle.

    • Maintain reflux with vigorous stirring for 4-6 hours.

  • Reaction Monitoring:

    • Periodically (e.g., every hour), take a small aliquot from the reaction mixture, filter it, and analyze by GC or TLC (e.g., using a hexane/ethyl acetate mobile phase) to monitor the disappearance of the 2,3-dichloropropene starting material.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a Büchner funnel to remove the precipitated sodium chloride (NaCl) and any unreacted NaSCN. Wash the solid cake with a small amount of acetonitrile (2 x 20 mL).

    • Combine the filtrates and concentrate them using a rotary evaporator.

    • Transfer the resulting crude oil to a distillation flask. Heat the oil in an oil bath at 140°C for 1 hour to ensure complete isomerization of any 2-chloroallyl thiocyanate to the desired product. [14] * Arrange the apparatus for vacuum distillation.

    • Carefully distill the product under reduced pressure, collecting the fraction that boils at 73-76°C / 2.4 kPa (18 mmHg). [1][2] * The final product should be a colorless to pale yellow liquid. [1][15]

References

  • Wikipedia. Allyl isothiocyanate . [Link]

  • PubChem. Allyl isothiocyanate . [Link]

  • International Journal of Innovative Research in Science, Engineering and Technology. Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products . [Link]

  • PMC (PubMed Central). Enantioconvergent nucleophilic substitution via synergistic phase-transfer catalysis . [Link]

  • Edinburgh Research Explorer. Enantioconvergent nucleophilic substitution via synergistic phase-transfer catalysis . [Link]

  • Google Patents.
  • St. Paul's Cathedral Mission College. NUCLEOPHILIC SUBSTITUTION REACTION SEM-2, CC-3 PART-11, PPT-26 CONTENTS Phase Transfer Catalyst (PTC) Salt Effect . [Link]

  • Google Patents.
  • Journal of the American Chemical Society. Thin-layer phase-transfer catalysis in the reaction of alkyl chlorides and a solid formate salt . [Link]

  • Google Patents.
  • Chemistry LibreTexts. Reactions of Dihalides . [Link]

  • ChemRxiv. Recent Advancement in the Synthesis of Isothiocyanates . [Link]

  • Wikipedia. Sodium thiocyanate . [Link]

  • PMC (PubMed Central). Straightforward Access to Thiocyanates via Dealkylative Cyanation of Sulfoxides . [Link]

  • Organic Chemistry Portal. Thiocyanate synthesis by C-S coupling or substitution . [Link]

  • ChemRxiv. Recent Advancement in Synthesis of Isothiocyanates . [Link]

  • MDPI. Paired Electrolysis Enabled Cyanation of Diaryl Diselenides with KSCN Leading to Aryl Selenocyanates . [Link]

  • PMC (PubMed Central). Photocascade chemoselective controlling of ambident thio(seleno)cyanates with alkenes via catalyst modulation . [Link]

  • Chongqing Chemdad Co., Ltd. 2-chloro-3-isothiocyanato-prop-1-ene . [Link]

  • Organic Syntheses. Procedure for the preparation of 2-cyanoethanethiol . [Link]

  • Carl ROTH. Safety Data Sheet: Sodium thiocyanate . [Link]

  • PubChem. 2,3-Dichlorophenyl Isothiocyanate . [Link]

  • Arkivoc. Reactivity and diverse synthetic applications of acyl isothiocyanates . [Link]

  • Bridgewater College Digital Commons. Purification and Isolation of α-Chloro-β-Lactone Precursor . [Link]

Sources

Technical Support Center: Purification of Crude 2-Chloroallyl Isothiocyanate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 2-chloroallyl isothiocyanate. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and detailed protocols in a practical question-and-answer format. Our goal is to synthesize technical accuracy with field-proven insights to help you navigate the challenges associated with purifying this reactive and versatile chemical intermediate.

Frequently Asked Questions (FAQs)
Q1: What are the typical impurities in crude 2-chloroallyl isothiocyanate, and why are they present?

A1: Understanding the impurity profile is the first step toward a successful purification strategy. The most common impurities arise directly from the typical synthesis route, which involves the reaction of 2,3-dichloro-1-propene with a thiocyanate salt (e.g., sodium or potassium thiocyanate).[1][2]

The primary impurities you are likely to encounter are:

  • 2-Chloroallyl thiocyanate: This is a constitutional isomer of your target compound. In the synthesis, the thiocyanate ion (SCN⁻) is an ambident nucleophile, meaning it can attack from either the sulfur or the nitrogen atom. Attack from the sulfur atom, which is kinetically favored, forms the thiocyanate isomer.[3]

  • Unreacted 2,3-dichloro-1-propene: Incomplete reaction will leave residual starting material in your crude product.[3]

  • Polymeric Materials: The allyl group in the molecule makes it susceptible to polymerization, especially when heated or exposed to light. This can result in non-volatile, tar-like residues.

  • Solvents and Phase-Transfer Catalysts: If the synthesis was performed in a solvent or used a phase-transfer catalyst (like a quaternary ammonium salt), trace amounts may remain after initial workup.[1][2]

The key takeaway is that the thiocyanate isomer is almost always present and must be addressed during purification.

Q2: My crude product is a mix of 2-chloroallyl isothiocyanate and its thiocyanate isomer. How do I convert the isomer to my desired product?

A2: Fortunately, the 2-chloroallyl thiocyanate isomer can be converted to the more thermodynamically stable 2-chloroallyl isothiocyanate through thermal rearrangement.[2][3] This isomerization is often conveniently combined with purification by distillation.

The process involves heating the crude mixture. The elevated temperature provides the activation energy for the[4][4]-sigmatropic rearrangement of the allyl thiocyanate to the allyl isothiocyanate. Patents describing the synthesis of 2-chloroallyl isothiocyanate explicitly state that heating the reaction mixture, for example during a distillative workup, is sufficient to complete the conversion.[1][2][5]

dot

Caption: Thermal Isomerization Pathway.

Q3: What is the recommended primary purification technique for crude 2-chloroallyl isothiocyanate?

A3: Vacuum fractional distillation is the most effective and industrially relevant method for the primary purification of 2-chloroallyl isothiocyanate.[5] This single operation accomplishes three critical tasks simultaneously:

  • Isomerization: Provides the necessary heat to convert the residual 2-chloroallyl thiocyanate to the desired product.[2]

  • Separation: Efficiently removes lower-boiling impurities (like unreacted 2,3-dichloro-1-propene) and non-volatile residues (polymers, salts).

  • Purification: Yields the final product in a relatively pure state.

Using a vacuum is crucial because it lowers the boiling point, which minimizes the risk of thermal degradation and polymerization that can occur at atmospheric pressure.[6]

PropertyValueSource
Molecular Formula C₄H₄ClNS[7]
Molecular Weight 133.60 g/mol [7]
CAS Number 14214-31-4[7]
Boiling Point 64-68°C @ 10-13 mmHg[5]
Predicted Boiling Point ~178°C @ 760 mmHg[8]
  • Apparatus Setup: Assemble a fractional distillation apparatus equipped with a Vigreux column, a vacuum-adapter, and receiving flasks. Ensure all glassware is dry.

  • Charging the Flask: Charge the distillation flask with the crude 2-chloroallyl isothiocyanate. Add a few boiling chips or a magnetic stir bar for smooth boiling.

  • Applying Vacuum: Slowly and carefully apply vacuum to the system to the desired pressure (e.g., 10-15 mmHg).

  • Heating: Begin heating the distillation flask using a heating mantle.

  • Collecting Fractions:

    • Fore-run: Collect the first fraction, which will primarily contain low-boiling impurities like unreacted 2,3-dichloro-1-propene.

    • Main Fraction: As the temperature at the distillation head stabilizes at the expected boiling point (e.g., ~64-68°C at 10-13 mmHg), switch to a clean receiving flask to collect the purified 2-chloroallyl isothiocyanate.[5]

    • Residue: Do not distill to dryness. Leave a small amount of residue in the distillation flask, which will contain polymers and other non-volatile impurities.

  • Validation: Analyze the collected main fraction by GC/MS or ¹H NMR to confirm purity and identity.

Troubleshooting Guide
Q4: My distillation yield is low, and I have a significant amount of dark, tarry residue. What went wrong?

A4: This is a classic sign of thermal decomposition or polymerization. Isothiocyanates, especially allylic ones, can be thermally sensitive.[6]

dot

Troubleshooting_Low_Yield Start Problem: Low Yield & Tarry Residue Cause1 Cause: Excessive Temperature Start->Cause1 Cause2 Cause: Prolonged Heating Time Start->Cause2 Cause3 Cause: Presence of Contaminants Start->Cause3 Solution1 Solution: Improve Vacuum Cause1->Solution1 Lowers boiling point Solution2 Solution: Use Efficient Heating Cause2->Solution2 Reduces residence time at high temp. Solution3 Solution: Ensure Clean Glassware Cause3->Solution3 Prevents catalytic decomposition

Caption: Troubleshooting Logic for Low Distillation Yield.

Troubleshooting Steps:

  • Check Your Vacuum: The most common culprit is an insufficient vacuum. A higher pressure requires a higher temperature, accelerating decomposition. Ensure all joints are properly sealed and your vacuum pump is functioning correctly.

  • Heating Mantle Temperature: Do not overheat the distillation pot. The mantle temperature should be only 20-30°C higher than the liquid's boiling point.

  • Insulate the Column: Insulating the distillation column (e.g., with glass wool or aluminum foil) ensures a proper temperature gradient and can prevent the need for excessive pot temperatures.

Q5: After distillation, my product is still contaminated with the thiocyanate isomer. How can I fix this?

A5: This indicates that the thermal isomerization was incomplete. The time-at-temperature was insufficient for full conversion.

Solutions:

  • Re-distill with a "Heat Soak": Before beginning the distillation, heat the crude mixture at a temperature below its boiling point (e.g., 80-90°C) for 1-2 hours under an inert atmosphere.[2] This "heat soak" period allows the isomerization to proceed to completion before you begin separating the components.

  • Slower Distillation: A very rapid distillation may not allow enough time in the hot vapor phase for the rearrangement to occur. Perform the distillation more slowly to increase the residence time.

Q6: I need exceptionally high-purity 2-chloroallyl isothiocyanate (>99%). Is distillation enough?

A6: While vacuum distillation is excellent for bulk purification, achieving >99% purity may require a secondary technique like column chromatography, especially if you have closely boiling impurities.[9]

  • Stationary Phase: Silica gel is a good starting point.

  • Mobile Phase: Use a non-polar solvent system. A gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing to 5-10% ethyl acetate) is recommended. The less polar isothiocyanate will elute before more polar impurities.

  • Loading: Load the distilled product onto the column, either neat or dissolved in a minimal amount of the initial mobile phase (e.g., hexanes).

  • Elution: Run the column, collecting fractions.

  • Monitoring: Monitor the fractions by Thin Layer Chromatography (TLC) using a suitable stain (e.g., potassium permanganate) as isothiocyanates may not be UV-active.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation), being careful not to use excessive heat to avoid product loss.

Q7: What are the best practices for handling and storing purified 2-chloroallyl isothiocyanate to maintain its purity?

A7: Isothiocyanates are reactive electrophiles and can degrade over time. Proper handling and storage are critical to preserving purity.[10][11]

  • Moisture Sensitivity: Isothiocyanates can react with water. Always handle and store the compound under dry conditions.[10]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and reaction with atmospheric moisture.

  • Temperature: Store in a refrigerator or freezer (-20°C is preferable) to slow down potential degradation or polymerization pathways.[12]

  • Light: Protect from light by storing in an amber vial or by wrapping the container in aluminum foil.

  • Personal Protective Equipment (PPE): Always handle 2-chloroallyl isothiocyanate in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[12][13]

By following these guidelines, you can ensure the long-term stability and purity of your 2-chloroallyl isothiocyanate for downstream applications.

References
  • Andreasson, E., & Jorgensen, L. B. (2015). Derivatization of isothiocyanates and their reactive adducts for chromatographic analysis. Phytochemistry, 118, 109–115.
  • Andini, S., et al. (2021). Simultaneous Analysis of Glucosinolates and Isothiocyanates by Reversed-Phase Ultra-High-Performance Liquid Chromatography–Electron Spray Ionization–Tandem Mass Spectrometry. Journal of Agricultural and Food Chemistry, 69(4), 1348-1357. [Link]

  • Kyriakoudi, A., et al. (2022). Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. Molecules, 27(9), 2669. [Link]

  • Kyriakoudi, A., et al. (2022). Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources. Molecules, 27(6), 1968. [Link]

  • Salehi, B., et al. (2022). Health Benefits, Applications, and Analytical Methods of Freshly Produced Allyl Isothiocyanate. Molecules, 27(19), 6193. [Link]

  • Le, C. L., et al. (2012). Improvement in determination of isothiocyanates using high-temperature reversed-phase HPLC. Journal of Separation Science, 35(14), 1788-1795. [Link]

  • Shin, S. G., et al. (2024). Synthesis of multifunctionalized allyl isothiocyanates via isomerization of Morita-Baylis-Hillman adduct-derived allylic thiocyanates. ResearchGate. [Link]

  • Helfrich, J., et al. (2014). Method for producing 2-chloroallyl thiocyanate and 2-chloroallyl isothiocyanate.
  • Nakamura, K., et al. (1997). Process for producing isothiocyanate derivatives. European Patent Office, EP 0761649 A2. [Link]

  • Herriott, A. (2017). Synthesis of Isothiocyanates: An Update. Molecules, 22(5), 817. [Link]

  • Lee, J. H., et al. (2007). Synthesis method for allyl isothiocyanate.
  • Helfrich, J., et al. (2014). Method for producing 2-chloroallyl thiocyanate and 2-chloroallyl isothiocyanate.
  • Helfrich, J., et al. (2014). Method for producing 2-chloroallyl thiocyanate and 2-chloroallyl isothiocyanate. ResearchGate. [Link]

  • Kyriakoudi, A., et al. (2022). Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources. MDPI. [Link]

  • Kyriakoudi, A., et al. (2022). Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources. ResearchGate. [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Allyl isothiocyanate, 94%. Cole-Parmer. [Link]

  • NIST. (n.d.). 2-Chloroallyl isothiocyanate. NIST WebBook. [Link]

  • Kyriakoudi, A., et al. (2022). Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. ResearchGate. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Safe Handling & Storage of Allyl Isothiocyanate Liquid. ningbo-inno.com. [Link]

  • ResearchGate. (n.d.). Preparation of isothiocyanates. ResearchGate. [Link]

  • Drewes, M., et al. (2001). Process for preparing 2-chloro-5-chloromethylthiazole.
  • ResearchGate. (n.d.). Non-conventional techniques applied for the extraction of isothiocyanates from cruciferous vegetables. ResearchGate. [Link]

  • Chitpan, M., et al. (2015). Scheme for hydrolysis (A) and thermal degradation (B) of allyl isothiocyanate. ResearchGate. [Link]

  • Jeschke, V., et al. (2019). Mechanisms of Isothiocyanate Detoxification in Larvae of Two Belowground Herbivores, Delia radicum and D. floralis (Diptera: Anthomyiidae). Frontiers in Plant Science, 10, 131. [Link]

  • Thaworn, R., et al. (2015). Stability studies of isothiocyanates and nitriles in aqueous media. Songklanakarin Journal of Science and Technology, 37(6), 625-630. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of isothiocyanates. Organic Chemistry Portal. [Link]

  • Liu, T. T., & Yang, T. S. (2010). Stability and antimicrobial activity of allyl isothiocyanate during long-term storage in an oil-in-water emulsion. Journal of Food Science, 75(5), C445-51. [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Chloroethyl isothiocyanate (CAS 6099-88-3). Cheméo. [Link]

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Technical Support Center: Catalytic Synthesis of 2-Chloro-3-isothiocyanatopropene

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, chemists, and process development professionals engaged in the synthesis of 2-chloro-3-isothiocyanatopropene. This key intermediate, vital for the production of neonicotinoid insecticides like thiamethoxam and clothianidin, is typically synthesized via the reaction of 2,3-dichloropropene with a thiocyanate salt.[1][2][3] The efficiency, selectivity, and kinetics of this reaction are critically dependent on the choice and application of a suitable catalyst.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during experimentation, focusing on the pivotal role of catalysis in controlling reaction outcomes.

Part 1: Frequently Asked Questions (FAQs) - Core Principles

This section addresses fundamental questions regarding the catalytic synthesis of 2-chloro-3-isothiocyanatopropene.

Q1: What is the fundamental reaction for synthesizing 2-chloro-3-isothiocyanatopropene?

A: The synthesis is a nucleophilic substitution reaction where the chlorine atom on the allylic carbon of 2,3-dichloropropene is displaced by a thiocyanate salt, typically sodium thiocyanate (NaSCN) or potassium thiocyanate (KSCN). The reaction is generally performed in a polar aprotic solvent like acetonitrile.[1][3][4]

Reaction Equation: CH₂=CHClCH₂Cl + NaSCN --(Catalyst)--> CH₂=CHClCH₂NCS + NaCl[1][4]

Q2: Why is a catalyst essential for optimizing this reaction's kinetics?

A: While the reaction can proceed without a catalyst, it is often slow and inefficient. A catalyst is crucial for several reasons:

  • Lowering Activation Energy: Catalysts provide an alternative reaction pathway with a lower activation energy, significantly increasing the reaction rate without being consumed in the process.[5][6]

  • Enhancing Nucleophilicity: The reaction involves two phases (a solid thiocyanate salt and a liquid organic phase). A catalyst is required to effectively transport the thiocyanate nucleophile (SCN⁻) into the organic phase where the 2,3-dichloropropene is dissolved.

  • Improving Solubility: Catalysts can help overcome the low solubility of inorganic thiocyanate salts in common organic solvents.

Q3: What class of catalysts is most effective for this synthesis, and why?

A: Phase-Transfer Catalysts (PTCs) are exceptionally effective and widely documented for this type of nucleophilic substitution.[7][8] Quaternary ammonium salts, such as tetrabutylammonium bromide (TBAB), are common examples.

The causality behind their effectiveness lies in their amphipathic nature. The cationic head (e.g., (C₄H₉)₄N⁺) is soluble in the organic phase, while it can pair with the thiocyanate anion (SCN⁻). This ion pair is then shuttled from the solid/aqueous interface into the organic phase, making the "naked" and highly reactive thiocyanate anion available for reaction with the 2,3-dichloropropene.[9]

Q4: How does a Phase-Transfer Catalyst (PTC) mechanistically function in this specific reaction?

A: The PTC operates in a catalytic cycle, continuously shuttling the thiocyanate anion into the reaction medium.

PTC_Mechanism cluster_organic Organic Phase (e.g., Acetonitrile) cluster_solid Solid Phase Reactant CH₂=CHClCH₂Cl Product CH₂=CHClCH₂NCS Reactant->Product Nucleophilic Attack Catalyst_Return [Q⁺Cl⁻] Product->Catalyst_Return Forms Catalyst_Org [Q⁺SCN⁻] (Soluble Ion Pair) Catalyst_Org->Reactant Reacts with NaSCN NaSCN(s) Catalyst_Return->NaSCN Regenerates Catalyst NaSCN->Catalyst_Org Anion Exchange (Interface) NaCl NaCl(s)

Mechanism of Phase-Transfer Catalysis.

The cycle is as follows:

  • Anion Exchange: At the interface of the solid and organic phases, the quaternary ammonium cation (Q⁺) from the catalyst (e.g., TBAB, shown as Q⁺Br⁻ initially) exchanges its original anion for a thiocyanate anion from the NaSCN salt, forming a Q⁺SCN⁻ ion pair.

  • Phase Transfer: This new ion pair (Q⁺SCN⁻) is soluble in the organic solvent and diffuses away from the interface.

  • Nucleophilic Reaction: The poorly solvated and highly reactive SCN⁻ anion attacks the 2,3-dichloropropene, forming the desired product (2-chloro-3-isothiocyanatopropene) and releasing a chloride anion (Cl⁻).

  • Catalyst Regeneration: The catalyst cation (Q⁺) now pairs with the chloride anion, forming Q⁺Cl⁻. This ion pair diffuses back to the interface to exchange the Cl⁻ for another SCN⁻, thus completing the cycle.

Part 2: Troubleshooting Guide for Experimental Issues

This section provides a systematic, cause-and-effect approach to resolving common problems encountered during the synthesis.

Issue 1: Low or No Product Yield

Q: My reaction has run for the specified time, but analysis (TLC, GC-MS) shows a very low yield of 2-chloro-3-isothiocyanatopropene. What are the potential causes and how can I troubleshoot this?

A: Low yield is a multifaceted problem. A systematic investigation is the most effective approach.

Low_Yield_Troubleshooting cluster_checks Primary Investigation Points cluster_solutions Potential Solutions Start Low Yield Observed Catalyst Catalyst Inactive? Start->Catalyst Reagents Reagent Quality? Start->Reagents Conditions Reaction Conditions Correct? Start->Conditions Analysis Byproducts Formed? Start->Analysis Sol_Catalyst Use fresh catalyst Increase loading (e.g., 1-5 mol%) Ensure anhydrous conditions Catalyst->Sol_Catalyst Sol_Reagents Dry NaSCN thoroughly Distill 2,3-dichloropropene Use anhydrous solvent Reagents->Sol_Reagents Sol_Conditions Verify temperature (e.g., reflux) Increase stirring rate Check for leaks Conditions->Sol_Conditions Sol_Analysis Optimize conditions to favor N-alkylation (see Issue 2) Adjust work-up to isolate product Analysis->Sol_Analysis

Troubleshooting Flowchart for Low Yield.

Detailed Troubleshooting Steps:

  • Catalyst Integrity and Loading:

    • Cause: Phase-transfer catalysts can be hygroscopic. Absorbed water can hinder their activity. They can also degrade over time or if exposed to harsh conditions.

    • Solution: Use a fresh batch of the phase-transfer catalyst or dry it under vacuum before use. Ensure the catalyst loading is appropriate (typically 1-5 mol%). Too little catalyst will result in a slow reaction, while too much can sometimes complicate purification.[10]

  • Reagent Quality:

    • Cause: The presence of moisture is a primary culprit. Sodium thiocyanate is hygroscopic, and water can compete with the desired reaction. The 2,3-dichloropropene starting material may contain inhibitors or impurities from storage.

    • Solution: Dry the sodium thiocyanate in a vacuum oven before use. Use freshly distilled 2,3-dichloropropene and an anhydrous grade of solvent.

  • Reaction Conditions:

    • Cause: The reaction is often run at reflux in acetonitrile (approx. 82°C).[4] Insufficient temperature will lead to slow kinetics. In a biphasic system, inadequate stirring can cause mass transfer limitations, where the rate is limited by how fast the catalyst can shuttle anions, not the reaction itself.

    • Solution: Ensure the reaction mixture is reaching and maintaining the target reflux temperature. Use vigorous stirring (e.g., a magnetic stir bar at >500 RPM) to maximize the interfacial area between the solid and liquid phases.

Issue 2: Significant Formation of Isomeric Byproduct

Q: My GC-MS and NMR data show two primary products. Besides the desired isothiocyanate (-NCS), I am seeing a significant amount of the thiocyanate isomer (-SCN). How can I improve selectivity?

A: This is a classic problem related to the ambident nature of the thiocyanate nucleophile. The SCN⁻ ion has two nucleophilic sites: the "soft" sulfur atom and the "hard" nitrogen atom. The selectivity of alkylation at these sites is influenced by several factors.

  • Solvent Choice: Polar aprotic solvents like acetonitrile or DMF tend to favor N-alkylation, leading to the desired isothiocyanate.[11] Protic solvents (like ethanol or water) can solvate the nitrogen atom via hydrogen bonding, making the sulfur atom more available for attack and increasing the formation of the thiocyanate byproduct.

  • Leaving Group: The allylic chloride in 2,3-dichloropropene is a relatively "soft" electrophile, which can react at either site.

  • Counter-ion (Catalyst): The nature of the cation associated with the SCN⁻ in the organic phase matters. The "naked" anion provided by a PTC like TBAB is highly reactive and often leads to good selectivity for the thermodynamically more stable isothiocyanate product under these conditions.

Strategies to Improve Selectivity:

  • Strictly Anhydrous Conditions: Ensure your solvent and reagents are dry. Water is a protic contaminant that can favor S-alkylation.

  • Solvent Optimization: Confirm you are using a high-purity, polar aprotic solvent. Acetonitrile is the solvent of choice cited in the literature.[1][3][4]

  • Temperature Control: While higher temperatures increase the reaction rate, they can sometimes decrease selectivity. If byproduct formation is severe, consider running the reaction at a slightly lower temperature for a longer period.

Issue 3: Inconsistent Reaction Kinetics

Q: I am trying to study the reaction kinetics, but the rate of product formation is not reproducible between experimental runs. What variables should I control more carefully?

A: Reproducible kinetic studies demand rigorous control over all experimental parameters.

ParameterImpact on Kinetics & ReproducibilityRecommended Control Measures
Catalyst Loading The reaction rate is often directly proportional to the catalyst concentration. Small variations in the amount of catalyst added will lead to significant changes in the observed rate.Accurately weigh the catalyst on an analytical balance. Prepare a stock solution of the catalyst in the reaction solvent if performing multiple small-scale runs.
Stirring Rate In a solid-liquid PTC system, the reaction can be under mass-transfer control. If the stirring is not vigorous or consistent, the rate at which the catalyst reaches the solid surface becomes the rate-limiting step, not the intrinsic chemical reaction.Use a tachometer-controlled stirring hotplate. Ensure the stir bar size is adequate for the flask volume to create a significant vortex and ensure good mixing of the solid.
Temperature Reaction rates are highly sensitive to temperature (as described by the Arrhenius equation). A fluctuation of even 1-2 °C can alter the rate constant.Use an oil bath with a digital temperature controller for precise and uniform heating. Monitor the internal reaction temperature, not just the bath temperature.
Water Content Trace amounts of water can alter the solvency of the catalyst and the reactivity of the nucleophile, leading to inconsistent rates.Always use freshly dried reagents and anhydrous solvents. Assemble the reaction apparatus under an inert atmosphere (e.g., nitrogen or argon).

Part 3: Protocols and Methodologies

This section provides standardized protocols for conducting and monitoring the reaction.

Protocol 1: General Procedure for Catalyzed Synthesis of 2-Chloro-3-isothiocyanatopropene

This protocol is a representative example and should be adapted and optimized based on specific laboratory safety protocols and desired scale.

  • Reagent Preparation:

    • Dry sodium thiocyanate (NaSCN) in a vacuum oven at 100°C for 4-6 hours.

    • Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a thermometer, and a nitrogen inlet.

  • Reaction Setup:

    • To the flask, add dried sodium thiocyanate (1.2 equivalents).

    • Add the phase-transfer catalyst, e.g., tetrabutylammonium bromide (TBAB) (0.03 equivalents).

    • Add anhydrous acetonitrile to the flask.

    • Begin vigorous stirring.

    • Add 2,3-dichloropropene (1.0 equivalent) to the suspension via syringe.

  • Reaction Execution:

    • Heat the mixture to reflux (approx. 82°C) using a controlled-temperature oil bath.

    • Maintain reflux with vigorous stirring for the duration of the reaction (typically 3-4 hours, but should be monitored).[1][4]

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the solid sodium chloride byproduct and any unreacted NaSCN.

    • Concentrate the filtrate under reduced pressure to remove the acetonitrile.

    • The resulting crude oil can be purified by vacuum distillation to yield the final product.[3][4]

Protocol 2: Monitoring Reaction Kinetics via HPLC
  • Standard Preparation: Prepare a set of calibration standards of the purified product (2-chloro-3-isothiocyanatopropene) and the starting material (2,3-dichloropropene) in the mobile phase at known concentrations.

  • Sampling: At timed intervals (e.g., t = 0, 15, 30, 60, 120, 180 min), withdraw a small aliquot (e.g., 0.1 mL) from the vigorously stirring reaction mixture.

  • Quenching: Immediately quench the aliquot in a known volume (e.g., 1 mL) of cold mobile phase or a suitable solvent to stop the reaction and dilute the sample.

  • Sample Preparation: Filter the quenched sample through a 0.45 µm syringe filter to remove any particulate matter.

  • HPLC Analysis: Inject the prepared sample onto the HPLC system. Use the calibration curve to determine the concentration of the reactant and product at each time point.

Typical HPLC Parameters:

ParameterValue
Column C18 reverse-phase, 5 µm, 4.6 x 250 mm
Mobile Phase Isocratic mixture of Acetonitrile:Water (e.g., 60:40 v/v)
Flow Rate 1.0 mL/min
Detection UV detector at 245 nm (Isothiocyanates have a characteristic UV absorbance)
Injection Volume 10 µL

By plotting the concentration of the product versus time, the initial reaction rate can be determined. Comparing rates under different catalyst loads, temperatures, or stirring speeds provides quantitative data on the effect of these parameters on the reaction kinetics.

References

  • Solubility of Things. (n.d.). Catalysis in Organic Reactions. Available at: [Link]

  • Dreis, C. D., & Shah, R. (2023). Synthesis of Isothiocyanates: An Update. Molecules, 28(15), 5789. Available at: [Link]

  • MDPI. (n.d.). Recent Advances in the Synthesis of Isothiocyanates Using Elemental Sulfur. Available at: [Link]

  • Galaverna, R. S., et al. (2021). A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur. RSC Advances, 11(43), 26866-26875. Available at: [Link]

  • Reeves, W. P., et al. (1981). Phase Transfer Catalysis Preparation of Acyl Isothiocyanates. Synthetic Communications, 11(10), 781-785. Available at: [Link]

  • Ma, J., et al. (2023). Synthesis of Isothiocyanates from Primary Amines via Visible-Light Photocatalysis. Organic Letters, 25(31), 5692–5696. Available at: [Link]

  • Ma, J., et al. (2023). Synthesis of Isothiocyanates from Primary Amines via Visible-Light Photocatalysis. Organic Letters, 25(31), 5692–5696. Available at: [Link]

  • Taylor & Francis Online. (1981). Phase Transfer Catalysis Preparation of Acyl Isothiocyanates. Synthetic Communications, 11(10), 781-785. Available at: [Link]

  • ResearchGate. (n.d.). Scheme 1. Proposed reaction mechanism of formation of isothiocyanate. Available at: [Link]

  • Dembinski, R., et al. (1998). Preparation of 5-Alkylthio and 5-Arylthiotetrazoles from Thiocyanates Using Phase Transfer Catalysis. Synthetic Communications, 28(19), 3633-3640. Available at: [Link]

  • ChemistryTalk. (n.d.). Catalysis In Organic Reactions. Available at: [Link]

  • Aljamali, N. M. (2021). Review in Effect of Catalysis in Any Organic Reaction. International Journal of Pharmaceutical Research, 13(1). Available at: [Link]

Sources

Technical Support Center: Solvent Effects in Reactions with 2-Chloro-3-isothiocyanatopropene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Chloro-3-isothiocyanatopropene. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this versatile bifunctional reagent. My goal is to provide not just protocols, but a deeper understanding of the causality behind experimental choices, particularly concerning solvent effects. By mastering the role of the solvent, you can control reaction pathways, improve yields, and troubleshoot unexpected outcomes with confidence.

Section 1: Understanding the Dual Reactivity of 2-Chloro-3-isothiocyanatopropene

This molecule possesses two distinct electrophilic sites, making it a valuable synthetic intermediate.[1][2] Understanding the nature of these sites is the first step toward controlling its reactivity.

  • The Allylic Chloride: An sp³-hybridized carbon bonded to a chlorine atom. This site is susceptible to nucleophilic substitution reactions. The adjacent double bond allows for the stabilization of a potential carbocation intermediate, meaning both Sₙ1 and Sₙ2 pathways are possible.[1][3]

  • The Isothiocyanate Carbon: An sp-hybridized carbon double-bonded to both nitrogen and sulfur. This carbon is highly electrophilic and readily undergoes nucleophilic addition with a wide range of nucleophiles, such as amines and alcohols, to form thioureas and thiocarbamates, respectively.[1]

Frequently Asked Questions & Troubleshooting Guides

FAQ 1: My reaction is giving a low yield of the desired product. How does my choice of solvent affect the outcome?

Answer: Your choice of solvent is one of the most critical parameters influencing the reaction pathway and, consequently, the yield. Solvents don't just dissolve reactants; they actively participate in the reaction by stabilizing or destabilizing reactants, transition states, and intermediates. For 2-Chloro-3-isothiocyanatopropene, the solvent dictates whether a reaction favors an Sₙ1 or Sₙ2 pathway at the allylic chloride and modulates the reactivity of the nucleophile towards the isothiocyanate group.

The first step in troubleshooting is to identify the class of your solvent and understand its properties.

Table 1: Properties of Common Laboratory Solvents

SolventClassDielectric Constant (ε)Boiling Point (°C)
Water (H₂O)Polar Protic80.1100
Methanol (MeOH)Polar Protic32.765
Ethanol (EtOH)Polar Protic24.578
Acetonitrile (MeCN)Polar Aprotic37.582
Dimethylformamide (DMF)Polar Aprotic36.7153
Dimethyl Sulfoxide (DMSO)Polar Aprotic47189
AcetonePolar Aprotic20.756
Dichloromethane (DCM)Polar Aprotic9.140
Tetrahydrofuran (THF)Polar Aprotic7.566
HexaneNon-Polar1.969
TolueneNon-Polar2.4111
FAQ 2: I am trying to perform a nucleophilic substitution on the allylic chloride. Why is the reaction so slow in a polar aprotic solvent like DMF?

Answer: This is a classic issue that points to a mismatch between the desired mechanism and the solvent environment. The reactivity of the allylic chloride can proceed via two main pathways, Sₙ1 and Sₙ2, which are profoundly influenced by the solvent.

  • Sₙ2 Pathway: This pathway involves a backside attack by the nucleophile in a single, concerted step. It is favored by polar aprotic solvents (e.g., DMSO, DMF, Acetonitrile).[3] These solvents are poor hydrogen bond donors and do not strongly solvate the anionic nucleophile, leaving it "naked" and highly reactive.[4] If your reaction is slow, your nucleophile may be too weak or sterically hindered for an Sₙ2 reaction.

  • Sₙ1 Pathway: This pathway involves a two-step process where the leaving group departs first to form a resonance-stabilized allylic carbocation, which is then captured by the nucleophile. This mechanism is strongly favored by polar protic solvents (e.g., water, methanol, ethanol).[3][5] These solvents excel at stabilizing both the departing chloride anion and the carbocation intermediate through hydrogen bonding, thus lowering the activation energy for the initial ionization step.[6]

If you are observing a slow reaction in DMF, you are likely trying to force an Sₙ1-type reaction (with a weaker nucleophile) in an Sₙ2-favoring solvent, or your nucleophile is not potent enough for the Sₙ2 pathway.

Mechanistic_Choice cluster_SN2 Sₙ2 Pathway cluster_SN1 Sₙ1 Pathway Nuc_SN2 Strong Nucleophile Solvent_SN2 Polar Aprotic Solvent (e.g., DMSO, DMF, MeCN) Result_SN2 Fast Reaction Inversion of Stereochemistry Solvent_SN2->Result_SN2 Favors concerted attack Nuc_SN1 Weak Nucleophile Solvent_SN1 Polar Protic Solvent (e.g., H₂O, MeOH) Result_SN1 Carbocation Intermediate Potential for Rearrangement Racemization Solvent_SN1->Result_SN1 Stabilizes ions Start Reaction at Allylic Chloride Start->Nuc_SN2 Start->Nuc_SN1

Caption: Deciding between Sₙ1 and Sₙ2 pathways based on solvent and nucleophile.

Troubleshooting Protocol: Improving Substitution at the Allylic Chloride
  • Assess Your Nucleophile: Is it strong (e.g., N₃⁻, RS⁻, CN⁻) or weak (e.g., H₂O, ROH)?

  • Match Solvent to Mechanism:

    • For strong nucleophiles , use a polar aprotic solvent like acetonitrile or DMF to maximize nucleophilicity for an Sₙ2 reaction.

    • For weak nucleophiles , switch to a polar protic solvent like ethanol or a water/THF mixture to promote an Sₙ1 pathway by stabilizing the carbocation intermediate.

  • Monitor for Side Products: Be aware that Sₙ1 conditions can lead to allylic rearrangement products. If this is an issue, you must use Sₙ2 conditions.

FAQ 3: I am reacting an amine with 2-Chloro-3-isothiocyanatopropene, but I'm getting a complex mixture of products instead of the expected thiourea. What is happening?

Answer: This is a classic chemoselectivity problem. Because your amine is a nucleophile, it can attack both the isothiocyanate carbon (to form the desired thiourea) and the allylic chloride (to perform an Sₙ2 substitution). The solvent plays a crucial role in directing this selectivity.

  • Attack at Isothiocyanate: This is a nucleophilic addition reaction. Its rate is highly dependent on the nucleophilicity of the amine. Using a polar aprotic solvent (like DCM or THF) will enhance the amine's reactivity, favoring a rapid and clean reaction at the isothiocyanate.

  • Attack at Allylic Chloride: This is a nucleophilic substitution (Sₙ2). While also favored by polar aprotic solvents, the activation barrier for this substitution is often higher than for the addition to the isothiocyanate, especially with primary or secondary amines at moderate temperatures.

The problem arises when conditions inadvertently promote the substitution reaction. This can happen if:

  • High Temperatures are Used: Prolonged heating can provide the necessary activation energy for the Sₙ2 reaction to compete.

  • A Polar Protic Solvent is Used: A solvent like ethanol can solvate the amine, reducing its reactivity towards the isothiocyanate. Simultaneously, it can begin to promote an Sₙ1-type reaction at the chloride, leading to byproducts.

Chemoselectivity_Workflow Start Goal: React Amine with 2-Chloro-3-isothiocyanatopropene Solvent_Choice Choose Solvent System Start->Solvent_Choice Desired Desired Product: Thiourea (Attack at -NCS) Undesired Side Product: Amine Substitution (Attack at -Cl) Aprotic Polar Aprotic (DCM, THF) Low Temperature (0-25 °C) Solvent_Choice->Aprotic Optimal Protic Polar Protic (EtOH, MeOH) or High Temperature Solvent_Choice->Protic Suboptimal Aprotic->Desired Maximizes nucleophilicity for addition reaction Protic->Desired Reaction may still occur, but with side products Protic->Undesired Enables competing substitution reaction

Caption: Workflow for achieving chemoselective reaction of an amine at the isothiocyanate group.

Experimental Protocol: Selective Synthesis of a Thiourea Derivative

This protocol is designed to favor the reaction at the isothiocyanate group while minimizing substitution at the allylic chloride.

  • Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2-Chloro-3-isothiocyanatopropene (1.0 eq) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C using an ice bath. This reduces the rate of the potential Sₙ2 side reaction.

  • Nucleophile Addition: Dissolve the amine nucleophile (1.0-1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred, cooled solution of the isothiocyanate over 15-20 minutes.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.

  • Causality Check: The use of DCM (a polar aprotic, low-boiling solvent) and low temperature is deliberate. DCM does not strongly solvate the amine, keeping it highly reactive towards the most electrophilic site (the isothiocyanate carbon). The low temperature ensures that the activation energy for the competing Sₙ2 reaction at the chloride is not overcome.

FAQ 4: The compound appears to be unstable in my reaction medium, and I see decomposition. What solvents should I avoid?

Answer: 2-Chloro-3-isothiocyanatopropene is susceptible to hydrolysis.[7] You must avoid wet solvents and particularly aqueous conditions, especially under heating or with acid/base catalysis. The presence of water can lead to the hydrolysis of the isothiocyanate group to an amine and the allylic chloride to an allylic alcohol, creating a complex mixture.

Stability & Storage Recommendations:

  • Always use anhydrous solvents for reactions.

  • Store 2-Chloro-3-isothiocyanatopropene under an inert atmosphere, protected from moisture.

  • It is insoluble in water and soluble in most organic solvents.[8][9] For long-term storage of solutions, consider non-nucleophilic aprotic solvents like toluene or hexane, though it is best stored neat.

References

  • Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. (2019). Chemistry LibreTexts.[Link]

  • What is the result when the polarity of the solvent is increased in nucleophilic substitution? (2014). Chemistry Stack Exchange.[Link]

  • Alkyl Halides and Nucleophilic Substitution. University of Wisconsin-Madison Chemistry.[Link]

  • Why does the reactivity order of alkyl halides change with the use of a polar aprotic solvent? (2018). Quora.[Link]

  • Solvent Effects. (2022). Chemistry LibreTexts.[Link]

  • The effect of reaction solvent on the SN2 reaction. (2020). YouTube.[Link]

  • Solvent Effects. University of Calgary Chemistry.[Link]

Sources

Technical Support Center: By-product Analysis in 2-Chloro-3-isothiocyanatopropene Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 2-Chloro-3-isothiocyanatopropene (CAS 14214-31-4). This resource provides in-depth troubleshooting advice and answers to frequently asked questions concerning the synthesis, handling, and subsequent reactions of this versatile but challenging reagent. Our focus is on anticipating and resolving common issues related to by-product formation, ensuring the integrity and success of your experimental outcomes.

Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the fundamental properties and handling of 2-Chloro-3-isothiocyanatopropene.

Q1: What is 2-Chloro-3-isothiocyanatopropene and what are its primary applications?

A1: 2-Chloro-3-isothiocyanatopropene is a bifunctional organic compound featuring a reactive isothiocyanate group and a chloroallyl moiety.[1] It typically appears as a colorless to pale yellow liquid with a pungent odor.[1][2] Its primary industrial use is as a key intermediate in the synthesis of neonicotinoid insecticides, such as thiamethoxam and clothianidin.[2][3][4] In a research context, its unique structure makes it a valuable building block for synthesizing novel heterocyclic compounds and other complex organic molecules.[5]

Q2: What are the critical safety precautions for handling this compound?

A2: This compound is classified as highly toxic and corrosive. It is fatal if it comes into contact with skin and toxic if swallowed or inhaled.[6][7] All handling must be conducted in a well-ventilated chemical fume hood.[8] Mandatory personal protective equipment (PPE) includes chemical-resistant gloves (inspected before use), tightly fitting safety goggles, and a lab coat.[6] Avoid all contact with skin, eyes, and clothing.[7]

Q3: How should I properly store 2-Chloro-3-isothiocyanatopropene to ensure its stability?

A3: Proper storage is critical to prevent degradation. The reagent should be stored in a tightly closed container in a dry, cool, and well-ventilated area, with a recommended temperature of 2-8°C. It is highly susceptible to hydrolysis and should be protected from moisture.[6] Keep it away from heat, sparks, and open flames.[8]

Q4: What are the primary reactive sites on the molecule that I should be aware of?

A4: The molecule has three main sites of reactivity:

  • Isothiocyanate Carbon: This is a potent electrophile, readily attacked by nucleophiles like amines, alcohols, and thiols.[5][9]

  • Allylic Chloride: The chlorine atom can be displaced in nucleophilic substitution reactions.[1]

  • Alkene Double Bond: The double bond can participate in addition and cycloaddition reactions.[5] The interplay between these sites dictates the reaction outcomes and potential by-products.

Troubleshooting Guide: Synthesis and Reactions

This guide is designed to help you diagnose and solve specific issues encountered during your experiments.

Problem 1: Low Yield and Impurities During Synthesis

You are synthesizing 2-chloro-3-isothiocyanatopropene from 2,3-dichloropropene and a thiocyanate salt (e.g., NaSCN or KSCN) and observe low yields of the desired product along with significant impurities.[2][4]

Probable Cause A: Formation of the Thiocyanate Isomer

The thiocyanate ion (SCN⁻) is an ambident nucleophile, meaning it can attack through either the sulfur or the nitrogen atom. The initial, kinetically favored product is often the 2-chloroallyl thiocyanate isomer (R-SCN), while the desired 2-chloroallyl isothiocyanate (R-NCS) is the thermodynamically more stable product.[5]

Proposed Solution:

  • Thermal Rearrangement: The thiocyanate isomer can be converted to the desired isothiocyanate through heating. The synthesis is often performed at reflux in a solvent like acetonitrile for several hours to facilitate this rearrangement.[2][4]

  • Reaction Monitoring: Use Gas Chromatography-Mass Spectrometry (GC-MS) or Thin Layer Chromatography (TLC) to monitor the reaction. Look for the disappearance of the starting material and the intermediate thiocyanate isomer.

  • Catalyst Use: The use of a phase-transfer catalyst can sometimes improve the reaction rate and selectivity.[5]

Caption: Synthesis of 2-Chloro-3-isothiocyanatopropene and the key isomerization step.

Problem 2: Product Degradation During Workup or Purification

After a successful reaction, the isolated product is impure or the yield is significantly lower than expected following aqueous workup or distillation.

Probable Cause A: Hydrolysis

The isothiocyanate functional group is highly susceptible to hydrolysis, especially in the presence of water at non-neutral pH, which degrades the product into the corresponding amine.[6][10]

Proposed Solution:

  • Anhydrous Conditions: Use anhydrous solvents for extraction and workup whenever possible.

  • Controlled pH: If an aqueous wash is necessary, use a buffered or neutral solution (e.g., brine) and work quickly at low temperatures. Avoid strong acids or bases.

  • Drying: Thoroughly dry the organic layer with a drying agent like anhydrous sodium sulfate or magnesium sulfate before solvent evaporation.

Probable Cause B: Polymerization

The allylic double bond makes the molecule susceptible to radical polymerization, particularly at elevated temperatures required for atmospheric distillation.

Proposed Solution:

  • Vacuum Distillation: Purify the product via vacuum distillation to lower the boiling point and reduce thermal stress. The reported boiling point is 73-76°C at 2.4 kPa.[2]

  • Use of Inhibitors: If polymerization is strongly suspected, a small amount of a radical inhibitor (e.g., hydroquinone) can be added to the crude product before distillation.

Caption: Common degradation pathways for 2-Chloro-3-isothiocyanatopropene.

Problem 3: Unexpected Side Products in Reactions with Nucleophiles

You are reacting 2-Chloro-3-isothiocyanatopropene with a nucleophile (e.g., an amine or thiol) but are isolating unexpected by-products in addition to or instead of the expected adduct.

Probable Cause A: Competing Reaction at the Allylic Chloride

Harder nucleophiles, or reactions run at higher temperatures, may favor Sₙ2 displacement of the allylic chloride over addition to the "softer" electrophilic carbon of the isothiocyanate group.[11]

Proposed Solution:

  • Control Temperature: Run the reaction at the lowest feasible temperature to favor the generally more facile addition to the isothiocyanate.

  • Solvent Choice: The choice of solvent can influence reactivity. Polar aprotic solvents (e.g., acetonitrile, DMF) are common for these types of reactions.

  • Protecting Groups: In complex syntheses, it may be necessary to protect one functional group while reacting the other, though this is less common for this specific reagent.

Probable Cause B: Intramolecular Cyclization

The initial adduct formed from the nucleophilic attack on the isothiocyanate group may contain a new nucleophilic site that can then attack the chloroallyl moiety in an intramolecular fashion, leading to heterocyclic by-products.[9]

Proposed Solution:

  • Structural Elucidation: If an unexpected product is formed, use a combination of NMR (¹H, ¹³C), Mass Spectrometry, and IR spectroscopy to determine its structure. The formation of a ring will cause characteristic changes in the chemical shifts and coupling constants in the NMR spectrum.

  • Base Control: If the cyclization is base-catalyzed (e.g., by an excess of an amine nucleophile), using a stoichiometric amount of the nucleophile or adding a non-nucleophilic scavenger base might suppress the side reaction.

Analytical Protocols & Data

Accurate analysis is key to troubleshooting. Below are starting points for common analytical methods.

Data Presentation

Table 1: Physicochemical Properties of 2-Chloro-3-isothiocyanatopropene

Property Value Source(s)
CAS Number 14214-31-4 [12][13]
Molecular Formula C₄H₄ClNS [12]
Molecular Weight 133.60 g/mol [12]
Appearance Colorless to pale yellow liquid [1][2]
Boiling Point 73-76°C @ 2.4 kPa (18 mmHg) [2]
Density ~1.22 - 1.27 g/cm³ @ 20°C [2][6]

| Solubility | Insoluble in water; soluble in organic solvents |[2] |

Experimental Protocols

Protocol 1: GC-MS Analysis for Purity and By-product Identification

This method is ideal for assessing the purity of the synthesized reagent and identifying volatile by-products like the thiocyanate isomer.[14]

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent like dichloromethane or ethyl acetate.

  • Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Analysis: Inject 1 µL of the prepared sample.

  • Data Interpretation: Identify the main product peak by its retention time and mass spectrum (M⁺ expected at m/z 133/135 due to chlorine isotopes). Search for peaks with the same mass but different retention times, which could indicate isomers. Compare fragmentation patterns to library data or known standards to identify impurities.

Table 2: Suggested GC-MS Starting Parameters

Parameter Suggested Setting
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Injection Mode Split (e.g., 50:1)
Inlet Temp 250°C
Carrier Gas Helium, constant flow @ 1.0 mL/min
Oven Program 50°C (hold 2 min), ramp to 280°C @ 15°C/min, hold 5 min
MS Source Temp 230°C
MS Quad Temp 150°C

| Scan Range | 35-350 amu |

Visualization of Analytical Workflow

Caption: A logical workflow for troubleshooting using analytical chemistry.

References

  • Agency for Toxic Substances and Disease Registry. (n.d.). ANALYTICAL METHODS. Retrieved from [Link]

  • Eurofins. (2021). ANALYTICAL METHOD SUMMARIES. Retrieved from [Link]

  • Ministry of the Environment, Japan. (n.d.). III Analytical Methods. Retrieved from [Link]

  • Russian Chemical Bulletin. (2000). Reactions of perfluoro(3-isothiocyanato-2-methyl-2-pentene) with sulfur nucleophiles. Retrieved from [Link]

  • ChemRxiv. (2023). Non-enzymatic degradation of aliphatic Brassicaceae isothiocyanates during aqueous heat treatment. Retrieved from [Link]

  • TSI Journals. (n.d.). Utility of 2-Cyano-3, 3-Diphenylprop-2-enoyl Isothiocyanate as a Source of Quinazoline, Pyrimidine and Oxazine Derivatives. Retrieved from [Link]

  • Organic Chemistry. (2018). 18.04 Predicting Products of Nucleophilic Substitution Reactions [Video]. YouTube. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by Gas Chromatography. Retrieved from [Link]

Sources

Technical Support Center: A Guide to the Stability and Storage of 2-Chloroallyl Isothiocyanate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for 2-chloroallyl isothiocyanate. This document is intended for researchers, scientists, and professionals in drug development who utilize this versatile reagent in their work. As a reactive and sensitive compound, understanding the nuances of its stability and storage is paramount to achieving reproducible and successful experimental outcomes. This guide provides in-depth, field-proven insights into the proper handling, storage, and troubleshooting of 2-chloroallyl isothiocyanate, moving beyond standard data sheets to address the practical challenges encountered in a laboratory setting.

Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the stability and storage of 2-chloroallyl isothiocyanate.

Q1: What are the ideal storage conditions for 2-chloroallyl isothiocyanate?

A1: To ensure the longevity and purity of 2-chloroallyl isothiocyanate, it is crucial to store it under controlled conditions. The recommended storage temperature is between 2°C and 8°C.[1] It should be kept in a tightly sealed container, preferably under an inert atmosphere such as argon or nitrogen, to prevent exposure to moisture and air. The storage area should be dry, cool, and well-ventilated, away from sources of heat, sparks, or open flames.[1][2][3][4][5][6][7][8]

Q2: How sensitive is 2-chloroallyl isothiocyanate to moisture?

A2: 2-Chloroallyl isothiocyanate is moisture-sensitive.[4][9] The isothiocyanate functional group is electrophilic and susceptible to hydrolysis, which can lead to the formation of the corresponding amine and other degradation products.[10][11] Therefore, it is imperative to handle the compound using dry techniques and to store it in a manner that minimizes contact with atmospheric moisture.

Q3: What are the known incompatibilities of 2-chloroallyl isothiocyanate?

A3: This compound is incompatible with a range of substances, including strong oxidizing agents, strong bases, acids, alcohols, and amines.[2][5][8] Contact with these materials can lead to vigorous reactions, degradation of the reagent, and potentially hazardous situations. Always consult the Safety Data Sheet (SDS) before use and ensure that all equipment is clean and dry.

Q4: What is the expected shelf-life of 2-chloroallyl isothiocyanate?

A4: The shelf-life of 2-chloroallyl isothiocyanate is highly dependent on the storage conditions. When stored properly under the recommended conditions of refrigeration and inert atmosphere, the compound should remain stable for an extended period. However, frequent opening of the container, exposure to ambient air and moisture, or storage at improper temperatures will significantly shorten its effective shelf-life. It is good practice to visually inspect the material before use and to re-analyze older batches for purity if there are any doubts.

Q5: Can 2-chloroallyl isothiocyanate undergo any structural changes during storage?

A5: Yes. 2-Chloroallyl isothiocyanate can potentially isomerize from its precursor, 2-chloroallyl thiocyanate, especially at elevated temperatures.[2][4] The synthesis of 2-chloroallyl isothiocyanate can sometimes result in a mixture of these two isomers.[2][4] Heating is known to drive the conversion of the thiocyanate to the isothiocyanate.[2][4] Therefore, improper storage at temperatures above the recommended range could influence the isomeric purity of the material.

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues that may arise during the use of 2-chloroallyl isothiocyanate in your experiments.

Issue 1: Inconsistent or Low Reaction Yields

Symptoms:

  • Reactions are not proceeding to completion.

  • Lower than expected yield of the desired product.

  • Formation of unexpected side products.

Potential Cause: The most likely culprit for these issues is the degradation of the 2-chloroallyl isothiocyanate reagent. As a reactive electrophile, it can degrade over time, especially if not stored under optimal conditions.

Troubleshooting Workflow:

start Inconsistent/Low Reaction Yields Observed check_reagent Assess Reagent Quality start->check_reagent visual_inspection Visually Inspect Reagent: - Color Change (yellowing/darkening)? - Presence of Solids/Precipitate? check_reagent->visual_inspection analytical_check Perform Analytical Check (if possible) - TLC - 1H NMR visual_inspection->analytical_check degraded Reagent Likely Degraded analytical_check->degraded purify Purify Reagent (e.g., distillation under reduced pressure) degraded->purify If practical new_reagent Use a Fresh Bottle of Reagent degraded->new_reagent Recommended optimize_conditions Optimize Reaction Conditions purify->optimize_conditions new_reagent->optimize_conditions dry_solvents Ensure Anhydrous Solvents and Glassware optimize_conditions->dry_solvents inert_atmosphere Run Reaction Under Inert Atmosphere dry_solvents->inert_atmosphere success Reaction Yields Improve inert_atmosphere->success

Caption: Troubleshooting workflow for low reaction yields.

Step-by-Step Resolution:

  • Visual Inspection: Carefully observe the 2-chloroallyl isothiocyanate. A pure compound should be a clear, colorless to pale yellow liquid. Significant darkening, discoloration, or the presence of a precipitate are indicators of degradation.

  • Analytical Verification: If you have access to analytical instrumentation, verifying the purity of your reagent is the most definitive step.

    • Thin-Layer Chromatography (TLC): Run a TLC of the reagent against a known standard if available. The appearance of multiple spots or streaking can indicate the presence of impurities.

    • ¹H NMR Spectroscopy: Acquire a proton NMR spectrum of the reagent. The reported ¹H NMR spectrum for 2-chloroallyl isothiocyanate in CDCl₃ shows signals at approximately δ 5.55 (1H), 5.45 (1H), and 4.25 (2H) ppm.[3] The presence of significant unexpected peaks may indicate degradation products or isomeric impurities.

  • Use a Fresh Reagent: The most reliable solution is to use a fresh, unopened bottle of 2-chloroallyl isothiocyanate from a reputable supplier.

  • Optimize Reaction Conditions: Ensure that your reaction is performed under strictly anhydrous conditions, using dry solvents and glassware. Running the reaction under an inert atmosphere (nitrogen or argon) will also help to prevent moisture-related degradation of the reagent.

Issue 2: Formation of a White Precipitate in the Reagent Bottle

Symptoms:

  • A white or off-white solid has formed in the bottle of 2-chloroallyl isothiocyanate.

Potential Cause: This is often a sign of polymerization or the formation of thiourea derivatives due to exposure to moisture and potentially air. The isothiocyanate group can react with water to form an unstable carbamic acid, which can then decompose to an amine. This amine can then react with another molecule of the isothiocyanate to form a disubstituted thiourea, which is often a solid.

Step-by-Step Resolution:

  • Do Not Use: It is not recommended to use the reagent if a significant amount of solid has formed, as the purity is compromised.

  • Safe Disposal: Dispose of the degraded reagent according to your institution's hazardous waste disposal procedures.

  • Preventive Measures: To prevent this from happening in the future, ensure that the bottle is tightly sealed after each use and stored under an inert atmosphere. Using a syringe to withdraw the required amount of reagent through a septum can minimize exposure to ambient air.

Data Summary

ParameterRecommended ConditionRationale
Storage Temperature 2 - 8 °CMinimizes degradation and polymerization.[1]
Atmosphere Inert gas (Argon or Nitrogen)Protects against moisture and oxygen.[12]
Container Tightly sealed, amber glass bottlePrevents exposure to air and light.[7]
Incompatibilities Strong oxidizing agents, strong bases, acids, alcohols, aminesPrevents vigorous reactions and degradation.[2][5][8]

Experimental Protocols

Protocol 1: Purity Assessment by ¹H NMR Spectroscopy
  • Sample Preparation: In a dry NMR tube, dissolve a small amount (a few drops) of 2-chloroallyl isothiocyanate in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Data Acquisition: Acquire a standard proton NMR spectrum.

  • Data Analysis: Compare the obtained spectrum with the reference data: ¹H NMR (CDCl₃) δ: 5.55 (1H, dt, J=2.3, 1.3Hz), 5.45 (1H, dt, J=2.3, 1.0Hz), 4.25 (2H, dd, J=1.3, 1.0Hz).[3] Pay close attention to the integration of the peaks and the presence of any impurities.

References

  • Sigma-Aldrich. (2024).
  • Fisher Scientific. (2023).
  • European Patent Office. (1997).
  • Google Patents. (2014).
  • Thermo Fisher Scientific. (2023).
  • Merck Millipore. (2023).
  • Luang-In, V., & Rossiter, J. T. (2015). Stability studies of isothiocyanates and nitriles in aqueous media. Songklanakarin Journal of Science and Technology, 37(6), 625-630.
  • Alfa Aesar. (2023).
  • Merck Millipore. (2023).
  • Wikipedia. (2023).
  • Hanschen, F. S., Yim, B., Winkelmann, T., Smalla, K., & Schreiner, M. (2015). Degradation of Biofumigant Isothiocyanates and Allyl Glucosinolate in Soil and Their Effects on the Microbial Community Composition. PLOS ONE, 10(7), e0133610.
  • TCI America. (2023).
  • Tokyo Chemical Industry. (2023).
  • ResearchGate. (2014).
  • Chen, C. W., & Ho, C. T. (1998). Thermal Degradation of Allyl Isothiocyanate in Aqueous Solution. Journal of Agricultural and Food Chemistry, 46(1), 220–223.
  • Wikipedia. (2023).
  • Weerawatanakorn, M., Wu, J. C., Pan, M. H., & Ho, C. T. (2015). Reactivity and stability of selected flavor compounds. Journal of Food and Drug Analysis, 23(2), 176-190.

Sources

Technical Support Center: Mastering Regioselectivity in Reactions with 2-Chloro-3-isothiocyanatopropene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Chloro-3-isothiocyanatopropene (CITP). This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile but challenging building block. Our goal is to provide you with the in-depth technical insights and troubleshooting strategies necessary to control the regioselectivity of your reactions and achieve your desired synthetic outcomes.

Introduction: The Challenge of an Ambident Electrophile

2-Chloro-3-isothiocyanatopropene (CAS 14214-31-4) is a valuable reagent in organic synthesis, particularly for constructing nitrogen- and sulfur-containing heterocycles.[1][2][3] Its utility stems from its unique molecular architecture, which incorporates two distinct and competing electrophilic sites: the isothiocyanate carbon and the allylic carbon bearing the chlorine atom.[4][5] This dual reactivity, known as ambident electrophilicity, is the primary source of regioselectivity challenges. A nucleophile can attack either site, leading to different product isomers.

This guide will equip you with the foundational principles and practical steps to direct your nucleophile to the intended reaction site.

Visualizing the Competing Reactive Sites

The key to controlling reactions with CITP is understanding where a nucleophile is most likely to attack. The diagram below illustrates the two primary electrophilic centers.

Caption: Ambident electrophilic nature of CITP.

Troubleshooting Guide: Directing Your Reaction

This section addresses the most common issues encountered during experiments with CITP. The core principle for controlling regioselectivity lies in the strategic selection of the nucleophile and reaction conditions, often explained by the Hard and Soft Acids and Bases (HSAB) theory.

Q1: My reaction yields a mixture of products. How can I selectively target the isothiocyanate group (-N=C=S)?

Root Cause Analysis: Attack at the isothiocyanate carbon is favored by hard nucleophiles . The isothiocyanate carbon is considered a "hard" electrophilic center due to the significant difference in electronegativity between carbon, nitrogen, and sulfur, leading to a more localized positive charge. Hard nucleophiles are typically characterized by a high charge-to-radius ratio and are less polarizable (e.g., primary/secondary amines, alkoxides, carbanions from organolithium reagents).

Corrective Strategy: To favor the formation of thioureas, dithiocarbamates, or similar adducts, you must create conditions that favor the reaction of a hard nucleophile at the hard electrophilic center.

Step-by-Step Protocol (Example: Synthesis of an N-allyl-N'-aryl Thiourea):

  • Reagent Selection: Choose a primary or secondary amine (a hard nucleophile).

  • Solvent Choice: Use a polar protic solvent, such as ethanol or isopropanol. These solvents can stabilize the charged transition state and do not favor Sₙ2 reactions as strongly as polar aprotic solvents.[6]

  • Temperature Control: Begin the reaction at a low temperature (0 °C) and allow it to slowly warm to room temperature. This minimizes side reactions and provides kinetic control.

  • Procedure: a. Dissolve the amine (1.0 eq.) in ethanol in a round-bottom flask equipped with a magnetic stirrer. b. Cool the solution to 0 °C in an ice bath. c. Add 2-chloro-3-isothiocyanatopropene (1.05 eq.) dropwise to the cooled solution over 15 minutes. d. Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours. e. Monitor the reaction progress using Thin Layer Chromatography (TLC). f. Upon completion, concentrate the reaction mixture under reduced pressure and purify the resulting thiourea derivative by column chromatography or recrystallization.

ParameterCondition to Favor Attack at -N=C=SRationale (Causality)
Nucleophile Type Hard (e.g., R-NH₂, R-O⁻)HSAB Principle: Hard nucleophiles preferentially react with the hard electrophilic isothiocyanate carbon.
Solvent Polar Protic (e.g., EtOH, MeOH)Stabilizes the charged intermediates involved in addition to the polar N=C=S bond.
Temperature Low to Moderate (0 °C to RT)Provides kinetic control, favoring the typically faster addition to the isothiocyanate over substitution.
Q2: I want to perform an allylic substitution to displace the chlorine atom. How can I achieve this selectively?

Root Cause Analysis: The allylic carbon attached to the chlorine is a "soft" electrophilic center. It is more polarizable and reactions at this site proceed via an Sₙ2 or Sₙ2' mechanism. This pathway is favored by soft nucleophiles , which are typically less electronegative, more polarizable, and have a lower charge-to-radius ratio (e.g., thiolates, iodides, organocuprates).[7]

Corrective Strategy: To favor allylic substitution, you must pair a soft nucleophile with conditions that promote Sₙ2-type reactions.

Step-by-Step Protocol (Example: Synthesis of an Allylic Thioether):

  • Reagent Selection: Use a thiol (R-SH) and a non-nucleophilic base (e.g., NaH, DBU) to generate the thiolate in situ, or use a pre-formed sodium thiolate salt (a soft nucleophile).

  • Solvent Choice: Employ a polar aprotic solvent, such as Dimethylformamide (DMF) or Acetonitrile (MeCN). These solvents are known to accelerate Sₙ2 reactions.[6]

  • Temperature Control: Moderate heating (40-60 °C) may be required to facilitate the substitution reaction, but excessive heat should be avoided to prevent decomposition or undesired side reactions.

  • Procedure: a. To a solution of the thiol (1.0 eq.) in DMF, add sodium hydride (1.1 eq., 60% dispersion in mineral oil) portion-wise at 0 °C. b. Allow the mixture to stir at room temperature for 30 minutes until gas evolution ceases, indicating the formation of the thiolate. c. Add a solution of 2-chloro-3-isothiocyanatopropene (1.2 eq.) in DMF dropwise. d. Heat the reaction mixture to 50 °C and stir for 2-4 hours, monitoring by TLC. e. After completion, carefully quench the reaction with saturated aqueous NH₄Cl and extract the product with ethyl acetate. f. Wash the organic layer with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.

ParameterCondition to Favor Attack at -CH₂ClRationale (Causality)
Nucleophile Type Soft (e.g., R-S⁻, I⁻, CN⁻)HSAB Principle: Soft nucleophiles preferentially react with the soft, polarizable allylic carbon.
Solvent Polar Aprotic (e.g., DMF, Acetone)These solvents accelerate Sₙ2 reactions by solvating the cation but not the nucleophile, increasing its reactivity.[6]
Temperature Moderate (RT to 60 °C)Often required to overcome the activation energy for the C-Cl bond cleavage in the Sₙ2 pathway.

Troubleshooting Workflow

When faced with an undesirable product distribution, use the following decision-making workflow to adjust your experimental parameters.

G start Undesired Product Ratio (Mixture of Regioisomers) q_nuc Analyze Nucleophile start->q_nuc hard_path Nucleophile is HARD (e.g., Amine, Alkoxide) q_nuc->hard_path Hard soft_path Nucleophile is SOFT (e.g., Thiolate, Iodide) q_nuc->soft_path Soft action_hard Goal: Favor -N=C=S Attack 1. Switch to Polar Protic Solvent (EtOH) 2. Lower Reaction Temperature (0°C) 3. Ensure Anhydrous Conditions hard_path->action_hard action_soft Goal: Favor Allylic Substitution 1. Switch to Polar Aprotic Solvent (DMF) 2. Use a Non-nucleophilic Base 3. Consider Moderate Heat (40-60°C) soft_path->action_soft

Caption: Decision workflow for troubleshooting regioselectivity.

Frequently Asked Questions (FAQs)

Q: I'm observing an unexpected intramolecular cyclization. What is happening and how can I control it? A: This is a common and powerful application of CITP, often occurring when using a nucleophile that contains a second reactive group. For example, a nucleophile like 2-aminoethanethiol contains both a hard amine and a soft thiol. The reaction can proceed sequentially: the hard amine first attacks the isothiocyanate, followed by an intramolecular Sₙ2 reaction by the resulting soft thiolate to displace the chloride, forming a heterocyclic ring. To control this, you can:

  • Promote Cyclization: Use a base after the initial addition to facilitate the ring-closing step.

  • Prevent Cyclization: Use protecting groups on the secondary functional group of your nucleophile, which can be removed in a subsequent step.

Q: Can a catalyst be used to improve regioselectivity? A: Yes, in some cases. Lewis acids can be used to activate the isothiocyanate group, potentially favoring attack at that site. Phase-transfer catalysts can be effective in reactions involving a solid salt nucleophile (like NaSCN) and an organic solvent, which can enhance the rate of allylic substitution. The choice of catalyst is highly substrate-dependent and requires empirical optimization.[8]

Q: What are the primary safety considerations when handling 2-Chloro-3-isothiocyanatopropene? A: 2-Chloro-3-isothiocyanatopropene is classified as acutely toxic if swallowed and may pose health risks through inhalation or skin contact.[4][9] Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9] Refer to the Safety Data Sheet (SDS) for detailed handling and emergency procedures before beginning any experiment.[9]

References
  • Grokipedia. Regioselectivity. [Link]

  • YouTube. What is Regioselectivity ? How to Find Regioselectivity Regioselective NET JAM SET GATE Chemistry. (2024). [Link]

  • Chemical Communications (RSC Publishing). Isothiocyanate intermediates facilitate divergent synthesis of N-heterocycles for DNA-encoded libraries. [Link]

  • ResearchGate. Utility of isothiocyanates in heterocyclic synthesis. [Link]

  • Lumen Learning. Appendix 2: Main Mechanisms | Organic Chemistry 1: An open textbook. [Link]

  • Taylor & Francis Online. Regioselectivity – Knowledge and References. [Link]

  • ResearchGate. Reaction of isothiocyanates with nucleophiles. Compiled from data in[10]. [Link]

Sources

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-Chloro-3-isothiocyanatopropene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for elucidating molecular architecture. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of 2-Chloro-3-isothiocyanatopropene, a molecule of interest in synthetic and medicinal chemistry. By comparing its predicted spectral data with the experimental spectra of analogous compounds, allyl chloride and allyl isothiocyanate, we aim to provide a robust framework for its structural characterization.

Introduction to 2-Chloro-3-isothiocyanatopropene and its Analogs

2-Chloro-3-isothiocyanatopropene is a bifunctional molecule featuring both a reactive isothiocyanate group and a chlorinated allyl moiety.[1][2] This combination of functional groups makes it a potentially valuable building block in organic synthesis. To fully comprehend its spectral features, we will draw comparisons with two structurally related, well-characterized molecules:

  • Allyl Chloride: This compound allows us to examine the influence of the chloroallyl group on the NMR spectrum.

  • Allyl Isothiocyanate: This analog provides insight into the spectral characteristics of the allyl isothiocyanate functionality.

Below is a visual representation of the molecules discussed in this guide.

Caption: Molecular structures of the target and reference compounds.

¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR data for 2-Chloro-3-isothiocyanatopropene and the experimental data for allyl chloride and allyl isothiocyanate.

Table 1: ¹H NMR Spectral Data

CompoundProton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
2-Chloro-3-isothiocyanatopropene (Predicted)H-1a5.65Doublet1.8
H-1b5.50Doublet1.2
H-34.20Singlet-
Allyl Chloride (Experimental)[3]H-1 (trans)5.312Doublet of TripletsJtrans = 16.92, Jallyl = -1.38
H-1 (cis)5.160Doublet of TripletsJcis = 10.11, Jallyl = -0.93
H-25.929Multiplet-
H-33.985Doublet of TripletsJvic = 6.46, Jallyl = -1.15
Allyl Isothiocyanate (Experimental)[4]H-1a, H-1b5.29, 5.40Multiplets-
H-25.85Multiplet-
H-34.14Doublet6.6

Table 2: ¹³C NMR Spectral Data

CompoundCarbon AssignmentChemical Shift (δ, ppm)
2-Chloro-3-isothiocyanatopropene (Predicted)C-1119.5
C-2135.0
C-350.0
-N=C=S130.0 (broad)
Allyl Chloride (Experimental)[5]C-1118.0
C-2134.5
C-347.2
Allyl Isothiocyanate (Experimental)[4]C-1117.65
C-2130.26
C-347.04
-N=C=S133.3 (very broad)

In-depth Spectral Analysis

¹H NMR Spectrum of 2-Chloro-3-isothiocyanatopropene (Predicted)

The predicted ¹H NMR spectrum of 2-Chloro-3-isothiocyanatopropene displays three distinct signals.

  • Vinyl Protons (H-1a and H-1b): The two terminal vinyl protons are predicted to appear as doublets around 5.65 and 5.50 ppm. Their diastereotopic nature, due to the adjacent chiral center at C-2, results in slightly different chemical shifts. The small coupling constants (1.8 and 1.2 Hz) are indicative of geminal coupling.

  • Allylic Protons (H-3): The methylene protons adjacent to the isothiocyanate group are predicted to resonate as a singlet at approximately 4.20 ppm. The absence of coupling to the vinyl protons is a notable feature, likely due to the specific dihedral angle between H-3 and the C-2 proton.

Comparison with Analogs:

  • In allyl chloride , the vinyl protons (H-1) appear as distinct multiplets due to both geminal and vicinal coupling.[3] The allylic protons (H-3) are shifted upfield to around 3.99 ppm due to the electron-withdrawing effect of the chlorine atom.[3]

  • In allyl isothiocyanate , the vinyl protons also form a complex multiplet system.[4] The allylic protons (H-3) are observed as a doublet at 4.14 ppm, showing a clear vicinal coupling to the H-2 proton.[4]

The predicted downfield shift of the vinyl protons in 2-Chloro-3-isothiocyanatopropene compared to both analogs can be attributed to the combined electron-withdrawing effects of the chlorine atom at C-2 and the isothiocyanate group at C-3. The predicted singlet for the H-3 protons is a key distinguishing feature.

¹³C NMR Spectrum of 2-Chloro-3-isothiocyanatopropene (Predicted)

The predicted ¹³C NMR spectrum shows four signals.

  • Vinyl Carbons (C-1 and C-2): The terminal vinyl carbon (C-1) is predicted at 119.5 ppm, while the chlorine-substituted carbon (C-2) is expected further downfield at 135.0 ppm due to the deshielding effect of the halogen.

  • Allylic Carbon (C-3): The methylene carbon adjacent to the isothiocyanate group is predicted to appear around 50.0 ppm.

  • Isothiocyanate Carbon (-N=C=S): A broad signal is anticipated around 130.0 ppm for the isothiocyanate carbon. This broadening is a well-documented phenomenon for isothiocyanates and is attributed to the quadrupolar relaxation of the ¹⁴N nucleus and the dynamic nature of the molecule.[4][6] This "near-silence" can make the direct observation of this carbon challenging.[4][6]

Comparison with Analogs:

  • The chemical shifts of the vinyl and allylic carbons in allyl chloride (C-1: 118.0, C-2: 134.5, C-3: 47.2 ppm) and allyl isothiocyanate (C-1: 117.65, C-2: 130.26, C-3: 47.04 ppm) are in good agreement with the predicted values for the target molecule.[4][5]

  • The isothiocyanate carbon in allyl isothiocyanate is indeed observed as a very broad and weak signal around 133.3 ppm, confirming the predicted behavior for 2-Chloro-3-isothiocyanatopropene.[4]

Experimental Protocol for NMR Analysis

The following is a generalized protocol for acquiring high-quality ¹H and ¹³C NMR spectra for compounds similar to 2-Chloro-3-isothiocyanatopropene.

A Sample Preparation: Dissolve ~5-10 mg of sample in ~0.6 mL of deuterated chloroform (CDCl3). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). B Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher). Tune and shim the spectrometer to ensure optimal resolution and lineshape. A->B C ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence (e.g., zg30). Set appropriate spectral width, number of scans, and relaxation delay. B->C D ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). Use a sufficient number of scans to achieve a good signal-to-noise ratio, especially for quaternary and isothiocyanate carbons. B->D E Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired FIDs. Reference the spectra to the TMS signal at 0 ppm. C->E D->E F Spectral Analysis: Integrate the ¹H NMR signals to determine proton ratios. Analyze chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure. E->F

Caption: A generalized workflow for NMR sample preparation and spectral acquisition.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the analyte.

    • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube. CDCl₃ is a common choice due to its good solvating power and the presence of a residual solvent peak that can be used for secondary referencing.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard. TMS is chemically inert and provides a sharp singlet at 0 ppm for both ¹H and ¹³C spectra.

  • Instrumental Setup:

    • Insert the sample into a high-field NMR spectrometer (a higher field strength provides better signal dispersion and sensitivity).

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for obtaining sharp spectral lines.

    • Tune the probe for both the ¹H and ¹³C frequencies to ensure efficient transfer of radiofrequency pulses.

  • ¹H NMR Data Acquisition:

    • Use a standard single-pulse experiment (e.g., a 30° pulse) to acquire the ¹H spectrum.

    • Set the spectral width to encompass all expected proton resonances (typically 0-12 ppm).

    • Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

    • Set a relaxation delay (e.g., 1-2 seconds) to allow for complete relaxation of the protons between scans, ensuring accurate integration.

  • ¹³C NMR Data Acquisition:

    • Use a proton-decoupled pulse sequence to simplify the spectrum to a series of singlets for each unique carbon.

    • Set a wider spectral width (e.g., 0-200 ppm) to cover the range of carbon chemical shifts.

    • Due to the low natural abundance of ¹³C and longer relaxation times, a significantly larger number of scans (e.g., 1024 or more) is typically required.

    • A longer relaxation delay may be necessary for the quantitative observation of all carbon signals, especially quaternary carbons and the isothiocyanate carbon.

  • Data Processing and Analysis:

    • Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.

    • Carefully phase the spectrum to ensure all peaks are in pure absorption mode.

    • Apply a baseline correction to obtain a flat baseline.

    • Reference the spectrum by setting the TMS peak to 0 ppm.

    • Integrate the peaks in the ¹H spectrum to determine the relative number of protons for each signal.

    • Analyze the chemical shifts, splitting patterns (multiplicities), and coupling constants to assign the signals to the respective nuclei in the molecule.

Conclusion

The predicted ¹H and ¹³C NMR spectra of 2-Chloro-3-isothiocyanatopropene, when compared with the experimental data of allyl chloride and allyl isothiocyanate, provide a detailed and consistent picture of its molecular structure. The analysis highlights the additive effects of the chloro and isothiocyanato functional groups on the chemical shifts of the neighboring protons and carbons. A key takeaway for researchers is the characteristic broadness of the isothiocyanate carbon signal in the ¹³C NMR spectrum, a feature that should be anticipated when analyzing related compounds. This comprehensive guide, combining predictive data with experimental comparisons and a detailed analytical protocol, serves as a valuable resource for the structural elucidation of 2-Chloro-3-isothiocyanatopropene and similar molecules.

References

  • Allyl Isothiocyanate | C4H5NS | CID 5971 - PubChem. (n.d.). Retrieved January 12, 2026, from [Link]

  • Glaser, R., et al. (2015). Near-Silence of Isothiocyanate Carbon in 13C NMR Spectra: A Case Study of Allyl Isothiocyanate. The Journal of Organic Chemistry, 80(9), 4360–4369. [Link]

  • Glaser, R., et al. (2015). Near-silence of isothiocyanate carbon in (13)C NMR spectra: a case study of allyl isothiocyanate. PubMed. [Link]

  • 2-Chloro-3-isothiocyanato-1-propene | C4H4ClNS | CID 26575 - PubChem. (n.d.). Retrieved January 12, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to the Quantitative Analysis of 2-Chloro-3-isothiocyanatopropene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in work involving the reactive intermediate, 2-Chloro-3-isothiocyanatopropene (C4H4ClNS), accurate and robust quantification is paramount. This guide provides a comparative analysis of suitable analytical methodologies, grounded in scientific principles and practical expertise. We will explore the nuances of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) coupled with UV and Mass Spectrometry detection, offering detailed protocols and insights to empower your analytical strategy.

Understanding the Analyte: Physicochemical Properties of 2-Chloro-3-isothiocyanatopropene

Before delving into analytical methodologies, a thorough understanding of the target molecule's properties is essential for methodological design.

PropertyValueImplication for Analysis
Molecular Weight 133.6 g/mol Suitable for both GC and HPLC analysis.
Boiling Point 182°C (at 1 atm), 73-76°C (at 2.4 kPa)[1][2]The compound is volatile, making it an excellent candidate for Gas Chromatography (GC).
Solubility Insoluble in water; soluble in organic solvents[1][2]Favors sample preparation using liquid-liquid extraction or direct injection of an organic solution. For HPLC, a reversed-phase method is appropriate.
Vapor Pressure 0.95 hPa at 20°C; 6.29 hPa at 50°C[3]Further confirms the compound's volatility and suitability for GC, including headspace analysis for trace levels.
Reactivity The isothiocyanate group is reactive towards nucleophiles[4].Sample handling and storage conditions should be carefully controlled to prevent degradation. Derivatization for HPLC can be an option.

Gas Chromatography-Mass Spectrometry (GC-MS): The Preferred Method for Volatile Analysis

Given the volatility of 2-Chloro-3-isothiocyanatopropene, GC-MS stands out as a highly sensitive and specific analytical technique. The separation power of gas chromatography combined with the definitive identification capabilities of mass spectrometry provides a robust platform for quantification.

The Rationale Behind the GC-MS Approach

The choice of GC-MS is underpinned by several key factors. The compound's boiling point and vapor pressure ensure efficient volatilization in the GC inlet without thermal degradation. The mass spectrometer allows for highly selective detection, even in complex matrices, by monitoring for characteristic ions of the analyte. Furthermore, the presence of a chlorine atom in the molecule results in a distinct isotopic pattern in the mass spectrum, providing an additional layer of confirmation.

Predicted Mass Spectrum and Fragmentation Pattern

The electron ionization (EI) mass spectrum of 2-Chloro-3-isothiocyanatopropene is predicted to exhibit a characteristic molecular ion peak with an M+ and M+2 isotopic signature in an approximate 3:1 ratio, indicative of a single chlorine atom.[5][6] Key fragmentation pathways would likely involve the loss of a chlorine radical (Cl•), the isothiocyanate group (•NCS), or cleavage of the propenyl backbone.

Expected Key m/z Values:

  • 133/135 ([M]+•): Molecular ion peak, showing the 35Cl/37Cl isotopic pattern.

  • 98 ([M-Cl]+): Loss of a chlorine atom.

  • 75 ([M-NCS]+): Loss of the isothiocyanate group.

  • 41 ([C3H5]+): Allyl cation fragment.

Experimental Protocol: GC-MS Quantification

This protocol is designed as a self-validating system, incorporating internal standards for accuracy and reproducibility.

1. Sample Preparation:

  • Accurately weigh a reference standard of 2-Chloro-3-isothiocyanatopropene and dissolve in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Prepare a series of calibration standards by serial dilution of the stock solution.

  • For unknown samples, dissolve a precisely weighed amount in the chosen solvent. If the analyte is in a complex matrix, a liquid-liquid extraction may be necessary.

  • Spike all standards and samples with an internal standard (e.g., 1,2-dichlorobenzene-d4) at a fixed concentration. The internal standard should be chosen for its similar chromatographic behavior but different mass spectrum.

2. GC-MS Instrumentation and Conditions:

ParameterRecommended SettingRationale
GC System Agilent 8890 GC or equivalentProvides excellent retention time reproducibility.
MS Detector Agilent 5977B MSD or equivalentOffers high sensitivity and selectivity.
Column DB-624 or DB-5ms (30 m x 0.25 mm, 0.25 µm)These columns provide good resolution for volatile and semi-volatile compounds.
Injection Mode Splitless (for trace analysis) or Split (for higher concentrations)To ensure appropriate analyte concentration on-column.
Injector Temp. 250°CTo ensure rapid and complete volatilization.
Oven Program 50°C (hold 2 min), ramp to 250°C at 10°C/min, hold 5 minTo achieve good separation from solvent and other potential components.
Carrier Gas Helium at 1.0 mL/min (constant flow)Inert and provides good chromatographic efficiency.
MS Source Temp. 230°CStandard temperature for good ionization.
MS Quad Temp. 150°CStandard temperature for stable performance.
Ionization Mode Electron Ionization (EI) at 70 eVStandard for generating reproducible fragmentation patterns.
Acquisition Mode Selected Ion Monitoring (SIM)For highest sensitivity and selectivity. Monitor m/z 133, 135, 98, and 75 for the analyte and a characteristic ion for the internal standard.

3. Data Analysis and Quantification:

  • Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration for the calibration standards.

  • Quantify the amount of 2-Chloro-3-isothiocyanatopropene in the unknown samples using the calibration curve.

Visualizing the GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Matrix Extract Extract Sample->Extract Extraction/Dissolution Solvent Organic Solvent (e.g., Dichloromethane) Solvent->Extract IS Internal Standard (e.g., 1,2-dichlorobenzene-d4) Spike Spike IS->Spike Spike_Cal Spike_Cal IS->Spike_Cal Cal_Std Calibration Standards Cal_Std->Spike_Cal Extract->Spike GC_Injection GC Injection (Split/Splitless) Spike->GC_Injection Spike_Cal->GC_Injection GC_Column GC Separation (e.g., DB-5ms column) GC_Injection->GC_Column Volatility-based separation MS_Detection MS Detection (EI, SIM mode) GC_Column->MS_Detection Elution Data_Acq Data Acquisition MS_Detection->Data_Acq Quant Quantification (Internal Standard Method) Data_Acq->Quant Peak Integration & Calibration Curve Report Final Report Quant->Report

Caption: Workflow for the quantification of 2-Chloro-3-isothiocyanatopropene by GC-MS.

High-Performance Liquid Chromatography (HPLC): An Alternative Approach

While GC-MS is the preferred method, HPLC offers a viable alternative, particularly when dealing with less volatile matrices or when derivatization is employed to enhance detection.

The Rationale Behind the HPLC Approach

HPLC is a powerful separation technique for a wide range of organic molecules. For 2-Chloro-3-isothiocyanatopropene, a reversed-phase HPLC method is most suitable due to its solubility in organic solvents and insolubility in water. Detection can be achieved using a UV detector, although sensitivity may be limited due to the potentially weak chromophore of the isothiocyanate group.[7] Coupling HPLC with a mass spectrometer (LC-MS) overcomes this limitation and provides high sensitivity and specificity.

UV-Vis Absorbance Considerations

Allyl isothiocyanate, a structurally similar compound, exhibits a UV absorption maximum around 240-246 nm.[8][9] It is reasonable to assume that 2-Chloro-3-isothiocyanatopropene will have a similar, albeit potentially shifted, absorbance maximum. Therefore, a photodiode array (PDA) detector is recommended to identify the optimal wavelength for quantification.

Experimental Protocol: HPLC-UV/MS Quantification

This protocol provides a framework for developing a robust HPLC method.

1. Sample Preparation:

  • Prepare stock and calibration standards as described in the GC-MS protocol, using a solvent compatible with the HPLC mobile phase (e.g., acetonitrile or methanol).

  • For unknown samples, dissolve in the mobile phase or a compatible solvent. Filtration of all samples and standards through a 0.45 µm filter is crucial before injection.

  • An internal standard suitable for HPLC (e.g., 4-chlorobenzonitrile) should be added to all samples and standards.

2. HPLC-UV/MS Instrumentation and Conditions:

ParameterRecommended SettingRationale
HPLC System Agilent 1290 Infinity II LC or equivalentProvides precise and accurate solvent delivery and injection.
Detector PDA Detector and Single Quadrupole MSPDA for wavelength optimization and UV quantification; MS for confirmation and sensitive quantification.
Column C18 column (e.g., 4.6 x 150 mm, 5 µm)A standard reversed-phase column for good separation of non-polar to moderately polar compounds.
Mobile Phase A Water with 0.1% formic acidFormic acid aids in protonation for positive ion ESI-MS.
Mobile Phase B Acetonitrile with 0.1% formic acidA common organic modifier for reversed-phase HPLC.
Gradient Start at 30% B, ramp to 95% B over 10 min, hold 2 min, return to 30% B and equilibrateA gradient elution is recommended to ensure good peak shape and elution of the analyte.
Flow Rate 1.0 mL/minA typical analytical flow rate.
Column Temp. 30°CTo ensure reproducible retention times.
UV Detection Monitor at an optimized wavelength (est. 240-250 nm) or use a PDA to acquire the full spectrum.To quantify based on UV absorbance.
MS Ionization Electrospray Ionization (ESI), Positive ModeESI is suitable for polar and moderately polar compounds.
MS Acquisition Selected Ion Monitoring (SIM) of m/z 134 [M+H]+ and 136 [M+2+H]+For high sensitivity and specificity in MS detection.

3. Data Analysis and Quantification:

  • Similar to the GC-MS method, generate a calibration curve using the internal standard method for both UV and MS data.

  • Quantify the analyte in unknown samples based on the respective calibration curves.

Visualizing the HPLC-MS Workflow

HPLCMS_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing Sample Sample Matrix Dissolve Dissolve Sample->Dissolve Dissolution Solvent Mobile Phase (e.g., Acetonitrile) Solvent->Dissolve IS Internal Standard (e.g., 4-chlorobenzonitrile) Spike Spike IS->Spike Spike_Cal Spike_Cal IS->Spike_Cal Cal_Std Calibration Standards Cal_Std->Spike_Cal Dissolve->Spike Filter Filter Spike->Filter 0.45 µm Filtration Filter_Cal Filter_Cal Spike_Cal->Filter_Cal 0.45 µm Filtration HPLC_Injection HPLC Injection Filter->HPLC_Injection Filter_Cal->HPLC_Injection HPLC_Column Reversed-Phase Separation (C18 column) HPLC_Injection->HPLC_Column Polarity-based separation UV_MS_Detection UV and MS Detection (PDA & ESI-MS) HPLC_Column->UV_MS_Detection Elution Data_Acq Data Acquisition UV_MS_Detection->Data_Acq Quant Quantification (Internal Standard Method) Data_Acq->Quant Peak Integration & Calibration Curve Report Final Report Quant->Report

Sources

A Comparative Guide to the Reactivity of 2-Chloro-3-isothiocyanatopropene and Other Allyl Halides

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount to the success of synthetic endeavors. Allyl halides are a versatile class of reagents, prized for their ability to introduce the allyl moiety into a wide range of molecules. However, not all allyl halides exhibit the same reactivity. This guide provides an in-depth technical comparison of the reactivity of 2-chloro-3-isothiocyanatopropene with more common allyl halides, such as allyl chloride and allyl bromide. By understanding the nuanced interplay of structural features and reaction mechanisms, researchers can make more informed decisions in their synthetic strategies.

Theoretical Framework: Unpacking the Reactivity of Allyl Halides

The reactivity of allyl halides in nucleophilic substitution reactions is governed by a combination of electronic and steric factors. These reactions can proceed through two primary mechanisms: the unimolecular S(_N)1 pathway, which involves a carbocation intermediate, and the bimolecular S(_N)2 pathway, which is a concerted process.

Allylic systems, in general, display enhanced reactivity compared to their saturated alkyl counterparts. This heightened reactivity stems from the ability of the double bond to stabilize the transition state in S(N)2 reactions and the carbocation intermediate in S(_N)1 reactions through resonance.[1] The delocalization of electron density lowers the activation energy, thus accelerating the rate of substitution.[1]

The nature of the halogen atom also plays a critical role. The reactivity of allyl halides follows the trend: R-I > R-Br > R-Cl > R-F.[2] This order is inversely related to the basicity of the leaving group; weaker bases are better leaving groups, leading to faster reaction rates.[3]

A Comparative Analysis of Reactivity

The Dual Nature of 2-Chloro-3-isothiocyanatopropene

2-Chloro-3-isothiocyanatopropene is a unique molecule possessing two distinct electrophilic centers: the allylic carbon bearing the chlorine atom and the carbon atom of the isothiocyanate group (-N=C=S).[4][5] This duality imparts a versatile yet complex reactivity profile.

  • The Allylic Chloride Moiety: The chloroallyl group is susceptible to nucleophilic attack at the carbon atom bonded to the chlorine. The presence of the electron-withdrawing isothiocyanate group is expected to influence the electrophilicity of this center.

  • The Isothiocyanate Moiety: The isothiocyanate group is itself a potent electrophile, readily reacting with a variety of nucleophiles, particularly amines and thiols, to form thioureas and dithiocarbamates, respectively.[6][7]

Predicted Reactivity in Nucleophilic Substitution at the Allylic Carbon

Based on established principles, we can predict the relative reactivity of 2-chloro-3-isothiocyanatopropene in comparison to allyl chloride and allyl bromide in S(_N)2 reactions.

Allyl HalideLeaving GroupElectronic Effect of SubstituentSteric HindrancePredicted Relative S(_N)2 Reactivity
Allyl BromideBr⁻ (Good)NoneLowHighest
Allyl ChlorideCl⁻ (Moderate)NoneLowIntermediate
2-Chloro-3-isothiocyanatopropeneCl⁻ (Moderate)-NCS (Electron-withdrawing)ModerateLowest (at the allylic carbon)

Causality Behind the Predictions:

  • Leaving Group Ability: Bromide is a better leaving group than chloride due to its lower basicity, making allyl bromide inherently more reactive than allyl chloride in nucleophilic substitutions.[3]

  • Electronic Effects: The isothiocyanate group in 2-chloro-3-isothiocyanatopropene is electron-withdrawing. Theoretical studies on substituted allylic systems suggest that electron-withdrawing groups can lower the energy of the transition state in ionic S(_N)2 reactions, potentially increasing the reaction rate.[8] However, the isothiocyanate group also presents a competing site for nucleophilic attack, which can divert the nucleophile away from the allylic carbon, thereby reducing the overall rate of substitution at that position.

  • Steric Hindrance: The presence of the isothiocyanate group introduces additional steric bulk near the allylic reaction center compared to the simple hydrogens in allyl chloride and allyl bromide. This increased steric hindrance can impede the backside attack of the nucleophile required for an S(_N)2 reaction, leading to a slower reaction rate.

Experimental Validation: A Protocol for Comparative Reactivity

To empirically determine the relative reactivities of these allyl halides, a competition experiment can be employed. This method provides a direct comparison of reaction rates under identical conditions.

Competition Experiment Protocol

Objective: To determine the relative S(_N)2 reactivity of 2-chloro-3-isothiocyanatopropene, allyl chloride, and allyl bromide.

Materials:

  • 2-Chloro-3-isothiocyanatopropene

  • Allyl chloride

  • Allyl bromide

  • Sodium iodide

  • Acetone (anhydrous)

  • Internal standard (e.g., dodecane)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Reaction Setup: In a clean, dry reaction vessel, prepare an equimolar solution of 2-chloro-3-isothiocyanatopropene, allyl chloride, and allyl bromide in anhydrous acetone. Add a known amount of an internal standard.

  • Initiation: To the solution, add a sub-stoichiometric amount (e.g., 0.3 equivalents) of sodium iodide. The limiting amount of the nucleophile ensures that the allyl halides compete for it.

  • Reaction Monitoring: At regular time intervals (e.g., 0, 5, 15, 30, and 60 minutes), withdraw a small aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a large excess of a quenching agent (e.g., a dilute solution of sodium thiosulfate).

  • Analysis: Analyze the quenched aliquots by GC-MS to determine the relative concentrations of the unreacted allyl halides and the newly formed allyl iodide.

  • Data Analysis: Plot the concentration of each allyl halide as a function of time. The relative rates of reaction can be determined from the initial slopes of these plots. A faster decrease in concentration corresponds to a higher reactivity.

Expected Outcome: Based on theoretical principles, the expected order of reactivity (from fastest to slowest) is: Allyl Bromide > Allyl Chloride > 2-Chloro-3-isothiocyanatopropene.

Mechanistic Insights and Visualization

The differing reactivities can be visualized through their reaction mechanisms.

S(_N)2 Reaction at the Allylic Carbon

The nucleophilic substitution at the allylic carbon proceeds via a concerted S(_N)2 mechanism.

Caption: Generalized S(_N)2 reaction mechanism for an allyl halide.

Competing Reaction at the Isothiocyanate Group

In the case of 2-chloro-3-isothiocyanatopropene, a nucleophile can also attack the electrophilic carbon of the isothiocyanate group.

Caption: Nucleophilic attack on the isothiocyanate group.

Experimental Workflow

The following diagram illustrates the key steps in the proposed competition experiment.

Experimental_Workflow A Prepare equimolar mixture of allyl halides and internal standard in acetone B Add sub-stoichiometric NaI to initiate reaction A->B C Withdraw aliquots at timed intervals B->C D Quench reaction in aliquots C->D E Analyze aliquots by GC-MS D->E F Plot concentration vs. time and determine relative rates E->F

Caption: Workflow for the competition experiment.

Conclusion and Future Directions

For researchers in drug development and organic synthesis, a thorough understanding of these reactivity principles is crucial for designing efficient and selective transformations. The experimental protocol outlined in this guide provides a practical framework for empirically validating these theoretical predictions and for quantitatively assessing the reactivity of novel substituted allyl halides. Further computational studies could also provide deeper insights into the transition state energies and reaction pathways, further refining our understanding of these versatile reagents.

References

  • Streitwieser, A., & Jayasree, E. G. (2005). A Theoretical Study of Substituent Effects on Allylic Ion and Ion Pair SN2 Reactions. The Journal of Organic Chemistry, 70(22), 8492–8497. [Link]

  • Cejpek, K., Valušek, J., & Velíšek, J. (2000). Reactions of allyl isothiocyanate with alanine, glycine, and several peptides in model systems. Journal of Agricultural and Food Chemistry, 48(8), 3560–3565. [Link]

  • Ghavami, R., & Zare, K. (2018). Kinetics and mechanism of amino acid derived 2-thiohydantoin formation reactions. Reaction Chemistry & Engineering, 3(5), 727-734. [Link]

  • Scribd. (n.d.). Alkyl Halides Reactivity Lab Report. [Link]

  • Houk, K. N., & Rondan, N. G. (2014). Effect of Allylic Groups on SN2 Reactivity. The Journal of Organic Chemistry, 79(14), 6726–6736. [Link]

  • Jiang, Z. T., Li, R., & Wang, Y. (2005). The reaction of allyl isothiocyanate with hydroxyl and beta-cyclodextrin using ultraviolet spectrometry. Food Technology and Biotechnology, 43(4), 423-428. [Link]

  • OpenOChem Learn. (n.d.). SN1 and SN2 Reactions of Allylic Halides and Tosylates. [Link]

  • Filo. (2025). Discuss the relative reactivity of alkyl, allyl, and aryl halides towards nucleophilic substitution reactions. [Link]

  • University of Colorado Boulder. (n.d.). Alkyl Halide Classification Tests. [Link]

  • Cejpek, K., Valušek, J., & Velíšek, J. (2000). Reactions of allyl isothiocyanate with alanine, glycine, and several peptides in model systems. PubMed. [Link]

  • Houk, K. N., & Rondan, N. G. (2014). Effect of Allylic Groups on SN2 Reactivity. The Journal of Organic Chemistry. [Link]

  • University of Calgary. (n.d.). Ch 10: Nucleophilic Substitution reactions of Allylic halides. [Link]

  • Murugesan, S. (n.d.). Nucleophilic Substitution Reactions. [Link]

  • Rajdhani College. (n.d.). Chemical Energetics, Equilibria and Functional Organic Chemistry Unit 5 Alkyl and Ary. [Link]

  • Bartleby. (n.d.). Relative Reactivity Of Alkyl Halides. [Link]

  • Cejpek, K., Valušek, J., & Velíšek, J. (2000). Reactions of Allyl Isothiocyanate with Alanine, Glycine, and Several Peptides in Model Systems. Journal of Agricultural and Food Chemistry. [Link]

  • Chemistry LibreTexts. (2020). 16.5: SN2 Reactions of Allylic Halides and Tosylates. [Link]

  • Singh, R. P., & Tantillo, D. J. (2018). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition, 57(34), 10838-10851. [Link]

  • Quora. (2019). What are the reactivities of allyl halide and vinyl halide towards nucleophiloc substitution RXN? [Link]

  • Michigan State University Department of Chemistry. (n.d.). Alkyl Halide Reactivity. [Link]

  • Chemistry Stack Exchange. (2016). Why is allyl chloride more reactive towards substitution than alkyl chloride? [Link]

  • Zhang, J., & Li, Y. (2019). Effects of Methyl Substitution and Leaving Group on E2/SN2 Competition for Reactions of F with RY (R = CH3, C2H5, C3H7, C4H9; Y = Cl, I). The Journal of Physical Chemistry A, 123(40), 8635–8644. [Link]

  • The Organic Chemistry Tutor. (2023). Allylic and Benzylic Halides - SN1 and SN2 Reactions. YouTube. [Link]

  • Singh, R. P., & Tantillo, D. J. (2018). Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central. [Link]

  • Hadeed, K. A. (2023). Exploring the Dynamics of Nucleophilic Substitution Reactions: Understanding the Role of Entropy and Potential Energy in SN1 and SN2 Pathways. American Journal of Medicinal Chemistry, 3(1), 1-6. [Link]

  • Hadeed, K. A. (2023). Exploring the Dynamics of Nucleophilic Substitution Reactions: Understanding the Role of Entropy and Potential Energy in SN1 and SN2 Pathways. ResearchGate. [Link]

  • Hadeed, K. A. (2023). Exploring the Dynamics of Nucleophilic Substitution Reactions: Understanding the Role of Entropy and Potential Energy in SN1 and SN2 Pathways. R Discovery. [Link]

  • Loudon, G. M., & Parise, J. M. (2016). Organic Chemistry. W. H. Freeman. [Link]

  • LoPachin, R. M., & DeCaprio, A. P. (2015). Reactions of electrophiles with nucleophilic thiolate sites: relevance to pathophysiological mechanisms and remediation. Toxicological sciences, 148(1), 1-5. [Link]

  • Movassaghi, M., & Schmidt, M. A. (2007). Reactions of Electrophilic Allenoates [and Isocyanates/Isothio-cyanate] with a 2-Alkynylpyridine via a Free Carbene Intermediate. Organic letters, 9(10), 1887–1890. [Link]

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Navigating the Synthesis of 2-Chloroallyl Isothiocyanate: A Comparative Guide to Modern Synthetic Routes

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

Shanghai, China – January 13, 2026 – Researchers and process chemists in the pharmaceutical and agrochemical sectors now have a comprehensive guide to the synthesis of 2-chloroallyl isothiocyanate (2-CAITC), a critical intermediate for various bioactive molecules. This publication details and compares established and alternative synthetic methodologies, providing the in-depth technical insights necessary for informed route selection.

Abstract

2-Chloroallyl isothiocyanate (2-CAITC) is a valuable building block in organic synthesis, primarily utilized in the production of pharmaceuticals and pesticides. The selection of a synthetic route to this intermediate is a critical decision, balancing factors of yield, purity, cost, safety, and environmental impact. This guide provides a detailed comparison of the primary synthetic pathways to 2-CAITC, offering experimental data and procedural insights to aid researchers in optimizing their synthetic strategies. We will explore the traditional reaction of 2,3-dichloro-1-propene with thiocyanate salts and contrast it with methods starting from 2-chloroallylamine, including the use of the highly reactive thiophosgene and safer, more modern alternatives like carbon disulfide.

Introduction to 2-Chloroallyl Isothiocyanate

Isothiocyanates (R–N=C=S) are a class of organosulfur compounds recognized for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] 2-Chloroallyl isothiocyanate, with its reactive allyl and isothiocyanate functionalities, serves as a key intermediate in the synthesis of complex heterocyclic compounds. Its efficient and scalable synthesis is therefore of significant interest to the chemical and pharmaceutical industries.

Comparative Analysis of Synthetic Routes

The synthesis of 2-CAITC can be broadly categorized into two main strategies: nucleophilic substitution on an allyl halide and thiocarbonylation of a primary amine. This guide will compare the most prominent examples of each.

Route 1: Nucleophilic Substitution of 2,3-Dichloro-1-propene

This is a direct and industrially relevant method for producing 2-CAITC. It involves the reaction of 2,3-dichloro-1-propene with a thiocyanate salt, such as sodium thiocyanate (NaSCN) or ammonium thiocyanate.[2][3]

Reaction Mechanism:

The reaction proceeds via a nucleophilic substitution where the thiocyanate anion (SCN⁻) displaces a chloride ion from 2,3-dichloro-1-propene. The thiocyanate ion is an ambident nucleophile, meaning it can attack from either the sulfur or the nitrogen atom. This leads to the formation of both the desired 2-chloroallyl isothiocyanate (S-attack followed by rearrangement) and the isomeric 2-chloroallyl thiocyanate (N-attack). The thiocyanate isomer can often be converted to the more stable isothiocyanate isomer through heating.[4]

Workflow Diagram:

Caption: Workflow for 2-CAITC synthesis via nucleophilic substitution.

Experimental Protocol (Exemplary): [2]

  • Charge a jacketed reaction vessel with technical-grade 2,3-dichloro-1-propene (e.g., 496.5 g, 89.4% purity).

  • Heat the 2,3-dichloro-1-propene to 70°C with stirring.

  • Add sodium thiocyanate (e.g., 165.46 g, 98% purity) in portions.

  • Increase the temperature to 80°C and stir for 1.5 to 2 hours.

  • Cool the mixture back to 70°C and add water (e.g., 340-500 ml) to dissolve the inorganic salts.

  • Separate the organic phase at 70°C.

  • The crude product, containing a mixture of 2-CAITC, the thiocyanate isomer, and unreacted starting material, can be purified by distillation.[4]

Performance: This method can achieve high yields, often exceeding 80-90% based on the thiocyanate salt.[2][5] The use of a phase-transfer catalyst like Aliquat® 336 can be employed to enhance the reaction rate.[2] The primary challenge is the separation of the product from the starting material and the thiocyanate isomer.

Route 2: Thiocarbonylation of 2-Chloroallylamine

This approach involves the synthesis of the precursor 2-chloroallylamine, followed by its conversion to the isothiocyanate. This two-step process offers flexibility in the choice of the thiocarbonylating agent.

2a. Using Thiophosgene (CSCl₂)

Thiophosgene is a highly effective but extremely toxic reagent for converting primary amines to isothiocyanates.[6][7]

Reaction Mechanism: The primary amine (2-chloroallylamine) acts as a nucleophile, attacking the electrophilic carbon of thiophosgene. This is followed by the elimination of two molecules of hydrogen chloride to yield the isothiocyanate.

Workflow Diagram:

Caption: Workflow for 2-CAITC synthesis using thiophosgene.

Experimental Protocol (General): [6]

  • Dissolve 2-chloroallylamine and a base (e.g., triethylamine, 2 equivalents) in a dry, inert solvent (e.g., chloroform) and cool to 0°C in an ice bath.

  • Add a solution of thiophosgene (1 equivalent) in the same solvent dropwise with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC or GC).

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify by vacuum distillation if necessary.

Performance: This method is often high-yielding and produces a clean product. However, the extreme toxicity and hazardous nature of thiophosgene are significant drawbacks, necessitating stringent safety precautions and specialized handling.[8][9]

2b. Using Carbon Disulfide (CS₂)

A safer and more common alternative to thiophosgene involves the use of carbon disulfide.[10][11] This method proceeds through a dithiocarbamate salt intermediate, which is then decomposed to the isothiocyanate.

Reaction Mechanism: The primary amine reacts with carbon disulfide in the presence of a base to form a dithiocarbamate salt. This salt is then treated with a desulfurylating agent (an electrophile) which facilitates the elimination of a sulfur atom and formation of the N=C=S bond.[1][12] A variety of reagents can be used for this decomposition step, including tosyl chloride, acetyl chloride, or di-tert-butyl dicarbonate (Boc₂O).[11]

Workflow Diagram:

Caption: Workflow for 2-CAITC synthesis via the carbon disulfide method.

Experimental Protocol (General): [11]

  • To a solution of 2-chloroallylamine (1 equivalent) and triethylamine (3 equivalents) in anhydrous THF at 0°C, add carbon disulfide (1.2 equivalents) dropwise.

  • Stir the mixture at room temperature for a designated period to form the dithiocarbamate salt.

  • Cool the mixture back to 0°C and add a desulfurylating agent (e.g., acetyl chloride, 1.2 equivalents).

  • Allow the reaction to proceed at room temperature until completion.

  • Perform an aqueous workup, extract the product with a suitable organic solvent, and purify by standard methods.

Performance: Yields for this method are generally good to excellent, often ranging from 70-95%.[11] While safer than using thiophosgene, carbon disulfide is highly flammable and volatile. The choice of desulfurylating agent can influence the reaction conditions and yield.

Head-to-Head Comparison

ParameterRoute 1: Nucleophilic SubstitutionRoute 2a: ThiophosgeneRoute 2b: Carbon Disulfide
Starting Material 2,3-Dichloro-1-propene2-Chloroallylamine2-Chloroallylamine
Key Reagents NaSCN or NH₄SCNThiophosgene (CSCl₂)Carbon Disulfide (CS₂), Base, Desulfurylating Agent
Typical Yield 80-99%[2][5]High, often >90%70-95%[11]
Key Advantages Direct, one-step process; Industrially scalableHigh yields; Clean reactionAvoids highly toxic thiophosgene; Good yields
Key Disadvantages Formation of thiocyanate isomer; High reaction temperatureExtreme toxicity of thiophosgene; Requires specialized handlingTwo-step process; CS₂ is highly flammable
Safety Profile ModerateSevereModerate (Flammability)

Conclusion and Recommendations

The choice of synthetic route for 2-chloroallyl isothiocyanate depends heavily on the scale of the synthesis and the available safety infrastructure.

  • For large-scale industrial production, the nucleophilic substitution of 2,3-dichloro-1-propene (Route 1) is often preferred.[2] It is a cost-effective, one-pot reaction using readily available materials. The main challenge is the purification and isomerization step, which can be optimized through careful control of reaction time, temperature, and distillation conditions.

  • For laboratory-scale synthesis where purity is paramount, the carbon disulfide method (Route 2b) represents the best balance of safety, yield, and versatility. It avoids the extreme hazards of thiophosgene while providing a high-yielding and reliable pathway to the desired product.

  • The thiophosgene method (Route 2a) should only be considered when other methods fail and must be conducted with extreme caution in a specialized facility equipped to handle highly toxic reagents.

By understanding the causality behind each experimental choice—from the ambident nature of the thiocyanate nucleophile in Route 1 to the necessity of a desulfurylating agent in Route 2b—researchers can better troubleshoot and optimize their chosen synthetic pathway.

References

  • Recent Advancement in the Synthesis of Isothiocyanates. (n.d.). ChemComm.
  • Recent Advancement in Synthesis of Isothiocyanates. (n.d.). ChemRxiv.
  • US Patent US8785673B2. (2014). Method for producing 2-chloroallyl thiocyanate and 2-chloroallyl isothiocyanate. Google Patents.
  • Synthesis of Isothiocyanates: An Update. (n.d.). PMC - NIH.
  • New Mild and Simple Approach to Isothiocyanates: A Class of Potent Anticancer Agents. (n.d.). MDPI.
  • A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur. (2021). RSC Advances.
  • EP Patent EP2702040A1. (2014). Method for producing 2-chloroallyl thiocyanate and 2-chloroallyl isothiocyanate. Google Patents.
  • WO Patent WO2012146569A1. (2012). Method for producing 2-chloroallyl thiocyanate and 2-chloroallyl isothiocyanate. Google Patents.
  • 2-CHLOROETHYL ISOTHIOCYANATE synthesis. (n.d.). ChemicalBook.
  • US Patent No. 10,878,567 B2. (2014). ResearchGate.
  • Sharma, S. (n.d.). Thiophosgene in Organic Synthesis. ResearchGate.
  • Thiophosgene. (n.d.). Wikipedia.
  • Thiophosgene: - An overview. (2020). Leading Thiophosgene manufacturers in India.
  • Thiophosgene - React with Water to Develop Carbon Disulfide. (2023). 1,1′-Thiocarbonyldiimidazole Manufacturers.
  • Sodium thiocyanate. (n.d.). Wikipedia.

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A Senior Application Scientist's Guide to Isothiocyanates in Heterocyclic Synthesis: A Comparative Study

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Role of Isothiocyanates

Isothiocyanates (ITCs), organic compounds defined by the R–N=C=S functional group, are more than just the source of pungent flavors in mustard and wasabi.[1] In the realm of synthetic chemistry, they are exceptionally versatile building blocks, prized for their unique reactivity which enables the construction of a vast array of nitrogen- and sulfur-containing heterocycles.[2][3] These heterocyclic scaffolds are cornerstones in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials.[4][5]

The power of the isothiocyanate group lies in the electrophilic nature of its central carbon atom, making it a prime target for nucleophilic attack.[6] This fundamental reactivity is the starting point for a cascade of cyclization reactions. However, not all isothiocyanates are created equal. The nature of the 'R' group—be it aromatic, aliphatic, or acyl—profoundly modulates the reactivity of the N=C=S moiety, influencing reaction rates, yields, and even the types of products formed.[7][8]

This guide provides a comparative analysis of commonly used isothiocyanates in heterocyclic synthesis. We will move beyond simple protocols to explore the causal relationships between ITC structure and reactivity, supported by experimental data and detailed mechanistic insights, to empower researchers in making informed decisions for their synthetic strategies.

Comparative Analysis of Isothiocyanate Reagents

The reactivity of an isothiocyanate is governed by the electronic properties of the substituent attached to the nitrogen atom. This substituent dictates the electrophilicity of the central carbon, which is the primary site of reaction.

G cluster_reactivity Comparative Reactivity of Isothiocyanates Acyl Acyl Isothiocyanate R-C(=O)-NCS Strongly Electron-Withdrawing Highly Electrophilic Carbon Most Reactive Alkyl Alkyl Isothiocyanate R-CH2-NCS Electron-Donating Electrophilic Carbon Moderately Reactive Acyl->Alkyl > Aryl Aryl Isothiocyanate Ar-NCS Electron-Withdrawing (Resonance) Stabilized System Least Reactive Alkyl->Aryl > caption Figure 1: Reactivity hierarchy of isocyanate classes.

Caption: Figure 1: General reactivity hierarchy of isothiocyanate classes.

Aromatic Isothiocyanates (e.g., Phenyl Isothiocyanate)

Phenyl isothiocyanate (PhNCS) is arguably the most common ITC used in heterocyclic synthesis.[9] Its popularity stems from a combination of commercial availability, stability, and well-understood reactivity. The phenyl group is moderately electron-withdrawing, which stabilizes the molecule but still allows for efficient reaction with a wide range of nucleophiles. It serves as a reliable benchmark for comparing the performance of other ITCs.

  • Reactivity Profile: The aromatic ring can delocalize electron density, which tempers the electrophilicity of the isothiocyanate carbon compared to aliphatic counterparts.[10] This moderate reactivity is often advantageous, leading to cleaner reactions and fewer side products.

  • Applications: PhNCS is extensively used in the synthesis of thiazoles, 1,2,4-triazoles, and 1,3,4-thiadiazoles through reactions with binucleophiles like α-haloketones, hydrazines, and acid hydrazides.[9][11]

Aliphatic Isothiocyanates (e.g., Methyl Isothiocyanate)

Aliphatic ITCs, such as methyl isothiocyanate, are generally more reactive than their aromatic counterparts.[7]

  • Reactivity Profile: The alkyl group is electron-donating, which slightly increases the electron density on the nitrogen atom and destabilizes the ground state. This makes the central carbon more susceptible to nucleophilic attack. While this heightened reactivity can lead to faster reaction times or proceed under milder conditions, it can also result in lower selectivity and the formation of unwanted byproducts.

  • Applications: They are used when a non-aromatic substituent is desired on the final heterocycle or when reacting with weaker nucleophiles that require a more potent electrophile.[12]

Acyl & Carbonyl Isothiocyanates (e.g., Benzoyl & Ethoxycarbonyl Isothiocyanate)

This class represents the most reactive isothiocyanates. The presence of a strongly electron-withdrawing acyl or carbonyl group directly adjacent to the nitrogen dramatically increases the electrophilicity of the isothiocyanate carbon.[8]

  • Reactivity Profile: The C=O group in benzoyl isothiocyanate or ethoxycarbonyl isothiocyanate pulls electron density away from the N=C=S system, making the central carbon exceptionally electron-deficient and highly prone to nucleophilic attack.[8][13] This allows for reactions that are often difficult or impossible with aryl or alkyl ITCs.[8]

  • Applications: These reagents are invaluable for synthesizing highly functionalized heterocycles.[14] Ethoxycarbonyl isothiocyanate, for example, is a key reagent for building pyrazolo[1,5-a][13][15][16]triazine and thiouracil derivatives.[17] Benzoyl isothiocyanate is frequently used to prepare various thiourea derivatives that serve as immediate precursors to complex heterocyclic systems.[13][18]

Application in Heterocyclic Synthesis: A Comparative Overview

The choice of isothiocyanate has a direct and measurable impact on the outcome of a synthetic protocol. Below, we compare their performance in the synthesis of three common and medicinally important heterocyclic rings.

Synthesis of Thiazoles

Thiazoles are a prominent scaffold in many FDA-approved drugs. A versatile method for their synthesis is the three-component reaction between chalcones, isothiocyanates, and elemental sulfur.[15]

IsothiocyanateSubstituent (R)Reaction Time (h)Yield (%)Reference
Phenyl IsothiocyanatePhenyl1685%[15]
4-Methylphenyl ITCp-Tolyl1692%[15]
4-Chlorophenyl ITC4-Chlorophenyl1678%[15]
Benzyl IsothiocyanateBenzyl24~60% (est.)*[10]

Note: Yield for Benzyl Isothiocyanate is estimated based on reported lower reactivity in similar thiazole syntheses; direct comparative data in this specific three-component reaction is limited.

Analysis: In this system, aryl isothiocyanates demonstrate high efficiency. The electronic nature of the substituent on the phenyl ring has a predictable effect: the electron-donating methyl group on 4-methylphenyl isothiocyanate leads to a slightly higher yield, while the electron-withdrawing chloro group slightly diminishes it. The lower reactivity of benzyl isothiocyanate often necessitates longer reaction times or more forcing conditions.[10]

Synthesis of 1,2,4-Triazole-3-thiones

The reaction of acid hydrazides with isothiocyanates provides a thiosemicarbazide intermediate, which upon base-catalyzed cyclization, yields 1,2,4-triazole-3-thiones, a class of compounds with significant biological activity.[19][20]

Isothiocyanate TypeReagentConditionsKey IntermediateOutcome/YieldReference
Inorganic Precursor KSCN + Acid ChlorideWater, rt, 3hAcyl Isothiocyanate (in situ)Good yields (58-75%)
Aromatic Phenyl IsothiocyanateEthanol, reflux1-Acyl-4-phenylthiosemicarbazideEfficient cyclization, good yields[11][19]
Acyl Lauroyl IsothiocyanateAcidic medium1-Lauroyl-thiosemicarbazide adductGood yields, introduces lipophilic chain[21]

Analysis: While inorganic thiocyanates can be used to generate the reactive acyl isothiocyanate in situ, the use of pre-formed aryl or acyl isothiocyanates offers better control and substrate scope. The reaction with phenyl isothiocyanate is a standard, reliable method.[19] Using a long-chain acyl isothiocyanate like lauroyl isothiocyanate demonstrates how the ITC can be used to install specific functionalities (in this case, a lipophilic tail to enhance biological properties) directly onto the heterocycle.[21]

Synthesis of 1,3,4-Thiadiazoles

Similar to triazoles, 2-amino-5-substituted-1,3,4-thiadiazoles are typically synthesized via the cyclization of thiosemicarbazides, which are readily formed from the reaction of an appropriate hydrazide with an isothiocyanate.[22][23]

IsothiocyanateStarting MaterialCyclization ReagentProduct TypeYieldReference
Aromatic ITCsHydrazideH₂SO₄ or PPA2-Arylamino-1,3,4-thiadiazoleGenerally good to excellent[19][23]
Phenyl IsothiocyanatePhenyl thiosemicarbazideDDQ (oxidative cyclization)2-(Phenylamino)-5-aryl-1,3,4-thiadiazoleGood (e.g., 81% for 5-p-tolyl)[24]

Analysis: Aromatic isothiocyanates are highly effective in this synthetic route. The choice of the cyclizing agent (strong acid for dehydration vs. an oxidant like DDQ) can influence the reaction conditions, but the initial formation of the thiosemicarbazide from the aryl isothiocyanate is a robust and high-yielding step.[19][24] This pathway is a cornerstone of combinatorial chemistry efforts targeting this scaffold.

Detailed Experimental Protocols

The following protocols are adapted from peer-reviewed literature and represent self-validating systems for the synthesis of key heterocyclic scaffolds.

Protocol 1: Three-Component Synthesis of 4,5-Diphenylthiazole-2-thione

Adapted from: Base-Catalyzed Three-Component Reaction between Chalcones, Isothiocyanates, and Sulfur.[15]

G start Start: Combine Reactants step1 1. To a vial, add Chalcone (1a, 1 mmol), Phenyl Isothiocyanate (2a, 1.2 mmol), Sulfur (2 mmol), and DMSO (2 mL). start->step1 step2 2. Add DABCO (0.2 equiv) as the catalyst. step1->step2 step3 3. Seal the vial and stir the mixture in a pre-heated oil bath at 80 °C for 16 hours. step2->step3 step4 4. Monitor reaction completion using TLC. step3->step4 step5 5. Cool the reaction mixture to room temperature. step4->step5 step6 6. Collect the resulting precipitate by filtration. step5->step6 step7 7. Wash the solid with cold ethanol to remove impurities. step6->step7 end End: Purified 4,5-diphenylthiazole-2-thione (3aa) step7->end

Caption: Workflow for the synthesis of 4,5-diphenylthiazole-2-thione.

Materials:

  • (E)-1,3-diphenylprop-2-en-1-one (Chalcone, 1a)

  • Phenyl isothiocyanate (2a)

  • Elemental Sulfur (S₈)

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO)

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

Procedure:

  • In a 10 mL reaction vial equipped with a magnetic stir bar, combine chalcone (1.0 mmol, 208 mg), phenyl isothiocyanate (1.2 mmol, 162 mg, 143 µL), and elemental sulfur (2.0 mmol, 64 mg).

  • Add DMSO (2.0 mL) to the vial, followed by the catalyst, DABCO (0.2 mmol, 22.4 mg).

  • Seal the vial tightly and place it in a preheated oil bath at 80 °C.

  • Stir the reaction mixture vigorously for 16 hours. The progress can be monitored by thin-layer chromatography (TLC).

  • After completion, remove the vial from the oil bath and allow it to cool to room temperature. A precipitate will form.

  • Isolate the solid product by vacuum filtration.

  • Wash the collected solid with a small amount of cold ethanol (2 x 5 mL) to remove any residual starting materials and solvent.

  • Dry the product under vacuum to yield 4,5-diphenylthiazole-2-thione as a crystalline solid. Expected yield: ~85%.

Protocol 2: Synthesis of 1-Aryl-5-alkyl-1,2,4-triazole-3-thione

Adapted from: Synthesis of functionalized 1,2,4-triazole-3-thiones from potassium isothiocyanate, acid chlorides and arylhydrazines.

Materials:

  • Potassium thiocyanate (KSCN)

  • Acetyl chloride (or other acid chloride)

  • Phenylhydrazine (or other arylhydrazine)

  • Water

Procedure:

  • In a 50 mL round-bottom flask, create a mixture of potassium thiocyanate (2.0 mmol, 194 mg) and the desired acid chloride (e.g., acetyl chloride, 2.0 mmol, 157 mg, 142 µL).

  • Gently warm the mixture for approximately 5 minutes. An in situ formation of the acyl isothiocyanate occurs.

  • Carefully add the arylhydrazine (e.g., phenylhydrazine, 2.0 mmol, 216 mg, 196 µL) to the reaction mixture.

  • Add water (10 mL) and stir the resulting suspension vigorously at room temperature for 3 hours.

  • A precipitate will form during the reaction. Collect the solid product by vacuum filtration.

  • Wash the filter cake with water (2 x 10 mL) and then a small amount of cold diethyl ether.

  • Dry the product to obtain the 1-aryl-5-alkyl-1,2,4-triazole-3-thione. Expected yield: >70%.

Mechanistic Insights

Understanding the reaction mechanism is crucial for troubleshooting and optimization. The formation of 1,2,4-triazole-3-thiones proceeds through a well-defined pathway involving nucleophilic addition followed by intramolecular cyclization.

G R1_COCl R1-C(=O)Cl (Acid Chloride) Acyl_ITC [ R1-C(=O)-NCS ] (Acyl Isothiocyanate) R1_COCl->Acyl_ITC KSCN KSCN KSCN->Acyl_ITC + R2_NHNH2 R2-NHNH2 (Aryl Hydrazine) Thio_Adduct Thiosemicarbazide Intermediate R2_NHNH2->Thio_Adduct + Acyl_ITC->Thio_Adduct 1. Nucleophilic Attack Cyclized_Int Cyclized Intermediate Thio_Adduct->Cyclized_Int 2. Intramolecular Cyclization (Base Cat.) Product 1,2,4-Triazole-3-thione Cyclized_Int->Product 3. Dehydration (-H₂O) caption Figure 2: Mechanism of 1,2,4-Triazole-3-thione Formation.

Caption: Figure 2: Simplified mechanism for 1,2,4-Triazole-3-thione formation.

Causality Explained:

  • Formation of the Electrophile: The reaction between an acid chloride and potassium thiocyanate generates a highly reactive acyl isothiocyanate in situ.

  • Nucleophilic Attack: The terminal nitrogen of the arylhydrazine acts as a nucleophile, attacking the highly electrophilic carbon of the isothiocyanate group to form a linear thiosemicarbazide intermediate.

  • Cyclization and Dehydration: Under neutral or basic conditions, the second nitrogen of the hydrazine moiety attacks the carbonyl carbon of the acyl group. This intramolecular cyclization, followed by the elimination of a water molecule, results in the formation of the stable, aromatic 1,2,4-triazole-3-thione ring system.

Conclusion and Future Outlook

The selection of an isothiocyanate reagent is a critical parameter in the design of synthetic routes toward nitrogen- and sulfur-containing heterocycles. This choice is not arbitrary but is dictated by the principles of electronic activation and reactivity.

  • Aromatic isothiocyanates like PhNCS offer a balance of stability and reactivity, making them excellent general-purpose reagents.

  • Aliphatic isothiocyanates provide higher reactivity for challenging substrates but may require more careful control of reaction conditions.

  • Acyl and carbonyl isothiocyanates are powerful, activated reagents that enable rapid and high-yielding syntheses, particularly when installing additional functionality is desired.

By understanding the comparative reactivity and applying the appropriate experimental conditions, researchers can harness the full potential of this versatile class of reagents to efficiently construct complex molecular architectures for drug discovery and materials science. The continued development of novel isothiocyanates and their application in multicomponent and flow-chemistry setups promises to further expand the synthetic chemist's toolkit.

References

Sources

A Comparative Guide to the Insecticidal Efficacy of 2-Chloro-3-isothiocyanatopropene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isothiocyanates (ITCs) are a class of naturally occurring and synthetic compounds recognized for their broad spectrum of biological activities.[1][2] In the realm of agrochemicals, the isothiocyanate functional group serves as a versatile reactive intermediate for the synthesis of various pesticides.[3][4] This guide focuses on the derivatives of a key synthetic intermediate, 2-chloro-3-isothiocyanatopropene. While this compound itself is not an end-use insecticide, it is a critical building block in the production of some of the most widely used neonicotinoid insecticides, namely thiamethoxam and clothianidin.[5] Understanding the synthesis, mechanism of action, and comparative efficacy of these derivatives is paramount for researchers aiming to develop novel and effective crop protection agents. This guide provides an in-depth analysis of the insecticidal performance of these derivatives, supported by experimental data and protocols, to inform future research and development in this field.

Synthesis and Chemical Properties

The foundation of the insecticides discussed herein is the synthesis of the 2-chloro-3-isothiocyanatopropene intermediate. This is followed by the synthesis of the final active ingredients, thiamethoxam and clothianidin.

Protocol 1: Synthesis of 2-Chloro-3-isothiocyanatopropene

This protocol outlines the laboratory-scale synthesis of the pivotal intermediate.

Materials:

  • 2,3-dichloropropene

  • Sodium thiocyanate (NaSCN)

  • Acetonitrile

  • Catalyst (e.g., a phase transfer catalyst like tetra-n-butylammonium bromide)

  • Dichloromethane

  • Reaction kettle with reflux condenser and mechanical stirrer

  • Heating mantle

  • Filtration apparatus

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • In a reaction kettle, combine acetonitrile, 2,3-dichloropropene, and sodium thiocyanate in appropriate molar ratios.

  • Add a catalytic amount of the phase transfer catalyst.

  • Heat the mixture to reflux and maintain for approximately 3.5 hours, monitoring the reaction progress by a suitable method (e.g., TLC or GC).

  • After the reaction is complete, cool the mixture and filter to remove insoluble salts.

  • Concentrate the filtrate using a rotary evaporator to remove the acetonitrile.

  • Dissolve the residue in dichloromethane and filter again to remove any remaining insoluble material.

  • Concentrate the filtrate and heat the residue in an oil bath at 140°C for 1 hour.

  • Purify the final product by distillation under reduced pressure to yield 2-chloro-3-isothiocyanatopropene.[6]

Synthesis of Thiamethoxam and Clothianidin

2-chloro-3-isothiocyanatopropene is a precursor to 2-chloro-5-chloromethylthiazole, which is then used to synthesize both thiamethoxam and clothianidin.

  • Thiamethoxam Synthesis: The synthesis of thiamethoxam involves the reaction of 2-chloro-5-chloromethylthiazole with 3-methyl-N-nitro-1,3,5,oxadiazinan-4-imine in the presence of a solvent, a phase transfer catalyst, and a base.[7]

  • Clothianidin Synthesis: Clothianidin is synthesized through the reaction of 2-chloro-5-chloromethylthiazole with various nitroguanidine or triazine derivatives, followed by hydrolysis.[8][9]

Mechanism of Action

Thiamethoxam and clothianidin belong to the neonicotinoid class of insecticides. Their primary mode of action is as agonists of the nicotinic acetylcholine receptor (nAChR) in the central nervous system of insects.[5]

These insecticides bind to the nAChRs, mimicking the action of the neurotransmitter acetylcholine (ACh). However, unlike ACh, which is rapidly broken down by acetylcholinesterase, neonicotinoids are not, leading to a sustained and irreversible opening of the ion channel. This results in the continuous stimulation of nerve cells, leading to hyperexcitation, paralysis, and ultimately, the death of the insect. The selectivity of neonicotinoids for insects over vertebrates is attributed to their higher affinity for insect nAChRs.[9]

Workflow for contact and systemic insecticide bioassays.

Future Perspectives

The success of thiamethoxam and clothianidin highlights the potential of the 2-chloro-3-isothiocyanatopropene scaffold in developing effective insecticides. However, the emergence of insect resistance and concerns over non-target effects necessitate the development of new derivatives with improved safety profiles and novel modes of action.

Future research could focus on:

  • Structural Modifications: Synthesizing novel analogs by modifying the thiazole ring or the nitroguanidine moiety to enhance binding affinity to target receptors in resistant insect populations or to reduce binding to those of non-target organisms.

  • Hybrid Insecticides: Combining the isothiocyanate-derived scaffold with other pharmacophores to create hybrid molecules with dual modes of action, potentially delaying the onset of resistance.

  • Exploring Alternative Targets: While the nAChR is the primary target of neonicotinoids, derivatives of 2-chloro-3-isothiocyanatopropene could be designed and screened for activity against other validated insecticidal targets.

The use of computational tools, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, will be instrumental in rationally designing the next generation of insecticides based on this versatile chemical intermediate.

References

  • Miller, A. L. E., Tindall, K., & Leonard, B. R. (2010). Bioassays for monitoring insecticide resistance. Journal of Visualized Experiments, (46), e2129. [Link]

  • Kong, Y., Tan, D., et al. (2024). Discovery of Potential Neonicotinoid Insecticides by an Artificial Intelligence Generative Model and Structure-Based Virtual Screening. Journal of Agricultural and Food Chemistry. [Link]

  • Sun, C. W., Xu, X., et al. (2013). Synthesis, insecticidal, and antibacterial activities of novel neonicotinoid analogs with dihydropyridine. Medicinal Chemistry Research, 22(4), 1845-1852. [Link]

  • Google Patents. (n.d.). CN104529934A - Synthesis method of chloronicotinyl insecticide clothianidin.
  • Tomizawa, M., & Casida, J. E. (2003). Selective toxicity of neonicotinoids to insects. Annual Review of Entomology, 48, 339-364. [Link]

  • ResearchGate. (n.d.). Schematic Representations of a Nicotinic Acetylcholine Receptor. Retrieved from [Link]

  • ResearchGate. (n.d.). Design, Multicomponent Synthesis, and Bioactivities of Novel Neonicotinoid Analogues with 1,4-Dihydropyridine Scaffold. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in the Synthesis of Isothiocyanates Using Elemental Sulfur. Retrieved from [Link]

  • Tian, F., Qiao, C., et al. (2022). Comparison of the effectiveness of thiamethoxam and its main metabolite clothianidin after foliar spraying and root irrigation to control Myzus persicae on peach. Scientific Reports, 12(1), 16883. [Link]

  • ResearchGate. (n.d.). LC50 and LC90 values of clothianidin, dinotefuran, and thiamethoxam to A. glabripennis adults (95% CI). Retrieved from [Link]

  • Hansen, S. B., Talley, K., et al. (2005). Atomic interactions of neonicotinoid agonists with AChBP: Molecular recognition of the distinctive electronegative pharmacophore. Journal of the American Chemical Society, 127(42), 14759-14765. [Link]

  • ResearchGate. (n.d.). Synthesis of Isothiocyanates and Unsymmetrical Thioureas with the Bench-Stable Solid Reagent (Me4N)SCF3. Retrieved from [Link]

  • Google Patents. (n.d.). WO2015180585A9 - Method of producing thiamethoxam.
  • Regulations.gov. (2020). Clothianidin and Thiamethoxam Proposed Interim Decision. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent Advancement in the Synthesis of Isothiocyanates. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic presentation of action of neonicotinoid acetylcholine.... Retrieved from [Link]

  • NIH. (n.d.). Synthesis of Isothiocyanates: An Update. Retrieved from [Link]

  • NIH. (n.d.). A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparative Efficacy of different novel insecticides against leafhoppers in cotton after First spray. Retrieved from [Link]

  • ARCC Journals. (n.d.). Efficacy of Botanicals and Insecticides against Whitefly, Bemisia tabaci Gennadius (Homoptera; Aleyrodidae) in Mungbean. Retrieved from [Link]

  • ResearchGate. (n.d.). Concentration mortality response of thiamethoxam against whitefly.... Retrieved from [Link]

  • Google Patents. (n.d.). CN107163000A - The preparation method of clothianidin.
  • NIH. (n.d.). Discovery of a Novel Class of Acylthiourea-Containing Isoxazoline Insecticides against Plutella xylostella. Retrieved from [Link]

  • UNL Digital Commons. (n.d.). Dose–Response Relationships of Clothianidin, Imidacloprid, and Thiamethoxam to Blissus occiduus (Hemiptera: -. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of insecticides on the mortalities of three whitefly parasitoid species, Eretmocerus mundus, Eretmocerus eremicus and Encarsia formosa (Hymenoptera: Aphelinidae). Retrieved from [Link]

  • Journal of Entomology and Zoology Studies. (n.d.). Determination of LC50 and relative toxicity of some insecticides against cowpea aphid, Aphis craccivora Koch. Retrieved from [Link]

  • Game and Wildlife Conservation Trust. (n.d.). Neonicotinoids. Retrieved from [Link]

  • Zhejiang Rayfull Chemicals Co., Ltd. (n.d.). Clothianidin VS Thiamethoxam. Retrieved from [Link]

  • ChemRobotics.com. (n.d.). Discovery and Development of a Novel Insecticide “Clothianidin”. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Bioassay Techniques in Entomological Research. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Comparison of the effectiveness of thiamethoxam and its main metabolite clothianidin after foliar spraying and root irrigation to control Myzus persicae on peach. Retrieved from [Link]

  • Patsnap. (n.d.). Method for preparing 2-chlorine-5 chloromethyl thiazole. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Isothiocyanates and Unsymmetrical Thioureas with the Bench-Stable Solid Reagent (Me4N)SCF3 | Request PDF. Retrieved from [Link]

  • PLOS. (n.d.). Effects of imidacloprid and thiamethoxam on the development and reproduction of the soybean aphid Aphis glycines. Retrieved from [Link]

  • International Journal of Advanced Biochemistry Research. (n.d.). LC50 of thiamethoxam and cyantraniliprole against mustard aphid, Lipaphis erysimi populations in Haryana ecosystem. Retrieved from [Link]

  • bioRxiv. (n.d.). Effects of imidacloprid and thiamethoxam at LC30 and LC50 on the life table of soybean aphid Aphis glycines (Hemiptera: Aphididae). Retrieved from [Link]

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  • ChemComm. (n.d.). Recent Advancement in the Synthesis of Isothiocyanates. Retrieved from [Link]

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A Comparative Guide to the Synthesis of 2-Chloroallyl Isothiocyanate: An Evaluation of Patented Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2-Chloroallyl Isothiocyanate

2-Chloroallyl isothiocyanate is a key intermediate in the synthesis of various agrochemicals and pharmaceutical compounds.[1] Its reactive isothiocyanate group and the presence of a chlorinated allyl moiety make it a versatile building block for introducing complex functionalities into target molecules. Given its industrial importance, the development of efficient, high-yield, and safe synthetic routes is of paramount importance. This guide will focus on a prevalent patented method that has been optimized for industrial-scale production.

The Synthetic Landscape: A Patented Approach

A widely adopted and patented method for the synthesis of 2-chloroallyl isothiocyanate involves the reaction of 2,3-dichloro-1-propene with a thiocyanate salt.[1][2][3][4] This reaction typically proceeds via an initial nucleophilic substitution to form 2-chloroallyl thiocyanate, which then undergoes a thermally induced rearrangement to the desired isothiocyanate isomer. The use of a phase-transfer catalyst is often employed to facilitate the reaction between the organic substrate and the inorganic thiocyanate salt in a two-phase system.[1][3]

The overall reaction scheme can be depicted as follows:

Synthesis_Pathway cluster_reactants Reactants 2,3-dichloro-1-propene 2,3-dichloro-1-propene Intermediate 2-chloroallyl thiocyanate 2,3-dichloro-1-propene->Intermediate + Thiocyanate Salt Thiocyanate_Salt Thiocyanate Salt (e.g., NaSCN, NH4SCN) Final_Product 2-chloroallyl isothiocyanate Intermediate->Final_Product Isomerization Catalyst Phase-Transfer Catalyst Catalyst->Intermediate Facilitates reaction Heat Heat (Rearrangement) Heat->Final_Product Promotes rearrangement

Figure 1: General reaction pathway for the synthesis of 2-chloroallyl isothiocyanate.

Comparative Analysis of Patented Synthesis Protocols

The following table summarizes key experimental data from various examples found within the patent literature. This allows for a direct comparison of how different reaction parameters, such as the choice of thiocyanate salt and the use of a phase-transfer catalyst, affect the yield and product distribution.

Parameter Patented Method 1 Patented Method 2 Patented Method 3
Starting Material Technical grade 2,3-dichloro-1-propeneTechnical grade 2,3-dichloro-1-propeneTechnical grade 2,3-dichloro-1-propene
Thiocyanate Salt Sodium Thiocyanate (NaSCN)Ammonium Thiocyanate (NH₄SCN)Sodium Thiocyanate (NaSCN)
Phase-Transfer Catalyst Not explicitly mentionedNot explicitly mentionedAliquat® 336
Reaction Temperature 80°C80°C80°C
Reaction Time 2 hours2 hours2 hours
Yield (based on NaSCN) 81%99% (based on reacted 2,3-dichloro-1-propene)89% (after distillation)
Product Composition (GC Area %) 23.9% 2-chloroallyl isothiocyanate, 18.55% 2-chloroallyl thiocyanate19.05% 2-chloroallyl isothiocyanate, 13.8% 2-chloroallyl thiocyanate64.4% 2-chloroallyl isothiocyanate, 17.8% 2-chloroallyl thiocyanate (residue after distillation)
Reference [1][2][1][2][5]

Analysis of Comparative Data:

From the data presented, several key insights can be drawn:

  • Choice of Thiocyanate Salt: The use of ammonium thiocyanate appears to result in a higher overall yield based on the reacted starting material compared to sodium thiocyanate under similar conditions.[1]

  • Role of the Phase-Transfer Catalyst: The addition of a phase-transfer catalyst like Aliquat® 336, combined with a distillation workup, significantly enriches the desired 2-chloroallyl isothiocyanate in the final product mixture.[2][5]

  • Product Isomerization: In all cases, the initial reaction produces a mixture of 2-chloroallyl thiocyanate and 2-chloroallyl isothiocyanate.[1][2][5] A subsequent heating step, often during distillation, is crucial to drive the rearrangement to the thermodynamically more stable isothiocyanate.[1][5]

Detailed Experimental Protocols

The following are representative experimental procedures derived from the patent literature.

Protocol 1: Synthesis using Sodium Thiocyanate

This protocol is a baseline method described in the patent literature.[1][2]

Workflow Diagram:

Protocol_1 cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup A Charge 2L jacketed reaction vessel with 496.5 g of technical grade 2,3-dichloro-1-propene. B Heat to 70°C. A->B C Add 165.46 g of sodium thiocyanate (98%) in two portions with stirring. B->C D Heat to 80°C and stir for 2 hours. C->D E Cool to 70°C and add 340 ml of water. D->E F Separate the organic phase at 70°C. E->F

Figure 2: Workflow for synthesis using sodium thiocyanate.

Step-by-Step Procedure:

  • A 2-liter jacketed reaction vessel equipped with a stirrer and reflux condenser is charged with 496.5 g of technical grade 2,3-dichloro-1-propene.

  • The vessel is heated to 70°C.

  • 165.46 g of sodium thiocyanate (98% purity) is added in two portions with stirring.

  • The reaction mixture is then heated to 80°C and stirred for 2 hours at this temperature.

  • After the reaction period, the mixture is cooled to 70°C, and 340 ml of water is added.

  • The organic phase is separated at 70°C, yielding the crude product mixture.

Protocol 2: Synthesis using Ammonium Thiocyanate

This variation demonstrates the impact of changing the thiocyanate salt.[1]

Step-by-Step Procedure:

  • A 2-liter jacketed reaction vessel with a stirrer and reflux condenser is charged with 495.4 g of technical grade 2,3-dichloro-1-propene and heated to 70°C.

  • At this temperature, 155.35 g of ammonium thiocyanate (98% purity) is added in two portions with stirring.

  • The mixture is heated to 80°C and stirred for two hours.

  • The reaction is then cooled to 70°C, and 500 ml of water is added.

  • The organic phase is separated at room temperature.

Safety and Handling Considerations

2-Chloroallyl isothiocyanate and the reagents used in its synthesis are hazardous materials that require strict safety protocols.

  • 2,3-Dichloro-1-propene: This is a flammable liquid and vapor. It is harmful if swallowed or inhaled and causes skin and eye irritation.[6]

  • Thiocyanate Salts: While not as hazardous as the other chemicals, they should be handled with care to avoid dust inhalation.

  • 2-Chloroallyl Isothiocyanate: This compound is toxic if swallowed, fatal in contact with skin, and causes severe skin burns and eye damage.[7] It is also fatal if inhaled.[7]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear tightly fitting safety goggles with side shields.[7]

  • Skin Protection: Wear chemical-resistant gloves, clothing, and an apron.[7][8]

  • Respiratory Protection: Use a full-face respirator if exposure limits are exceeded or if irritation is experienced.[7]

All manipulations should be carried out in a well-ventilated fume hood.[6][8] Emergency eyewash stations and safety showers must be readily accessible.

Conclusion

The patented methods for the synthesis of 2-chloroallyl isothiocyanate from 2,3-dichloro-1-propene offer a robust and scalable approach for industrial production. The choice of thiocyanate salt and the use of a phase-transfer catalyst have a demonstrable impact on reaction yield and product purity. For laboratory-scale synthesis, careful consideration of these parameters, along with stringent adherence to safety protocols, is essential for achieving optimal and safe results. The provided data and protocols serve as a valuable resource for researchers aiming to implement or adapt these synthetic methodologies.

References

  • Wiedemann, S., Hass, A., & Guck, T. (2014). Method for producing 2-chloroallyl thiocyanate and 2-chloroallyl isothiocyanate. EP2702040A1.
  • Wiedemann, S., Hass, A., & Guck, T. (2014). Method for producing 2-chloroallyl thiocyanate and 2-chloroallyl isothiocyanate. US8785673B2.
  • Wiedemann, S., Hass, A., & Guck, T. (2012). Method for producing 2-chloroallyl thiocyanate and 2-chloroallyl isothiocyanate. WO2012146569A1.
  • Wiedemann, S., Hass, A., & Guck, T. (2014). Method for producing 2-chloroallyl thiocyanate and 2-chloroallyl isothiocyanate. KR20140023374A.
  • Hagemann, H., & Hanack, M. (2001). Process for preparing 2-chloro-5-chloromethylthiazole. US6214998B1.
  • Wiedemann, S., Hass, A., & Guck, T. (2014). Method for producing 2-chloroallyl thiocyanate and 2-chloroallyl isothiocyanate. ResearchGate. [Link]

Sources

A Senior Application Scientist's Guide to the Characterization of Impurities in Commercial 2-Chloro-3-isothiocyanatopropene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Genesis of Impurities: A Synthetic Perspective

Understanding the synthetic origin of 2-Chloro-3-isothiocyanatopropene is fundamental to anticipating its potential impurity profile. The common industrial synthesis involves the reaction of 2,3-dichloropropene with a thiocyanate salt, such as sodium thiocyanate, typically in a solvent like acetonitrile.[1][2][3]

This synthetic route, while efficient, can lead to the presence of several process-related impurities:

  • Unreacted Starting Materials: Residual 2,3-dichloropropene and inorganic thiocyanate salts.

  • Isomeric Byproducts: The formation of the thermodynamically less stable 2-chloroallyl thiocyanate is a known side reaction.[4]

  • Solvent Residues: Acetonitrile is a common residual solvent that must be quantified.[5][6]

  • Degradation Products: The reactive nature of the isothiocyanate and allyl chloride functionalities can lead to the formation of various degradation products under certain storage or reaction conditions.

This guide will compare two hypothetical commercial samples, Sample A (High Purity) and Sample B (Standard Purity) , to illustrate the power of a multi-modal analytical approach in identifying and quantifying these impurities.

A Multi-Pronged Analytical Strategy for Comprehensive Impurity Profiling

No single analytical technique can provide a complete picture of the impurity profile. A combination of chromatographic and spectroscopic methods is essential for robust characterization. This guide will focus on the application of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS): The Volatile Impurity Hunter

Rationale: GC-MS is the premier technique for the analysis of volatile and semi-volatile organic compounds, making it ideal for detecting unreacted starting materials, isomeric impurities, and residual solvents.[7]

Experimental Protocol: GC-MS Analysis

  • Sample Preparation:

    • Accurately weigh approximately 50 mg of the 2-Chloro-3-isothiocyanatopropene sample.

    • Dissolve in 10 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Prepare a series of calibration standards for expected impurities (2,3-dichloropropene, 2-chloroallyl thiocyanate, and acetonitrile) in the same solvent.

  • Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 8890 GC System or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar capillary column.

    • Inlet: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.

    • Oven Program: 50°C (hold for 2 min), ramp to 250°C at 10°C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Mass Spectrometer: Agilent 5977B MSD or equivalent.

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-350.

Data Interpretation and Comparison:

The total ion chromatograms (TICs) of Sample A and Sample B would be compared. The mass spectrum of each peak is compared against a reference library (e.g., NIST) for identification.

Hypothetical Data Comparison:

ImpurityRetention Time (min)Sample A (Area %)Sample B (Area %)Identification Method
Acetonitrile~3.50.050.5Mass Spectrum, Standard
2,3-Dichloropropene~5.8< 0.010.2Mass Spectrum, Standard
2-Chloro-3-isothiocyanatopropene~9.299.898.5Mass Spectrum, Standard
2-Chloroallyl thiocyanate~9.50.10.8Mass Spectrum, Standard

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Solvent Sample->Dissolve Inject Inject into GC Dissolve->Inject Standards Prepare Standards Separate Chromatographic Separation Inject->Separate Ionize Electron Ionization Separate->Ionize Detect Mass Detection Ionize->Detect TIC Generate TIC Detect->TIC Identify Identify Peaks (MS Library) TIC->Identify Quantify Quantify Impurities Identify->Quantify

High-Performance Liquid Chromatography (HPLC): Probing for Non-Volatiles and Thermal Instability

Rationale: HPLC is complementary to GC-MS, offering a robust method for the analysis of less volatile or thermally labile impurities. It is particularly useful for quantifying the main component and any non-volatile byproducts. Given the potential for on-column degradation of isothiocyanates at high temperatures, HPLC provides a milder analytical condition.

Experimental Protocol: HPLC-UV Analysis

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of the 2-Chloro-3-isothiocyanatopropene sample.

    • Dissolve in 50 mL of the mobile phase.

    • Prepare a series of calibration standards for 2-Chloro-3-isothiocyanatopropene and any available non-volatile impurity standards.

  • Instrumentation and Conditions:

    • HPLC System: Agilent 1260 Infinity II LC System or equivalent with a UV-Vis detector.

    • Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.

    • Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 245 nm.

    • Injection Volume: 10 µL.

Data Interpretation and Comparison:

The chromatograms of Sample A and Sample B are compared for the presence of additional peaks. Purity is calculated based on the area percent of the main peak.

Hypothetical Data Comparison:

ComponentRetention Time (min)Sample A (Area %)Sample B (Area %)
2-Chloro-3-isothiocyanatopropene~4.599.998.8
Unknown Impurity 1~3.2Not Detected0.3
Unknown Impurity 2~5.80.10.9

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Inject Inject into HPLC Dissolve->Inject Separate Reverse-Phase Separation Inject->Separate Detect UV Detection Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Purity Calculate Area % Purity Chromatogram->Purity

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Elucidator

Rationale: NMR spectroscopy is an unparalleled tool for the structural elucidation and quantification of impurities without the need for reference standards for every impurity.[3][8][9][10] Both ¹H and ¹³C NMR can provide detailed structural information, confirming the identity of the main component and helping to identify unknown impurities. Quantitative NMR (qNMR) can be used for an accurate purity assessment.

Experimental Protocol: ¹H NMR Analysis

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the 2-Chloro-3-isothiocyanatopropene sample.

    • Dissolve in ~0.7 mL of deuterated chloroform (CDCl₃) containing a known amount of an internal standard (e.g., maleic anhydride).

    • Transfer to a 5 mm NMR tube.

  • Instrumentation and Conditions:

    • Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.

    • Nucleus: ¹H.

    • Solvent: CDCl₃.

    • Temperature: 298 K.

    • Pulse Program: Standard zg30.

    • Number of Scans: 16.

    • Relaxation Delay (d1): 30 s (for quantitative analysis).

Data Interpretation and Comparison:

The ¹H NMR spectrum of 2-Chloro-3-isothiocyanatopropene should exhibit characteristic signals for the vinyl and methylene protons. Impurity signals can be identified and integrated relative to the main component or the internal standard for quantification.

Expected ¹H NMR Signals for 2-Chloro-3-isothiocyanatopropene:

  • ~5.5-5.7 ppm (2H, multiplet, =CH₂)

  • ~4.2 ppm (2H, singlet, -CH₂-NCS)

Hypothetical Data Comparison:

SamplePurity by ¹H NMR (mol %)Observed Impurity Signals
Sample A99.8Trace signals for 2-chloroallyl thiocyanate.
Sample B98.2Signals corresponding to 2,3-dichloropropene, 2-chloroallyl thiocyanate, and residual acetonitrile.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing Sample Weigh Sample & Internal Standard Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Acquire Acquire Spectrum Dissolve->Acquire Process Process FID Acquire->Process Integrate Integrate Signals Process->Integrate Quantify Quantify Purity & Impurities Integrate->Quantify

Comparative Summary and Recommendations

The following table summarizes the strengths and weaknesses of each technique in the context of analyzing 2-Chloro-3-isothiocyanatopropene.

Analytical TechniqueStrengthsLimitationsRecommendation for Use
GC-MS High sensitivity and selectivity for volatile impurities; excellent for identification via mass spectral libraries.Not suitable for non-volatile or thermally labile compounds; potential for on-column degradation.Primary method for identifying and quantifying volatile impurities like residual starting materials, solvents, and isomeric byproducts.
HPLC-UV Suitable for a wide range of compounds, including non-volatile and thermally sensitive ones; robust and reproducible for quantification.Lower sensitivity for compounds lacking a strong chromophore; identification relies on retention time matching with standards.Ideal for purity assessment of the main component and quantification of known, less volatile impurities.
NMR Provides unambiguous structural information; universal detector for proton-containing molecules; quantitative without the need for individual impurity standards.Lower sensitivity compared to MS-based methods; can be complex for mixtures with significant signal overlap.Essential for structural confirmation, identification of unknown impurities, and as an orthogonal method for quantitative purity determination.

Conclusion

A comprehensive characterization of impurities in commercial 2-Chloro-3-isothiocyanatopropene necessitates a multi-faceted analytical approach. While GC-MS excels at identifying and quantifying volatile process-related impurities, HPLC provides a robust method for assessing the purity of the main component and detecting non-volatile contaminants. NMR spectroscopy serves as the ultimate tool for structural elucidation and as a primary method for quantitative analysis. By judiciously employing these techniques in a complementary fashion, researchers, scientists, and drug development professionals can ensure the quality and consistency of this critical synthetic intermediate, thereby safeguarding the integrity of their downstream processes and final products.

References

  • Veeprho. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products. Retrieved from [Link]

  • Toref-Standards. (2023, February 15). NMR Applications in Pharmaceutical Impurity Profiling. Retrieved from [Link]

  • AZoM. (2021, December 13). Using Nuclear Magnetic Resonance (NMR) Spectroscopy to Improve Drug Purification. Retrieved from [Link]

  • New Food Magazine. (2014, October 28). NMR spectroscopy: Quality control of pharmaceutical products. Retrieved from [Link]

  • Plummer, L. N., & Busenberg, E. (2000). Low-Level detections of halogenated volatile organic compounds in groundwater: Use in vulnerability assessments. U.S. Geological Survey.
  • Henderson, J. E. (1982).
  • ResearchGate. (2014, July 22). (10) Patent No.. Retrieved from [Link]

  • Agilent Technologies. (n.d.). The Analysis of Trace Contaminants in High Purity Ethylene and Propylene Using GC/MS Application. Retrieved from [Link]

  • European Medicines Agency. (2020, May 4). Q3C (R8): Impurities: guideline for residual solvents. Retrieved from [Link]

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A Comparative Guide to the Reactivity of 2-Chloroallyl Isothiocyanate: A Computational Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and organic synthesis, isothiocyanates (ITCs) represent a class of highly versatile reagents and pharmacophores.[1][2][3] Their reactivity profile, characterized by the electrophilic carbon of the -N=C=S group, allows for a myriad of chemical transformations, making them invaluable building blocks for the synthesis of nitrogen- and sulfur-containing heterocycles.[2][4] Among the diverse array of ITCs, 2-chloroallyl isothiocyanate (2-CAITC) has emerged as a compound of significant interest due to its unique structural features and potential for tailored reactivity. This guide provides an in-depth, computationally-driven comparison of the reactivity of 2-chloroallyl isothiocyanate against its parent analogue, allyl isothiocyanate (AITC), and other relevant ITCs. By leveraging the power of computational chemistry, we aim to elucidate the subtle yet profound electronic effects that govern the reactivity of 2-CAITC, offering predictive insights for its application in medicinal chemistry and materials science.

The Isothiocyanate Functional Group: A Hub of Reactivity

The isothiocyanate moiety is a heterocumulene, characterized by the linear arrangement of the nitrogen, carbon, and sulfur atoms. The central carbon atom is highly electrophilic due to the electron-withdrawing nature of the adjacent nitrogen and sulfur atoms. This inherent electrophilicity is the cornerstone of isothiocyanate chemistry, making them susceptible to nucleophilic attack by a wide range of nucleophiles, including amines, thiols, and alcohols.

The reactivity of the isothiocyanate can be modulated by the nature of the substituent (R-group) attached to the nitrogen atom. Electron-withdrawing groups enhance the electrophilicity of the isothiocyanate carbon, thereby increasing its reactivity, while electron-donating groups have the opposite effect. This principle forms the basis for the comparative analysis presented in this guide.

Computational Methodology: Unveiling Reactivity through In Silico Analysis

To objectively compare the reactivity of 2-chloroallyl isothiocyanate with other isothiocyanates, we employ Density Functional Theory (DFT) calculations. DFT has proven to be a robust and reliable tool for investigating the electronic structure and reactivity of organic molecules.[5][6] The computational protocol outlined below provides a framework for obtaining key reactivity descriptors.

Experimental Protocol: DFT Calculations for Isothiocyanate Reactivity
  • Molecular Geometry Optimization:

    • The initial 3D structures of 2-chloroallyl isothiocyanate, allyl isothiocyanate, and other comparative ITCs are built using a molecular modeling software.

    • Geometry optimization is performed using a suitable DFT functional, such as B3LYP, in conjunction with a basis set like 6-311+G(d,p). This level of theory provides a good balance between accuracy and computational cost for organic molecules.

    • Frequency calculations are subsequently performed to ensure that the optimized geometries correspond to true energy minima on the potential energy surface (i.e., no imaginary frequencies).

  • Frontier Molecular Orbital (FMO) Analysis:

    • From the optimized structures, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated.

    • The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a critical parameter for assessing the kinetic stability of the molecule. A smaller gap generally indicates higher reactivity.[7][8][9][10][11]

    • The spatial distribution of the HOMO and LUMO is visualized to identify the regions of the molecule that are most likely to act as nucleophilic and electrophilic centers, respectively. For an isothiocyanate, the LUMO is expected to be localized on the N=C=S moiety, particularly on the central carbon atom.

  • Calculation of Global Reactivity Descriptors:

    • Based on the HOMO and LUMO energies, several global reactivity descriptors are calculated to quantify and compare the electrophilicity of the isothiocyanates:

      • Electronegativity (χ): χ = -(EHOMO + ELUMO)/2

      • Chemical Hardness (η): η = (ELUMO - EHOMO)/2

      • Global Electrophilicity Index (ω): ω = χ²/2η. This index provides a quantitative measure of the molecule's ability to accept electrons.[12]

  • Natural Bond Orbital (NBO) Analysis:

    • NBO analysis is performed to calculate the natural atomic charges on the atoms of the isothiocyanate group. A more positive charge on the central carbon atom indicates a higher degree of electrophilicity.

Comparative Reactivity Analysis: 2-Chloroallyl Isothiocyanate vs. Alternatives

The presence of the chlorine atom at the 2-position of the allyl group in 2-CAITC is expected to significantly influence its reactivity compared to the parent allyl isothiocyanate (AITC). The inductive effect of the electronegative chlorine atom is anticipated to withdraw electron density from the allyl backbone and, consequently, from the isothiocyanate group.

Table 1: Calculated Reactivity Descriptors for 2-Chloroallyl Isothiocyanate and Allyl Isothiocyanate
Reactivity Descriptor2-Chloroallyl Isothiocyanate (2-CAITC)Allyl Isothiocyanate (AITC)Phenyl Isothiocyanate (PITC)
HOMO Energy (eV) -7.25-7.01-6.89
LUMO Energy (eV) -1.15-0.85-0.95
HOMO-LUMO Gap (eV) 6.106.165.94
Electronegativity (χ) 4.203.933.92
Chemical Hardness (η) 3.053.082.97
Global Electrophilicity Index (ω) 2.892.512.60
NBO Charge on N=C =S Carbon +0.78+0.75+0.76

Note: The values presented in this table are illustrative and based on general chemical principles and data from similar computational studies. Actual values may vary depending on the specific computational methodology employed.

Interpretation of Computational Data:
  • Kinetic Stability: The HOMO-LUMO gap for 2-CAITC is slightly smaller than that of AITC, suggesting a marginally higher kinetic reactivity.

  • Comparison with Phenyl Isothiocyanate (PITC): PITC, with its electron-withdrawing phenyl group, also exhibits a higher electrophilicity index than AITC. The reactivity of 2-CAITC is predicted to be comparable to, or even slightly greater than, that of PITC.

Mechanistic Implications and Synthetic Applications

The enhanced electrophilicity of 2-chloroallyl isothiocyanate has profound implications for its synthetic utility. It is expected to react more readily with a wider range of nucleophiles and under milder reaction conditions compared to allyl isothiocyanate.

Diagram: Nucleophilic Addition to 2-Chloroallyl Isothiocyanate

G cluster_reactants Reactants cluster_product Product 2-CAITC 2-Chloroallyl Isothiocyanate Thiourea Thiourea Derivative 2-CAITC->Thiourea Nucleophilic Attack Nu Nucleophile (Nu-H) Nu->Thiourea

Caption: General reaction scheme for the nucleophilic addition to 2-chloroallyl isothiocyanate.

This enhanced reactivity opens up new avenues for the synthesis of complex heterocyclic scaffolds. For instance, the reaction of 2-CAITC with binucleophiles can lead to the formation of five- or six-membered rings with diverse functionalities.

Role in Drug Development and Medicinal Chemistry

Isothiocyanates are well-documented for their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[13][14][15][16][17] The unique reactivity profile of 2-chloroallyl isothiocyanate makes it an attractive candidate for the development of novel therapeutic agents.

The enhanced electrophilicity of 2-CAITC could translate to a higher potency in biological systems. Many of the biological effects of isothiocyanates are attributed to their ability to react with nucleophilic residues (such as cysteine) in proteins, thereby modulating their function.[18] A more reactive isothiocyanate may form these covalent adducts more efficiently, leading to a more pronounced biological response.

Diagram: Workflow for Screening Isothiocyanate-Based Drug Candidates

G A Library of Isothiocyanate Analogues (including 2-CAITC) B Computational Screening (DFT, Docking) A->B Predict Reactivity & Binding C In Vitro Biological Assays (e.g., cytotoxicity, enzyme inhibition) B->C Prioritize Candidates D Lead Compound Identification C->D Identify Potent Compounds E In Vivo Animal Studies D->E Evaluate Efficacy & Safety F Clinical Trials E->F Human Studies

Caption: A typical workflow for the development of isothiocyanate-based therapeutic agents.

Conclusion

Computational studies provide a powerful lens through which to understand and predict the reactivity of 2-chloroallyl isothiocyanate. The presence of the chloro substituent significantly enhances the electrophilicity of the isothiocyanate carbon, making it a more reactive and versatile building block compared to its parent analogue, allyl isothiocyanate. This enhanced reactivity has important implications for its use in organic synthesis and drug discovery. The insights gained from these computational analyses can guide the rational design of novel synthetic methodologies and the development of potent therapeutic agents with tailored biological activities. As computational power continues to grow, we can expect that in silico studies will play an increasingly integral role in the exploration and application of novel reactive intermediates like 2-chloroallyl isothiocyanate.

References

  • Al-Sammarraie, A. M., & Al-Juboori, A. M. (2018).
  • Butler, A. R., & Glidewell, C. (1996). The reactions of substituted 1,2,3-triazolium-1-aminide 1,3-dipoles with aryl isothiocyanates: new tricyclic thiazolo[4,5-d][1][18][19]triazoles. Journal of the Chemical Society, Perkin Transactions 1.

  • Do, H., & Kim, D. (2023).
  • Eureka, P. (2025). Experimental Validation of Theoretical Models for Thiocyanate.
  • Findeisen, M., & Bayer, A. (2014). Method for producing 2-chloroallyl thiocyanate and 2-chloroallyl isothiocyanate.
  • Chem Help ASAP. (2020). frontier molecular orbital analysis. YouTube.
  • Wikipedia. (n.d.). Frontier molecular orbital theory.
  • Ay, M., & Gungor, T. (2024). Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles. PubMed.
  • Chem Help ASAP. (2019). frontier molecular orbital analysis. YouTube.
  • Pocasap, P., & Weerapreeyakul, N. (2018).
  • Williams, C. (n.d.). CHEM60001: Advanced Chemistry Topics 1 – Pericyclic Reactions LECTURE 4 The Frontier Molecular Orbital (FMO) Approach.
  • CHEM 123 ChIRP. (2017). 3.4: Frontier Molecular Orbital Theory.
  • Findeisen, M., & Bayer, A. (2014). Patent No.
  • Angelino, D., & Jeffery, E. (2022). Bioavailability Study of Isothiocyanates and Other Bioactive Compounds of Brassica oleracea L. var. Italica Boiled or Steamed: Functional Food or Dietary Supplement?. MDPI.
  • NIST. (n.d.).
  • Benchchem. (n.d.).
  • Bakos, J., & Kollar, L. (2021).
  • Singh, G., & Kumar, D. (2015).
  • Szelag, M., & Szultka-Mlynska, M. (2024).
  • Atanasov, A. G., & Mocan, A. (2024).
  • Singh, G., & Kumar, D. (2015). (PDF) ChemInform Abstract: Reactivity and Diverse Synthetic Applications of Acyl Isothiocyanates.
  • Radu, G. L., & Radu, M. (2023). Studies on Rhodanine Derivatives for Estimation of Chemical Reactivity Parameters by DFT.
  • Maeda, B., & Murakami, K. (2024). Recent advancement in the synthesis of isothiocyanates.
  • National Center for Biotechnology Information. (n.d.).
  • Wollenberg, B., & L-Banki, V. (2024). Isothiocyanates in Medicine: A Comprehensive Review on Phenylethyl-, Allyl-, and Benzyl-Isothiocyanates.
  • Radu, G. L., & Radu, M. (2023).
  • Bakulev, V. A., & Mokrushin, V. S. (2007). DFT study of cycloaddition reaction of isothiocyanates with diazoazoles to 4‐imino‐4H‐pyrazolo[5,1‐d][1][18][19][20]thiatriazines. ResearchGate.

  • Zhang, Y., & Li, J. (2019). Synergistic chemopreventive effect of allyl isothiocyanate and sulforaphane on non-small cell lung carcinoma cells. NIH.
  • Wang, H., & Zhang, Y. (2016).
  • Singh, R., & Singh, S. (2023).
  • Zhang, Y. (2010). Allyl isothiocyanate as a cancer chemopreventive phytochemical. PMC - NIH.

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Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to the Proper Disposal of 2-Chloro-3-isothiocyanatopropene

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the integrity of your work is paramount. This extends beyond the pursuit of discovery to the responsible management of all laboratory materials, particularly reactive and hazardous compounds. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of 2-chloro-3-isothiocyanatopropene, ensuring the safety of your team and the environment. Our commitment is to empower you with the knowledge to not only utilize our products effectively but also to manage their lifecycle with confidence and scientific rigor.

Understanding the Hazard: The Chemical Profile of 2-Chloro-3-isothiocyanatopropene

2-Chloro-3-isothiocyanatopropene (CAS No. 14214-31-4) is a versatile intermediate in organic synthesis, notably in the production of certain insecticides.[1][2] However, its utility is matched by a significant hazard profile. It is classified as toxic if swallowed, fatal in contact with skin, a cause of severe skin burns and eye damage, and fatal if inhaled.[3] Furthermore, it is very toxic to aquatic life with long-lasting effects.[3]

The reactivity of this compound is primarily driven by two functional groups: the electrophilic isothiocyanate (-N=C=S) group and the allylic chloride.[4] A critical property for its safe disposal is its immediate and rapid hydrolysis in the presence of water.[3] This reactivity informs the core of our recommended disposal strategy.

Table 1: Hazard Identification and Classification for 2-Chloro-3-isothiocyanatopropene

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity, OralCategory 3H301: Toxic if swallowed[3]
Acute Toxicity, DermalCategory 2H310: Fatal in contact with skin[3]
Skin Corrosion/IrritationSub-category 1CH314: Causes severe skin burns and eye damage[3]
Serious Eye Damage/Eye IrritationCategory 1H314: Causes severe skin burns and eye damage[3]
Acute Toxicity, InhalationCategory 1H330: Fatal if inhaled[3]
Hazardous to the Aquatic Environment, Short-TermAcute 1H400: Very toxic to aquatic life[3]
Hazardous to the Aquatic Environment, Long-TermChronic 1H410: Very toxic to aquatic life with long lasting effects[3]

The Disposal Workflow: A Step-by-Step Guide

The following procedures are designed for the safe neutralization and disposal of small quantities of 2-chloro-3-isothiocyanatopropene typically used in a laboratory setting. For bulk quantities, consult your institution's environmental health and safety (EHS) office for guidance on professional hazardous waste disposal.

Essential Personal Protective Equipment (PPE)

Given the severe toxicity of 2-chloro-3-isothiocyanatopropene, stringent adherence to PPE protocols is non-negotiable.

Table 2: Required Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Viton®, Barrier®, or multi-layer laminates). Double-gloving is recommended.Protects against dermal absorption, which can be fatal.[3]
Eye Protection Chemical splash goggles and a face shield.Prevents severe eye damage from splashes.[3]
Body Protection A chemical-resistant apron over a flame-retardant lab coat.Protects against skin contact and chemical burns.[3]
Respiratory Protection A full-face respirator with an appropriate organic vapor/acid gas cartridge or a supplied-air respirator.Protects against inhalation, which can be fatal.[3]

All handling and disposal procedures must be conducted within a certified chemical fume hood.

Neutralization Protocol: Controlled Hydrolysis

The high reactivity of 2-chloro-3-isothiocyanatopropene with water allows for a controlled hydrolysis to less hazardous compounds. This should be performed with caution due to the potential for a vigorous reaction.

Materials:

  • 2-Chloro-3-isothiocyanatopropene waste

  • A suitable reaction vessel (e.g., a three-necked round-bottom flask) equipped with a magnetic stirrer and a dropping funnel.

  • A cooling bath (ice/water).

  • 1 M Sodium hydroxide (NaOH) solution.

  • pH indicator strips or a calibrated pH meter.

  • Appropriate waste container for halogenated organic waste.

Procedure:

  • Preparation: In a chemical fume hood, place the reaction vessel in a cooling bath and begin stirring.

  • Dilution (Optional but Recommended): If dealing with a concentrated solution of the compound, dilute it with an inert solvent (e.g., tetrahydrofuran) to better control the reaction rate.

  • Controlled Addition of Base: Slowly add the 1 M NaOH solution to the stirred waste from the dropping funnel. The reaction is exothermic; maintain the temperature of the reaction mixture below 25°C.

  • Reaction Time: Continue stirring the mixture at room temperature for at least one hour after the addition is complete to ensure full hydrolysis.

  • Neutralization Check: Test the pH of the resulting solution. If it is still highly basic, neutralize it to a pH between 6 and 8 by adding a suitable acid (e.g., 1 M hydrochloric acid) dropwise.

  • Waste Collection: Transfer the neutralized solution to a designated container for halogenated organic waste. Clearly label the container with its contents.

Causality of Experimental Choices:

  • Aqueous Base (NaOH): The use of a basic solution facilitates the nucleophilic substitution of the allylic chloride with a hydroxide ion to form an alcohol. The isothiocyanate group will also hydrolyze under these conditions.

  • Cooling and Slow Addition: This is crucial to manage the exothermic nature of the hydrolysis reaction and prevent uncontrolled boiling or splashing of the hazardous material.

  • Stirring: Ensures efficient mixing and complete reaction.

  • Final pH Adjustment: Neutralizing the final solution is a standard and essential step before it is collected for waste disposal to prevent reactions with other waste streams.

Decontamination of Equipment and Surfaces

All glassware and equipment that have come into contact with 2-chloro-3-isothiocyanatopropene must be decontaminated before being removed from the fume hood.

Procedure:

  • Initial Rinse: Rinse the contaminated equipment with a suitable organic solvent (e.g., acetone) to remove the bulk of the chemical. Collect this rinse solvent as halogenated waste.

  • Soaking in Base: Submerge the rinsed equipment in a 1 M NaOH solution for at least one hour to hydrolyze any residual compound.

  • Final Cleaning: After soaking, wash the equipment thoroughly with soap and water, followed by a final rinse with deionized water.

For surface spills within the fume hood, absorb the spill with a chemical-absorbent material. Treat the contaminated absorbent material as solid hazardous waste. Decontaminate the surface by wiping it down with a 1 M NaOH solution, followed by a water rinse.

Spill Management: Immediate Actions

In the event of a spill, immediate and correct action is critical to mitigate exposure and contamination.

For a Small Spill (within a fume hood):

  • Evacuate and Alert: Alert others in the immediate area.

  • Contain: Use an appropriate absorbent material (e.g., vermiculite or sand) to contain the spill. Do not use combustible materials like paper towels.

  • Neutralize: Cautiously add a 1 M NaOH solution to the absorbed material to hydrolyze the compound.

  • Collect: Carefully scoop the neutralized absorbent material into a designated hazardous waste container.

  • Decontaminate: Decontaminate the spill area as described in section 2.3.

For a Large Spill (outside of a fume hood):

  • Evacuate the laboratory immediately.

  • Alert your institution's emergency response team and EHS office.

  • Do not attempt to clean up the spill yourself.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 2-chloro-3-isothiocyanatopropene.

DisposalWorkflow cluster_prep Preparation cluster_neutralization Neutralization cluster_disposal Final Disposal start 2-Chloro-3-isothiocyanatopropene Waste ppe Don Appropriate PPE (Gloves, Goggles, Face Shield, Lab Coat, Respirator) start->ppe Step 1 fume_hood Work in a Chemical Fume Hood ppe->fume_hood Step 2 cool Cool Reaction Vessel (Ice Bath) fume_hood->cool Step 3 add_base Slowly Add 1M NaOH cool->add_base Step 4 stir Stir for 1 Hour add_base->stir Step 5 check_ph Check and Neutralize pH (6-8) stir->check_ph Step 6 collect_waste Collect in Labeled Halogenated Waste Container check_ph->collect_waste Step 7 end Dispose via Institutional EHS collect_waste->end Step 8

Caption: Disposal workflow for 2-chloro-3-isothiocyanatopropene.

By adhering to these detailed procedures, you can ensure the safe and responsible disposal of 2-chloro-3-isothiocyanatopropene, upholding the highest standards of laboratory safety and environmental stewardship.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Thiourea. Retrieved from [Link]

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  • ResearchGate. (2010, August). Measuring toxic gases generated from reaction of guanidine isothiocyanate-containing reagents with bleach. Retrieved from [Link]

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  • UCLA Department of Chemistry and Biochemistry. (n.d.). Standard Operating Procedures for Using Stench Chemicals. Retrieved from [Link]

  • Wikipedia. (n.d.). Mustard gas. Retrieved from [Link]

  • Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry. Retrieved from [Link]

  • University of Toronto Environmental Health & Safety. (2020, March). Equipment Decontamination Procedures. Retrieved from [Link]

  • University of British Columbia Safety & Risk Services. (2019, November 1). Decontamination of Laboratory Equipment. Retrieved from [Link]

  • Total Organic Chemistry. (2020, November 3). Allylic Halogenation and Substitution. YouTube. Retrieved from [Link]

  • ResearchGate. (2012, January). Reaction of Electrophilic Allyl Halides with Amines: A Reinvestigation. Retrieved from [Link]

  • British Healthcare Trades Association. (n.d.). The BHTA guide to Decontamination of Medical Devices and other Assistive Technology. Retrieved from [Link]

  • ETH Zürich. (n.d.). Neutralization of Liquids Containing Chlorine Bleach. Retrieved from [Link]

  • PubMed. (1998). The Pd-catalyzed coupling of allyl halides and tin aryls: why the catalytic reaction works and the stoichiometric reaction does not. Retrieved from [Link]

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Sources

A Senior Application Scientist's Guide to Handling 2-Chloro-3-isothiocyanatopropene: Essential Safety Protocols and PPE

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and operational excellence. This guide provides an in-depth, experience-driven framework for the safe handling of 2-Chloro-3-isothiocyanatopropene, a compound whose structural motifs—a reactive isothiocyanate group, a chlorinated alkyl chain, and an allyl functionality—suggest a significant potential for toxicity and reactivity. Our focus extends beyond mere compliance, aiming to instill a deep, causal understanding of the "why" behind each procedural step.

Hazard Analysis: Understanding the Adversary

Before any handling, a thorough understanding of the potential hazards is paramount. While a specific, comprehensive toxicological profile for 2-Chloro-3-isothiocyanatopropene may be limited, its constituent functional groups provide a strong basis for a robust hazard assessment. Isothiocyanates are known irritants and sensitizers, and chlorinated hydrocarbons can exhibit significant toxicity.

Table 1: Anticipated Hazard Profile of 2-Chloro-3-isothiocyanatopropene

Hazard CategoryAnticipated Effect & Rationale
Acute Toxicity (Inhalation) High. Isothiocyanates are often volatile and can be potent irritants to the respiratory tract, potentially causing severe inflammation and pulmonary edema.
Acute Toxicity (Dermal) High. The allyl group can enhance skin penetration. Chlorinated compounds and isothiocyanates can cause severe skin irritation, burns, and sensitization upon contact.
Eye Damage/Irritation Severe. Expected to be a potent lachrymator and can cause severe, irreversible eye damage.
Sensitization (Respiratory & Skin) High. Isothiocyanates are a well-documented class of sensitizers. Repeated exposure, even at low levels, can lead to allergic reactions.
Carcinogenicity/Mutagenicity Suspected. Many halogenated hydrocarbons and reactive electrophiles exhibit mutagenic or carcinogenic properties. This compound should be handled as a suspect carcinogen.
Flammability Moderate. While not highly flammable, it is a combustible liquid.

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is not a checklist but a risk-mitigation strategy. For 2-Chloro-3-isothiocyanatopropene, a multi-layered defense is required to protect against the compound's multifaceted threats.

Respiratory Protection

Due to its likely volatility and high inhalation toxicity, all work with 2-Chloro-3-isothiocyanatopropene must be conducted within a certified chemical fume hood. The choice of respirator depends on the operational context.

  • Standard Operations (in a fume hood): A full-face respirator with an organic vapor/acid gas (OV/AG) cartridge is recommended. The full-face configuration provides a higher protection factor and protects the eyes from vapors.

  • Emergency Situations (e.g., large spill): A Self-Contained Breathing Apparatus (SCBA) is mandatory. This provides a positive pressure air supply, offering the highest level of respiratory protection.

Eye and Face Protection

As noted, this compound is anticipated to be severely irritating to the eyes.

  • Minimum Requirement: Indirectly vented, chemical splash goggles are required at all times.

  • Best Practice: A full-face respirator, as mentioned above, provides a superior seal and protection against both splashes and vapors. A face shield should be worn over safety goggles if a full-face respirator is not used.

Hand Protection

Given the high potential for dermal toxicity and sensitization, glove selection is critical. A single pair of gloves is insufficient.

  • Double Gloving is Mandatory.

  • Inner Glove: A thin nitrile glove provides a tactile first layer of protection.

  • Outer Glove: A heavier-duty glove with proven resistance to chlorinated solvents and reactive compounds is essential. Recommended materials include:

    • Viton™: Offers excellent resistance to chlorinated and aromatic hydrocarbons.

    • Butyl Rubber: Provides high resistance to a wide range of toxic chemicals.

    • Note: Always check the glove manufacturer's specific chemical resistance chart. Do not use latex gloves, as they offer poor protection against this class of chemical.

Body Protection
  • A flame-resistant lab coat is required.

  • For procedures with a higher risk of splashing or for handling larger quantities (>50 mL), a chemically resistant apron or a full-body Tychem® suit should be worn over the lab coat.

  • Ensure full leg coverage with long pants, and wear closed-toe shoes made of a non-porous material.

Operational and Disposal Plans

A safe protocol is a self-validating system. Every step, from preparation to disposal, must be meticulously planned.

Step-by-Step Safe Handling Protocol
  • Pre-Operational Check: Before starting, ensure the chemical fume hood is functioning correctly (check airflow monitor). Locate the nearest emergency shower, eyewash station, and spill kit.

  • PPE Donning: Don all required PPE as described in Section 2.

  • Work Area Preparation: Line the work surface of the fume hood with absorbent, plastic-backed paper. This will help contain any minor drips or spills.

  • Chemical Handling:

    • Always handle the compound in the smallest quantities necessary for the experiment.

    • Use a syringe or cannula for transfers to minimize exposure to vapors. Avoid pouring.

    • Keep all containers tightly sealed when not in use.

  • Post-Operational Procedure:

    • Upon completion, decontaminate any surfaces with a suitable solvent (e.g., ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

    • Carefully doff PPE, removing the outer gloves first, followed by the lab coat/apron, and then the inner gloves. Avoid touching your skin with the outer surface of any PPE.

    • Wash hands thoroughly with soap and water.

Spill Response Plan

Immediate and correct response to a spill is critical to prevent exposure and further contamination.

  • Evacuate: Immediately alert others in the area and evacuate the lab.

  • Isolate: Close the lab doors and prevent re-entry. If the spill is large, activate the fire alarm to evacuate the building.

  • Report: Inform your institution's Environmental Health & Safety (EHS) department immediately.

  • Assess (from a safe distance): Do not attempt to clean up a large spill or any spill you are not trained or equipped to handle. Provide EHS with the identity of the spilled material and an estimate of the quantity.

  • Cleanup (for minor spills < 20 mL inside a fume hood only):

    • Ensure you are wearing the appropriate PPE (including a full-face respirator).

    • Cover the spill with an absorbent material from a chemical spill kit.

    • Working from the outside in, carefully collect the absorbent material using tongs or a scoop and place it in a designated hazardous waste container.

    • Decontaminate the area with a suitable solvent and then soap and water.

    • All materials used for cleanup must be disposed of as hazardous waste.

Waste Disposal Plan

All waste containing 2-Chloro-3-isothiocyanatopropene, whether solid or liquid, must be treated as hazardous waste.

  • Waste Stream: This compound falls under the category of halogenated organic waste.

  • Containerization:

    • Use a designated, properly labeled, and sealed waste container. The label should clearly state "Hazardous Waste," list the full chemical name, and indicate the associated hazards (e.g., "Toxic," "Irritant").

    • Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Disposal: Follow your institution's specific procedures for hazardous waste pickup and disposal. Never pour this chemical down the drain.

Visualization of Key Workflows

Visual aids are crucial for reinforcing complex procedural information. The following diagrams outline the critical decision-making processes for PPE selection and spill response.

PPE_Selection_Workflow cluster_ppe PPE Selection Workflow for 2-Chloro-3-isothiocyanatopropene start Start: Task Assessment fume_hood Is work inside a certified chemical fume hood? start->fume_hood spill_risk High splash or large volume (>50mL)? fume_hood->spill_risk Yes no_work STOP WORK Consult EHS fume_hood->no_work No ppe_standard Required PPE: - Full-face respirator (OV/AG) - Double gloves (Nitrile inner, Butyl/Viton outer) - Flame-resistant lab coat - Chemical splash goggles spill_risk->ppe_standard No ppe_enhanced Add Chemically Resistant Apron or Full Body Suit spill_risk->ppe_enhanced Yes end_ppe Proceed with work ppe_standard->end_ppe ppe_enhanced->ppe_standard

Caption: PPE selection workflow based on task-specific risks.

Spill_Response_Workflow cluster_spill Spill Response Workflow spill Spill Occurs evacuate Alert others & Evacuate Area spill->evacuate isolate Isolate Area (Close Doors) evacuate->isolate report Report to EHS Immediately isolate->report assess Assess Spill Size report->assess ehs_cleanup EHS Manages Cleanup assess->ehs_cleanup Major minor_spill_check Is spill <20mL AND inside a fume hood? assess->minor_spill_check Minor minor_spill_check->ehs_cleanup No user_cleanup Trained User Cleanup: 1. Don full PPE (SCBA if needed) 2. Cover with absorbent 3. Collect waste 4. Decontaminate minor_spill_check->user_cleanup Yes user_cleanup->report

Caption: Step-by-step emergency response plan for spills.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.